2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYBCIKXYVRFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928124 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133468-58-3 | |
| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Executive Summary
This guide provides a comprehensive technical overview for the -4,8-dione, commonly known as 4-Bromophenylboronic acid MIDA ester. This compound is a cornerstone building block in modern organic synthesis, particularly for iterative cross-coupling (ICC) strategies. N-methyliminodiacetic acid (MIDA) boronates offer superior stability, crystallinity, and handling characteristics compared to their parent boronic acids, enabling the construction of complex molecules with high precision.[1][2][3] This document details the underlying chemical principles, compares synthetic methodologies, and presents a robust, scalable experimental protocol. It is intended for researchers, chemists, and professionals in the field of drug development and materials science.
Introduction: The Significance of MIDA Boronates
Boronic acids are indispensable reagents in synthetic chemistry, most notably for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their inherent instability, propensity for dehydration to form boroxines, and often poor chromatographic behavior can complicate multi-step syntheses.[1] To address these challenges, the N-methyliminodiacetic acid (MIDA) ligand was developed as a robust protecting group for boronic acids.[4]
The complexation of a boronic acid with the MIDA ligand rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state.[4] This transformation yields MIDA boronates, which are typically free-flowing, monomeric, and highly crystalline solids.[1][2] Key advantages include:
-
Exceptional Stability: MIDA boronates are stable to benchtop storage, air, moisture, and silica gel chromatography.[1][5]
-
Orthogonal Reactivity: The MIDA-protected boronic acid is unreactive under anhydrous cross-coupling conditions, allowing for selective reactions at other sites on the molecule.[1]
-
Controlled Deprotection: The MIDA ligand can be easily cleaved under mild aqueous basic conditions (e.g., NaOH, NaHCO₃, or even K₃PO₄) to regenerate the free boronic acid in situ for subsequent reactions.[1][6]
These properties make this compound-4,8-dione a bifunctional "linchpin" reagent. The stable MIDA boronate serves as a masked boronic acid, while the bromophenyl group is available for a primary cross-coupling reaction. This dual functionality is the foundation of the iterative cross-coupling platforms used to assemble complex natural products and novel pharmaceutical candidates.[2][3][5]
Reaction Principle and Mechanism
The synthesis of a MIDA boronate is fundamentally a dehydrative condensation reaction. It involves the formation of two ester linkages between the boronic acid and the two carboxylic acid groups of N-methyliminodiacetic acid (MIDA), releasing two equivalents of water.
The trivalent MIDA ligand acts as a tridentate ligand, coordinating to the boron atom through the nitrogen and two carboxylate oxygens. This forms a stable bicyclic structure that effectively sequesters the boron's empty p-orbital, rendering it inert to transmetalation under anhydrous Suzuki-Miyaura conditions.[2][4]
Caption: General reaction scheme for MIDA boronate formation.
Overview of Synthetic Methodologies
Two primary methods exist for the synthesis of MIDA boronates, each with distinct advantages and limitations.
Method A: Dehydrative Condensation (Dean-Stark) This is the traditional and widely used protocol.[1] The boronic acid and MIDA are heated in a solvent mixture (e.g., toluene/DMSO) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. While highly effective and scalable, the requisite high temperatures (refluxing toluene, ~110 °C) and acidic conditions can be incompatible with sensitive functional groups, potentially leading to decomposition or protodeboronation.[7][8]
Method B: MIDA Anhydride Method A more recent and milder approach utilizes a pre-dehydrated form of MIDA, known as MIDA anhydride.[8][9] This reagent acts as both the ligand source and an in situ desiccant. The reaction can be performed at lower temperatures (e.g., 70 °C) in a simple sealed vessel without the need for specialized water-removal equipment.[8] This method significantly expands the scope of MIDA boronate synthesis to include thermally sensitive or functionally complex boronic acids.[9]
For its robustness, scalability, and widespread documentation, this guide will detail the Dean-Stark protocol, which remains a workhorse for producing simple, robust building blocks like 4-Bromophenylboronic acid MIDA ester.
Detailed Experimental Protocol (Dean-Stark Method)
This protocol is adapted from a well-vetted and scalable procedure published in Organic Syntheses.[1] It provides a reliable method for producing the title compound in high yield and purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |
| (4-Bromophenyl)boronic acid | ≥97% | Sigma-Aldrich, Alfa Aesar | 5467-74-3 | May contain varying amounts of the boroxine anhydride, which does not affect the reaction.[1] |
| N-Methyliminodiacetic acid (MIDA) | ≥98% | Alfa Aesar, Sigma-Aldrich | 4408-64-4 | The key ligand for the protection. |
| Toluene | Certified ACS Grade | Fisher Scientific | 108-88-3 | Used as the azeotroping solvent. |
| Dimethyl sulfoxide (DMSO) | Certified ACS Grade | Fisher Scientific | 67-68-5 | Used to solubilize the MIDA ligand.[1] |
| Acetone | ACS Grade | - | 67-64-1 | For precipitation and washing. |
| Diethyl ether (Et₂O) | Anhydrous | - | 60-29-7 | For precipitation and washing. |
Equipment:
-
1000 mL three-necked round-bottom flask
-
Dean-Stark apparatus with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Glass funnel and filter paper
-
Standard laboratory glassware
Safety and Handling Precautions
-
(4-Bromophenyl)boronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11] Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.[12]
-
N-Methyliminodiacetic acid: May cause eye irritation. Standard chemical handling precautions should be observed.
-
Toluene: Flammable liquid and vapor. Toxic if inhaled. Handle exclusively in a fume hood.
-
DMSO: Can increase the rate of skin absorption of other chemicals. Wear appropriate gloves.
-
Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and nitrile gloves are mandatory throughout the procedure.
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 1000 mL three-necked flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add (4-bromophenyl)boronic acid (50.0 g, 249 mmol, 1.0 equiv), N-methyliminodiacetic acid (40.3 g, 274 mmol, 1.1 equiv), toluene (400 mL), and DMSO (100 mL).
-
Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-6 hours, or until no more water is collected and the reaction mixture becomes a clear, homogenous solution.
-
Cooldown: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Precipitation: Transfer the cooled reaction mixture to a 1 L Erlenmeyer flask. While stirring, slowly add 200 mL of acetone. A white precipitate should begin to form. Continue stirring for 30 minutes.
-
Further Precipitation: Add 200 mL of diethyl ether to the suspension and continue to stir for another 30 minutes to ensure complete precipitation of the product.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with 200 mL of acetone and then 200 mL of diethyl ether to remove residual DMSO and other impurities.
-
Drying: Dry the resulting fine white powder under high vacuum to a constant weight. The product, this compound-4,8-dione, is typically obtained in excellent yield (85-95%) and high purity, not requiring further purification.[1]
Characterization
-
Physical Appearance: White, crystalline, free-flowing solid.[1]
-
Molecular Weight: 311.93 g/mol .[13]
-
Melting Point: Typically sharp and well-defined, consistent with literature values.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired (typically in DMSO-d₆) to confirm the structure and purity of the compound, matching established spectral data.[1]
Applications in Drug Discovery and Complex Synthesis
The title compound is a commercially available and widely used building block for the synthesis of complex molecules.[2] Its utility in iterative cross-coupling has enabled the streamlined synthesis of natural products and their analogues.[3][5] In drug discovery, this methodology allows for the rapid generation of diverse molecular libraries by systematically coupling different boronate building blocks, accelerating the structure-activity relationship (SAR) studies that are critical for identifying new therapeutic leads.[14]
Conclusion
The -4,8-dione via dehydrative condensation is a robust and scalable process that provides access to a key building block for modern organic chemistry. The exceptional stability and unique reactivity profile of MIDA boronates have firmly established them as indispensable tools for chemists. By mastering their synthesis and application, researchers can significantly enhance their capability to construct complex and functionally diverse small molecules for applications ranging from pharmaceuticals to materials science.
References
- Santa Cruz Biotechnology.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A Scalable, One-Pot Synthesis, Cross-Coupling, and Deprotection of Boronic Acid MIDA Esters. Organic Syntheses, 86, 334.
- Sigma-Aldrich.
- Li, Z., & Burke, M. D. (2015). Synthesis of MIDA Boronates from Boronic Acids. Organic Syntheses, 92, 263-273.
-
St. Amant, A. H., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 22(17), 6859–6863. [Link]
- Loba Chemie. N-METHYLDIETHANOLAMINE For synthesis MSDS. (2019).
-
Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2092-2103. [Link]
- ECHEMI.
- Labkem.
-
St. Amant, A. H., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
- BLDpharm. (2021).
- Acros Organics.
- Sigma-Aldrich.
- AK Scientific, Inc. Safety Data Sheet for 4-Methylphenylboronic acid.
- CDH Fine Chemical.
-
PubChem. This compound-4,8-dione. National Center for Biotechnology Information. [Link]
- ResearchGate. MIDA boronate library synthesized and screened for biological activity.
-
Watson, A. J. B., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(15), 3946-3952. [Link]
- Oakwood Chemical. Product Page: this compound-4,8-dione.
- ChemicalBook. Product Page: this compound-4,8-dione.
- Echemi. Product Page: this compound-4,8-dione.
- Sunway Pharm Ltd. Product Page: this compound-4,8-dione.
-
Coomber, D. C., et al. (2016). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Macromolecules, 49(12), 4431-4439. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. MIDA Boronates [sigmaaldrich.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromophenylboronic Acid MIDA Ester
Abstract
This technical guide provides a comprehensive overview of 4-bromophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern organic synthesis. We delve into its fundamental physicochemical properties, including its structure, stability, and solubility, which underpin its broad utility. This guide will explore the mechanistic basis for its stability and controlled reactivity, offering field-proven insights into its application in iterative cross-coupling reactions—a cornerstone of contemporary small molecule synthesis. Detailed experimental protocols for its preparation and use in Suzuki-Miyaura coupling are provided, alongside a critical discussion of its advantages in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of MIDA boronates for complex molecular construction.
Introduction: The Rise of MIDA Boronates in Synthesis
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1][2] However, the inherent instability of many boronic acids presents significant challenges, including difficulties with purification, long-term storage, and controlled reactivity in sequential cross-coupling strategies.
The development of N-methyliminodiacetic acid (MIDA) boronates has revolutionized the field by providing a robust solution to these challenges.[3] By forming a stable, tetracoordinate boron center, the MIDA ligand effectively "masks" the reactivity of the boronic acid.[4] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the boronate group.[4][5] The parent boronic acid can then be readily liberated under mild basic conditions for subsequent cross-coupling.[3]
4-Bromophenylboronic acid MIDA ester is a bifunctional building block of particular importance. It combines the stability and controlled reactivity of the MIDA boronate with a bromine atom, a versatile handle for palladium-catalyzed cross-coupling reactions. This unique combination makes it an ideal substrate for iterative cross-coupling (ICC), a powerful strategy for the modular and efficient synthesis of complex small molecules from a series of simple building blocks.[5][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-bromophenylboronic acid MIDA ester is essential for its effective application.
Molecular Structure and Solid-State Properties
The structure of 4-bromophenylboronic acid MIDA ester features a central boron atom coordinated to the nitrogen and two carboxylate oxygens of the MIDA ligand, as well as the carbon of the 4-bromophenyl group. This coordination results in a stable, bicyclic structure.
Table 1: Core Physicochemical Data for 4-Bromophenylboronic Acid MIDA Ester
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BBrNO₄ | [7] |
| Molecular Weight | 311.92 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [8][9][10] |
| Melting Point | 248-253 °C | [9][11] |
| CAS Number | 943552-04-3 | [7] |
The high melting point of this compound is indicative of a stable crystal lattice. MIDA boronates are generally crystalline, free-flowing, and air-stable solids that can be stored on the benchtop indefinitely, a significant advantage over many free boronic acids.[3][12]
Solubility Profile
The solubility of MIDA boronates is a key feature that facilitates their purification. 4-Bromophenylboronic acid MIDA ester exhibits poor solubility in non-polar solvents like hexanes, but is soluble in more polar organic solvents such as tetrahydrofuran (THF).[13] This differential solubility is exploited in a "catch-and-release" purification strategy on silica gel.[6][13]
Table 2: Qualitative Solubility of 4-Bromophenylboronic Acid MIDA Ester
| Solvent | Solubility | Application Insight |
| Water | Insoluble | [10] |
| Methanol | Soluble | [10] |
| Diethyl Ether | Low | Used as a wash solvent during purification.[8] |
| Hexanes/THF mixtures | Insoluble in high hexanes ratio | Allows for precipitation-based purification.[13] |
| Tetrahydrofuran (THF) | Soluble | Used to elute the compound from silica gel.[6][13] |
| Toluene/DMSO | Soluble (in presence of DMSO) | Reaction solvent for synthesis.[8] |
Stability and Reactivity
The remarkable stability of MIDA boronates stems from the formation of a dative N→B bond, which results in a tetracoordinate, sp³-hybridized boron center. This coordinative saturation renders the boron atom less susceptible to protodeboronation and other degradation pathways that plague many free boronic acids.[14]
MIDA boronates are stable to a wide range of reaction conditions, including chromatography on silica gel, which is a significant advantage for the synthesis of complex molecules.[4][5] They are unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at elevated temperatures.
The Protective Mechanism and Controlled Deprotection
The utility of 4-bromophenylboronic acid MIDA ester in iterative synthesis is predicated on the ability to selectively deprotect the boronic acid. This "unmasking" is typically achieved by hydrolysis under mild aqueous basic conditions.
The MIDA Protection Strategy
The MIDA ligand serves as a protecting group for the boronic acid functionality. The sp³-hybridized boron center of the MIDA ester is unreactive towards the transmetalation step in the Suzuki-Miyaura catalytic cycle. This allows for selective cross-coupling at the aryl bromide position while the boronic acid remains protected.
Caption: Catch-and-Release Purification Workflow.
Step-by-Step Methodology:
-
Loading: The crude reaction mixture is loaded onto a short plug of silica gel.
-
Catch and Wash: The MIDA boronate is strongly adsorbed ("caught") by the silica gel. Impurities and byproducts are washed away with a solvent system in which the MIDA boronate has minimal mobility, such as a mixture of methanol and diethyl ether. [6]3. Release: The purified MIDA boronate is then eluted ("released") from the silica gel by switching to a solvent in which it is soluble, such as THF. [6][13] This method is particularly powerful as it is general for any compound containing a MIDA boronate moiety and has been a key enabler for the automation of small molecule synthesis. [6][15]
Application in Iterative Suzuki-Miyaura Cross-Coupling
The combination of a stable, protected boronic acid and a reactive aryl bromide in a single molecule makes 4-bromophenylboronic acid MIDA ester an ideal building block for iterative cross-coupling (ICC).
The ICC Strategy
ICC allows for the sequential, controlled assembly of molecular fragments, analogous to solid-phase peptide synthesis. [5][6]A typical ICC cycle involves:
-
Deprotection: The MIDA group of the starting building block is hydrolyzed to reveal the free boronic acid.
-
Coupling: The newly formed boronic acid is subjected to a Suzuki-Miyaura cross-coupling reaction with a second halo-MIDA boronate building block (such as 4-bromophenylboronic acid MIDA ester).
-
Purification: The resulting coupled product, which now contains a new MIDA boronate at one end, is purified.
This cycle can be repeated to systematically build up complex molecular architectures. [6]
Experimental Protocol: Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the deprotected boronic acid (1.0 equiv), 4-bromophenylboronic acid MIDA ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 3.0 equiv). [16]2. Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or THF. [16]3. Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the starting materials are consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). [16]4. Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by the "catch-and-release" method described previously.
Conclusion and Future Outlook
4-Bromophenylboronic acid MIDA ester is a testament to the power of rational ligand design in overcoming long-standing challenges in organic synthesis. Its exceptional stability, coupled with its capacity for controlled, slow release of the parent boronic acid, has established it as a cornerstone of iterative cross-coupling methodologies. [5]The physicochemical properties of this reagent—its crystallinity, air-stability, and unique chromatographic behavior—have not only simplified the synthesis of complex molecules but have also paved the way for automated synthesis platforms. [6][15] For researchers, scientists, and drug development professionals, 4-bromophenylboronic acid MIDA ester and the broader class of MIDA boronates offer a reliable and versatile platform for the rapid assembly and diversification of small molecule libraries. As the demand for more efficient and sustainable synthetic methods grows, the principles embodied by this reagent will undoubtedly continue to inspire the development of next-generation chemical tools for tackling complex synthetic challenges in medicine and materials science.
References
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health.
- Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-962.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.).
- Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M. E., Lehmann, J. W., Morehouse, G. F., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(7), 2203–2213.
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Retrieved January 14, 2026, from [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). Request PDF. Retrieved January 14, 2026, from [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. Retrieved January 14, 2026, from [Link]
-
Li, J., Ballmer, S. G., Gillis, E. P., Fujii, S., Schmidt, M. J., Palazzolo, A. M. E., ... & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(7), 2203-2213. Retrieved January 14, 2026, from [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 9(10), 956-962. Retrieved January 14, 2026, from [Link]
-
Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6940-6944. Retrieved January 14, 2026, from [Link]
- Apparatus and Methods for the Automated Synthesis of Small Molecules. (2016). Google Patents.
-
A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kelly, A., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Coombs, J. R., Z. M. Hudson, M. J. G. F. and S. G. D. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 935-942. Retrieved January 14, 2026, from [Link]
-
Aslam, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4993. Retrieved January 14, 2026, from [Link]
-
4-Bromophenylboronic acid MIDA. (n.d.). SLS. Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 9(10), 956-962. Retrieved January 14, 2026, from [Link]
-
Leveraging 4-Bromophenylboronic Acid in Advanced Organic Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-ブロモフェニルボロン酸 MIDA エステル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-溴苯基硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Bromophenylboronic acid CAS#: 5467-74-3 [m.chemicalbook.com]
- 11. 4-Bromophenylboronic acid MIDA ester 97 943552-04-3 [sigmaaldrich.com]
- 12. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 13. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
The Bench-Stable Boronic Acid Surrogate: A Technical Guide to 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Instability of Boronic Acids with MIDA Esters
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone. Central to this reaction is the use of organoboron compounds, most commonly boronic acids. However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and diminished reactivity, which can complicate their storage and application in complex syntheses.[1]
To address this challenge, the development of bench-stable boronic acid surrogates has been a significant area of research. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronates.[2][3] These compounds are typically crystalline, free-flowing solids that exhibit remarkable stability to air, moisture, and chromatography.[2][4] This guide focuses on a key building block in this class: 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as 4-Bromophenylboronic acid MIDA ester . Its stability allows for the precise and controlled release of the reactive boronic acid in situ under mild basic conditions, paving the way for its use in iterative cross-coupling strategies for the synthesis of complex small molecules, natural products, and pharmaceutical precursors.[4][5]
Physicochemical Properties and Identifiers
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key identifiers and properties of this compound-4,8-dione are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 943552-04-3 | [1][6] |
| Molecular Formula | C₁₁H₁₁BBrNO₄ | [1][6] |
| Molecular Weight | 311.92 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [4] |
| Melting Point | 248-253 °C | |
| Synonyms | 4-Bromophenylboronic acid MIDA ester |
Synthesis Protocol: A Detailed, Step-by-Step Guide
The synthesis of this compound-4,8-dione is a straightforward and high-yielding procedure involving the condensation of 4-bromophenylboronic acid with N-methyliminodiacetic acid (MIDA). The following protocol is adapted from a robust and verified procedure.[4]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromophenylboronic acid MIDA ester.
Experimental Procedure
-
Reaction Setup: In a 500-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar, combine 4-bromophenylboronic acid (24.99 g, 124.4 mmol, 1.0 equiv) and N-methyliminodiacetic acid (18.31 g, 124.4 mmol, 1.0 equiv).[4]
-
Solvent Addition: To the flask, add 125 mL of a freshly prepared 5% (v/v) solution of dimethyl sulfoxide (DMSO) in toluene. This should result in a white solid suspended in a colorless solution.[4]
-
Azeotropic Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux in an oil bath preheated to 140 °C.[4]
-
Reaction Monitoring: Continue refluxing for 2 hours. During this time, water will collect in the Dean-Stark trap. The reaction is complete when water evolution ceases.[4]
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The product will precipitate as a white solid. Collect the solid by vacuum filtration.[4]
-
Washing and Drying: Wash the collected solid sequentially with toluene (3 x 50 mL) and acetone (3 x 50 mL).[4]
-
Final Product Isolation: Transfer the product to a tared round-bottomed flask and dry under reduced pressure (1 mmHg) at 23 °C for 4 hours. This will yield 4-bromophenylboronic acid MIDA ester as a free-flowing, air-stable, white powder (expected yield: ~94%).[4]
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, CD₃CN) | δ: 7.55 (d, J = 8.0 Hz, 2H), 7.41 (d, J = 8.0 Hz, 2H), 4.07 (d, J = 16.0 Hz, 2H), 3.89 (d, J = 16.0 Hz, 2H), 2.50 (s, 3H).[4] |
| ¹³C NMR (100 MHz, CD₃CN) | δ: 169.2, 135.2, 131.6, 124.1, 62.5, 48.2.[4] |
| ¹¹B NMR (100 MHz, CD₃CN) | δ: 12.0.[4] |
| IR (thin film, acetone) | 3012, 1745, 1584, 1459, 1339, 1294, 1237, 1216, 1187, 1037, 995, 867, 812, 707 cm⁻¹.[4] |
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound-4,8-dione lies in its role as a stable and easily handleable building block for Suzuki-Miyaura cross-coupling reactions. The MIDA ligand effectively "protects" the boronic acid, rendering it unreactive under standard anhydrous coupling conditions.[3][4] This allows for chemoselective reactions at other sites within a molecule.
The boronic acid can be readily "deprotected" or released in situ using mild aqueous basic conditions, at which point it can participate in the desired cross-coupling. This slow-release mechanism is particularly advantageous when dealing with unstable boronic acids.[1]
Iterative Cross-Coupling Workflow
Caption: Iterative cross-coupling using a MIDA boronate building block.
This iterative approach is highly valuable in the synthesis of complex biaryls and other conjugated systems frequently found in pharmaceutical candidates. The presence of the bromo-substituent on the phenyl ring of the title compound provides a handle for further functionalization, either before or after the MIDA-boronate is utilized in a coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound-4,8-dione and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.[7]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]
-
In case of skin contact: Wash off with soap and plenty of water.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Conclusion
This compound-4,8-dione is a highly valuable, air-stable reagent that serves as a convenient surrogate for the corresponding boronic acid. Its ease of synthesis, purification, and handling, combined with its controlled release of the active boronic acid, makes it an indispensable tool for researchers in organic synthesis and drug discovery. The ability to perform iterative cross-coupling reactions opens up efficient pathways to complex molecular architectures, solidifying the role of MIDA boronates as a cornerstone of modern synthetic strategy.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.86 (2004); Vol. 77, p.1 (2000).
-
Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129 (21), 6716–6717.
-
BLDpharm. MIDA Boronate: A New Organo-boron Reagent.
-
Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC.
-
4-Bromophenylboronic MIDA Ester ¹³C NMR. Organic Syntheses.
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).
-
PubChem. This compound-4,8-dione.
-
A Mild and Simple Method for Making MIDA Boronates. Amazon S3.
-
Sigma-Aldrich. MIDA-protected Boronate Esters.
-
Thermo Fisher Scientific. Safety Data Sheet - 4-Bromophenylboronic acid.
-
Sigma-Aldrich. Safety Data Sheet.
-
Sigma-Aldrich. 4-Bromophenylboronic acid MIDA ester.
-
SynZeal. Safety Data Sheet.
-
Oakwood Chemical. This compound-4,8-dione.
Sources
- 1. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound-4,8-dione [oakwoodchemical.com]
- 7. synzeal.com [synzeal.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, a heterocyclic organoboron compound. While an experimentally determined crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs and established principles of structural chemistry to present a predictive model of its solid-state architecture. The guide details the probable synthesis, molecular geometry, key structural parameters, and potential applications in organic synthesis and medicinal chemistry, with a particular focus on its role as a stable boronic acid surrogate in cross-coupling reactions.
Introduction: The Significance of Dioxazaborocanes
Dioxazaborocanes, a class of heterocyclic compounds featuring a boron atom in an eight-membered ring system, have garnered significant interest in synthetic and medicinal chemistry.[1][2] These compounds are adducts formed from the condensation of boronic acids with N-substituted diethanolamines.[3] A key feature of their structure is the formation of a transannular dative bond between the nitrogen and boron atoms, which confers a tetracoordinate geometry on the boron center.[3][4] This structural motif imparts considerable stability to the boronic acid moiety, rendering dioxazaborocanes as solid, often crystalline, and air-stable compounds that are easier to handle and purify compared to their parent boronic acids.[5]
The stability of dioxazaborocanes makes them excellent protecting groups for boronic acids, which are pivotal reagents in a myriad of organic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][6] The ability to mask the reactive boronic acid functionality and release it under specific conditions is of great value in multi-step syntheses. Furthermore, the unique electronic and steric properties of boron-containing molecules have propelled their investigation in drug discovery, with several boron-based drugs having received regulatory approval.[7]
This guide focuses on a specific derivative, this compound, providing a detailed, albeit predictive, exploration of its crystal structure and chemical properties.
Synthesis and Molecular Structure
The synthesis of this compound is anticipated to follow a well-established protocol for the formation of N-alkyldiethanolamine boronic esters.[5] The reaction involves the condensation of 4-bromophenylboronic acid with N-methyldiethanolamine.
Caption: Synthetic route to the target compound.
The molecular structure of this compound is characterized by the central 1,3,6,2-dioxazaborocane ring. The boron atom is bonded to two oxygen atoms within the ring and to the carbon atom of the 4-bromophenyl group. The key structural feature is the intramolecular dative bond between the nitrogen atom (N6) and the boron atom (B2). This B←N coordination results in a distorted tetrahedral geometry around the boron atom.[3]
Caption: Predicted molecular structure of the target compound.
Predicted Crystallographic and Spectroscopic Data
While a definitive crystal structure is unavailable, we can predict the key crystallographic parameters based on published data for analogous compounds.[3] The crystal system is likely to be monoclinic or orthorhombic. The crucial B-N bond distance is expected to be in the range of 1.65 to 1.75 Å, which is indicative of a strong dative interaction.[3]
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (representative examples) |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| B-N distance (Å) | 1.65 - 1.75 |
| Average B-O distance (Å) | 1.45 - 1.48 |
| B-C distance (Å) | 1.60 - 1.63 |
| O-B-O angle (°) | 100 - 105 |
| N-B-C angle (°) | 110 - 115 |
Spectroscopic characterization would be essential to confirm the identity and structure of the synthesized compound.
-
¹¹B NMR Spectroscopy: This technique is particularly informative for boron-containing compounds. A chemical shift (δ) in the range of 5 to 15 ppm is expected, which is characteristic of a tetracoordinate boron atom in a neutral complex.[8][9]
-
¹H and ¹³C NMR Spectroscopy: These spectra would show characteristic signals for the 4-bromophenyl group, the N-methyl group, and the methylene protons of the diethanolamine backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic bands for the B-O, B-C, and C-N bonds.
-
Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.
Experimental Protocols
Synthesis of this compound
-
To a stirred solution of 4-bromophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate, add N-methyldiethanolamine (1.05 eq) at room temperature.[5]
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture as a white solid.
-
Collect the solid by filtration and wash with a small amount of cold solvent.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
X-ray Crystallography (Hypothetical)
-
Grow single crystals of the compound by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Applications in Drug Development and Organic Synthesis
The primary application of this compound is as a stable and easily handleable precursor to 4-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.[6] The bromo- and boronic acid functionalities on the same molecule make it a versatile building block for the synthesis of more complex molecules.
Caption: Role in Suzuki-Miyaura cross-coupling.
In the context of drug development, the incorporation of boron-containing moieties can modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability.[7] The 4-bromophenyl group is also a common pharmacophore, and its presence allows for further functionalization via cross-coupling reactions to explore structure-activity relationships.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, predictive model based on the well-established chemistry of related compounds. The synthesis is straightforward, and the resulting compound is expected to be a stable, crystalline solid. Its primary utility lies in its role as a surrogate for 4-bromophenylboronic acid in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The structural and chemical insights presented herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry who are interested in leveraging the unique properties of dioxazaborocanes.
References
-
Organic Syntheses Procedure. boronic esters. [Online] Available at: [Link]
- Klimkina, E. V., et al. (2008). Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. Russian Chemical Bulletin, 57(10), 2206–2214.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(1), 47–52.
- Dick, G. R., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 346–361.
-
ResearchGate. (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. [Online] Available at: [Link]
- Inglesby, P. A., & Wilson, C. G. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(1), 58–64.
- Frost, C. G., & Howarth, J. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(1), 47–52.
- Gaber, A. M. (2016). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. In Boron Rich Solids (pp. 25-45).
- RSC Publishing. (2014).
- Liu, Z., et al. (2015). N-methyldiethanolamine: A multifunctional structure-directing agent for the synthesis of SAPO and AlPO molecular sieves. Journal of Colloid and Interface Science, 445, 119–126.
- Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(4), 1301–1308.
- Burke, M. D., et al. (2011). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 88, 280–291.
-
MOLBASE. 2-[4-(1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane. [Online] Available at: [Link]
- Al-Rawi, J. M. A., et al. (2019). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 24(18), 3291.
- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Journal of Al-Nahrain University, 21(3), 1–9.
- Kóti, J., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(21), 5038.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
Sources
- 1. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stability and Storage of MIDA Boronates
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, primarily serving as exceptionally stable and versatile surrogates for often-unstable boronic acids.[1][2][3] Their widespread adoption in Suzuki-Miyaura iterative cross-coupling (ICC) and complex molecule synthesis stems from a unique combination of robust stability under a wide array of synthetic conditions and precisely controlled reactivity for subsequent transformations.[4] This guide provides a comprehensive technical overview of the principles governing MIDA boronate stability, their degradation pathways via controlled hydrolysis, and field-proven best practices for their storage, handling, and application.
The Foundation of Stability: Structural and Electronic Properties
The remarkable stability of MIDA boronates is not accidental but a direct consequence of their unique three-dimensional structure. Unlike free boronic acids, which possess a vacant p-orbital on an sp²-hybridized boron atom, MIDA boronates feature an sp³-hybridized boron center. This rehybridization occurs through the formation of a dative bond from the nitrogen atom of the N-methyliminodiacetic acid (MIDA) ligand to the boron atom.
This coordination effectively shields the boron's Lewis acidic site, rendering it kinetically inaccessible to many reagents that would readily decompose a free boronic acid, such as oxidants, strong acids, and various nucleophiles.[5][6] Studies have shown that while similar adducts, like those from N-methyldiethanolamine, have dynamic N→B bonds, the bond in MIDA boronates is kinetically robust at temperatures up to 150 °C.[6] This inherent stability makes MIDA boronates compatible with a vast range of common synthetic transformations, including but not limited to oxidation, olefination, and even exposure to strongly acidic conditions (e.g., TfOH).[6][7] Consequently, they are generally crystalline, free-flowing solids that are stable to benchtop storage under air indefinitely and are fully compatible with silica gel chromatography.[1][4][7]
Caption: Structural contrast between a reactive boronic acid and a stable MIDA boronate.
Controlled Reactivity: The Two Mechanisms of Hydrolysis
The utility of MIDA boronates hinges on the ability to controllably cleave the MIDA ligand to "release" the free boronic acid at the desired synthetic step. This deprotection occurs via hydrolysis, and mechanistic studies have revealed two distinct, tunable pathways.[8][9][10] The choice of conditions dictates whether the hydrolysis is rapid ("fast release") or gradual ("slow release").[10][11]
Base-Mediated Hydrolysis (Fast Release)
Treatment of a MIDA boronate with a strong aqueous base, such as 1M sodium hydroxide (NaOH), results in rapid hydrolysis, typically completing in under 10 minutes at room temperature.[12][13] This mechanism involves a rate-limiting attack of a hydroxide ion at one of the MIDA ligand's carbonyl carbons, proceeding more than three orders of magnitude faster than the neutral pathway.[8][9][10] This method is ideal when the immediate, quantitative generation of the boronic acid is required for a subsequent reaction.
Neutral Hydrolysis (Slow Release)
In the presence of a milder base like potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture (e.g., dioxane/H₂O), or even just with water clusters, MIDA boronates undergo a much slower hydrolysis.[8][11] This "neutral" pathway involves a rate-limiting cleavage of the B-N bond facilitated by water molecules.[8][9][10] This slow-release mechanism is a cornerstone of modern cross-coupling chemistry. It allows for the gradual, in-situ generation of highly unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives) during a Suzuki-Miyaura reaction.[5][12] By maintaining a low steady-state concentration of the reactive boronic acid, side reactions like protodeboronation and polymerization are minimized, leading to dramatically improved yields.[5][12]
The rate of hydrolysis is dictated by pH, water activity, and the efficiency of mass transfer between aqueous and organic phases.[8][10]
Caption: The two distinct pathways for MIDA boronate hydrolysis.
Best Practices for Storage and Handling
The inherent stability of MIDA boronates simplifies their storage and handling requirements significantly compared to their boronic acid counterparts.
Long-Term Storage
-
Condition: MIDA boronates should be stored as crystalline, free-flowing solids.
-
Atmosphere: They are indefinitely stable on the benchtop under air and do not require storage under an inert atmosphere.[1][13] In a comparative study, various unstable boronic acids showed significant decomposition after just 15 days, whereas the corresponding MIDA boronates showed no detectable decomposition by ¹H NMR after more than 60 days.[13]
-
Temperature: Standard room temperature is sufficient for long-term storage.
-
Container: Store in well-sealed vials or bottles to prevent contamination.
Handling and Purification
-
General Handling: Can be weighed and handled in air without risk of degradation.
-
Solvent Compatibility: They are soluble in various organic solvents and stable in anhydrous non-protic solvents.[1] Prolonged standing (more than an hour) in alcoholic solutions should be avoided as it may lead to some decomposition.[14]
-
Chromatography: MIDA boronates are universally compatible with silica gel chromatography, a major advantage for purification.[7][15] Common eluents include mixtures of ethyl acetate, diethyl ether, and THF. Dichloromethane/methanol can be used for TLC analysis but may cause some decomposition during preparative chromatography.[14]
-
Incompatible Reagents: While robust, MIDA boronates are generally incompatible with hard nucleophiles like lithium aluminum hydride (LiAlH₄), diisobutylaluminium hydride (DIBAL), and various metal alkoxides.[7]
Quantitative Stability and Experimental Protocols
Comparative Stability Data
The stability advantage of MIDA boronates over free boronic acids is not merely qualitative. The following table summarizes data from literature, highlighting the dramatic difference in benchtop stability.
| Compound Class | Boronic Acid (% Remaining after 15 days) | MIDA Boronate (% Remaining after ≥60 days) |
| 2-Furanyl | <5% | >95% |
| 2-(N-Boc)pyrrolyl | <5% | >95% |
| (E)-Styrenyl | ~70% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | ~25% | >95% |
| Data synthesized from studies by Burke and coworkers.[13] |
Protocol: Assessment of Benchtop Stability
This protocol provides a direct method for validating the superior stability of a MIDA boronate.
Objective: To quantify and compare the degradation of a free boronic acid versus its corresponding MIDA boronate over time when stored under ambient conditions.
Methodology:
-
Sample Preparation: Place 10-20 mg of the freshly prepared free boronic acid and its corresponding MIDA boronate into separate, labeled, uncapped vials.
-
Storage: Store the vials side-by-side on the laboratory bench, exposed to the ambient air and light.
-
Time Points: Designate analysis time points (e.g., Day 0, Day 7, Day 15, Day 30, Day 60).
-
NMR Analysis: At each time point, accurately weigh approximately 2-3 mg of each solid into an NMR tube. Add a deuterated solvent (e.g., 0.6 mL of DMSO-d₆) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample.
-
Quantification: Calculate the molar amount of the compound remaining by integrating a characteristic peak relative to the internal standard. Express this as a percentage of the Day 0 sample.
Protocol: Controlled Deprotection for Suzuki-Miyaura Coupling
The choice of deprotection protocol is dictated by the stability of the boronic acid being released.
Caption: Workflow for a slow-release Suzuki-Miyaura cross-coupling reaction.
Methodology A: Fast Deprotection (for stable boronic acids)
-
Dissolve the MIDA boronate in an appropriate organic solvent (e.g., THF).
-
Add 1.0 M aqueous NaOH solution at room temperature (23 °C).
-
Stir vigorously for 10-15 minutes.
-
Acidify the aqueous layer (e.g., with 1N HCl) and extract the free boronic acid with an organic solvent (e.g., ethyl acetate).
-
Use the resulting boronic acid solution immediately in the subsequent reaction.
Methodology B: Slow-Release In-Situ Deprotection (for unstable boronic acids) [12][13]
-
To a reaction vessel, add the MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and a ligand (e.g., 10 mol% SPhos).
-
Add the base, aqueous potassium phosphate (K₃PO₄, 7.5 equiv).
-
Add the solvent system, typically 5:1 dioxane/H₂O.
-
Heat the mixture to the required reaction temperature (e.g., 60 °C) for the specified time (e.g., 6 hours). The MIDA boronate will slowly hydrolyze, and the resulting boronic acid will be consumed in the cross-coupling reaction.
Conclusion
MIDA boronates represent a paradigm shift in the handling and application of organoboron reagents. Their exceptional stability, derived from the protective sp³-hybridized boron center, allows them to be stored and handled with unprecedented ease. This stability is perfectly complemented by a capacity for controlled, predictable hydrolysis, which can be tuned to either release boronic acids rapidly or gradually. This deep mechanistic understanding empowers researchers to leverage MIDA boronates for the construction of complex molecules with greater efficiency, reliability, and scope, solidifying their role as a cornerstone of modern synthetic strategy.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Available at: [Link]
-
Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. Available at: [Link]
-
Organic Syntheses. (n.d.). MIDA Boronates. Organic Syntheses. Available at: [Link]
-
Yadav, J. S., et al. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. Available at: [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available at: [Link]
-
Yadav, J. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. Available at: [Link]
-
Sci-Hub. (n.d.). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Sci-Hub. Available at: [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available at: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Kelly, A. M., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. Available at: [Link]
-
Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ACS Publications. Available at: [Link]
-
He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. ACS Publications. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Kelly, A., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
-
Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. Available at: [Link]
-
Spencer, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. Available at: [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
N-Methyliminodiacetic Acid (MIDA) Boronates: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: Overcoming the Instability of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction are boronic acids; however, their utility is often hampered by inherent instability. Many boronic acids, particularly heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition through processes like protodeboronation, oxidation, and polymerization, making their long-term storage and handling challenging.[1][2] This instability not only complicates their use but can also lead to diminished yields and reproducibility in coupling reactions.[1]
To address these limitations, the development of stable boronic acid surrogates has been a significant area of research. Among the most successful and versatile solutions to emerge are N-methyliminodiacetic acid (MIDA) boronates.[3] Developed by the laboratory of Martin D. Burke, MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[3][4] This guide provides an in-depth exploration of MIDA boronates, from their fundamental principles to practical applications, offering researchers and drug development professionals the insights and methodologies needed to effectively leverage these powerful reagents.
The MIDA Boronate Advantage: A Tale of Two Hydrolysis Mechanisms
The remarkable stability and utility of MIDA boronates stem from the unique properties of the N-methyliminodiacetic acid ligand. The trivalent MIDA ligand chelates the boron atom, inducing a change in hybridization from the reactive sp² state of a boronic acid to a more stable sp³ state in the MIDA boronate. This structural change effectively "protects" the boron center, rendering it unreactive under anhydrous cross-coupling conditions.[5][6]
The true elegance of the MIDA boronate platform lies in the controlled release of the active boronic acid under specific aqueous basic conditions. This "slow-release" mechanism is governed by two distinct hydrolysis pathways.[7][8][9]
-
Fast, Base-Mediated Hydrolysis: In the presence of a strong aqueous base like sodium hydroxide (NaOH), MIDA boronates undergo rapid hydrolysis, typically within minutes at room temperature.[2][7] This pathway involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[7][8][9]
-
Slow, Neutral Hydrolysis: Under milder basic conditions, such as with aqueous potassium phosphate (K₃PO₄), a much slower, neutral hydrolysis mechanism predominates.[7] This pathway involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules and does not require an external acid or base.[7][8][9]
This dual-hydrolysis behavior allows for precise control over the release of the boronic acid, a critical factor in the successful coupling of unstable derivatives. By slowly generating the reactive boronic acid in situ, its concentration remains low throughout the reaction, minimizing decomposition and maximizing the efficiency of the cross-coupling process.[7]
Synthesis and Purification of MIDA Boronates
The preparation of MIDA boronates is a straightforward process, typically involving the condensation of a boronic acid with N-methyliminodiacetic acid. While early methods often required harsh, high-temperature conditions with a Dean-Stark apparatus to remove water, milder and more user-friendly protocols have since been developed.[10]
General Protocol for MIDA Boronate Synthesis using MIDA Anhydride
A significant advancement in the synthesis of MIDA boronates is the use of MIDA anhydride. This reagent serves as both the MIDA source and an in situ desiccant, enabling the reaction to proceed under milder conditions and simplifying the overall procedure.[10][11]
Experimental Protocol:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the boronic acid (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).
-
Solvent Addition: Add anhydrous dioxane to the reaction vessel to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture can be cooled to room temperature. The crude MIDA boronate can be purified by silica gel chromatography. A notable feature of MIDA boronates is their unique chromatographic behavior; they are often immobile in less polar solvents like diethyl ether and can be eluted with more polar solvents like tetrahydrofuran (THF).[12] This allows for a "catch-and-release" purification strategy where impurities are washed away before the desired MIDA boronate is eluted.[10][12] Alternatively, due to their often crystalline nature, MIDA boronates can be purified by recrystallization.[4]
Characterization of MIDA Boronates
The structural integrity and purity of MIDA boronates are typically confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are routinely used to characterize MIDA boronates. In the ¹H NMR spectrum, the protons of the MIDA ligand typically appear as a set of characteristic signals. For example, the methylene protons often present as two distinct doublets due to their diastereotopic nature.[13] The chemical shift of the boron atom in the ¹¹B NMR spectrum is indicative of its sp³ hybridization state.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized MIDA boronates.[13]
-
X-ray Crystallography: For crystalline MIDA boronates, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information about bond lengths and angles.[14][15][16]
Stability and Handling of MIDA Boronates
One of the most significant advantages of MIDA boronates is their exceptional stability. They are generally free-flowing, crystalline solids that are stable to air and moisture, allowing for indefinite storage on the benchtop without special precautions.[1][4] This contrasts sharply with the often-limited shelf life of their corresponding boronic acids.
Quantitative Stability Comparison
The enhanced stability of MIDA boronates over their boronic acid counterparts has been quantitatively demonstrated.
| Boronic Acid Derivative | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 2-Furan | <5% | >95% |
| 2-Benzofuran | 75% | >95% |
| 2-Thiophene | 60% | >95% |
| 2-Benzothiophene | 85% | >95% |
| 2-Pyrrole | <5% | >95% |
| 2-Indole | <5% | >95% |
| Vinyl | <5% | >95% |
| Cyclopropyl | 30% | >95% |
| Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[1] |
This remarkable stability simplifies handling and ensures the consistent quality of the reagent over time, a crucial factor in both academic research and industrial drug development.
Applications in Suzuki-Miyaura Cross-Coupling: The "Slow-Release" Strategy
The "slow-release" of boronic acids from their MIDA boronates under mild basic conditions has revolutionized the Suzuki-Miyaura cross-coupling of previously challenging substrates.[1] This strategy is particularly effective for reactions involving unstable boronic acids and unactivated aryl chlorides.
General Protocol for Slow-Release Suzuki-Miyaura Cross-Coupling
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, combine the MIDA boronate (1.0-1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., SPhos).
-
Solvent and Base: Add a solvent system, typically a mixture of dioxane and water (e.g., 5:1). Add the base, potassium phosphate (K₃PO₄, ~3-7.5 equiv).
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. The mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Note: For challenging couplings, such as those involving 2-pyridyl MIDA boronates, the addition of a copper co-catalyst (e.g., Cu(OAc)₂) may be beneficial.
Workflow for Slow-Release Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for the slow-release Suzuki-Miyaura cross-coupling using MIDA boronates.
MIDA Boronates as Protecting Groups in Multistep Synthesis
The stability of MIDA boronates extends beyond their use in cross-coupling reactions. They are compatible with a wide array of common synthetic reagents, allowing them to be carried through multiple synthetic steps.[14][17] This enables the synthesis of complex boronic acids from simpler, readily available MIDA boronate starting materials.
Diagram of MIDA Boronate Protection/Deprotection Cycle
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes: unlocking access to a novel ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00378A [pubs.rsc.org]
- 17. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
reactivity profile of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
An In-Depth Technical Guide to the Reactivity Profile of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Abstract
This technical guide provides a comprehensive overview of the reactivity, handling, and application of this compound, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate family. MIDA boronates have emerged as exceptionally stable and versatile alternatives to traditional boronic acids in organic synthesis. This document delves into the core principles governing the unique reactivity of this compound, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic building block.
Introduction: A Paradigm Shift in Boron Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation are organoboron reagents, most commonly boronic acids. However, the practical application of many boronic acids is hampered by their inherent instability, leading to challenges in storage, handling, and reaction efficiency due to decomposition pathways like protodeboronation and oxidation.[3][4]
This compound, also known as 4-bromophenylboronic acid MIDA ester, represents a transformative solution to these challenges.[5][6] By chelating the boron atom with the tridentate N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from a Lewis acidic sp² state to a more stable, coordinatively saturated sp³ state.[7] This structural modification imparts exceptional stability, rendering the compound a free-flowing, crystalline solid that is tolerant to air, moisture, and silica gel chromatography.[8][9]
This guide will explore the profound implications of this stability, focusing on how the MIDA ligand acts as a robust protecting group that can be strategically cleaved under mild conditions to unleash the reactive boronic acid in situ.
The MIDA Boronate Advantage: Stability and Controlled Reactivity
The enhanced stability of MIDA boronates is not merely a matter of convenience; it is the foundation of their unique reactivity profile. The chelation by the MIDA ligand effectively "masks" the boronic acid functionality, preventing it from engaging in undesired side reactions.
Structural Basis of Stability
The nitrogen and two carboxylate oxygens of the MIDA ligand coordinate to the boron atom, creating a tetracoordinate, sp³-hybridized center. This coordinative saturation shields the vacant p-orbital of the boron, which is responsible for the Lewis acidity and subsequent reactivity of boronic acids.[3][7][10]
The "Slow-Release" Principle
A key feature of MIDA boronates is their ability to undergo "slow-release" of the parent boronic acid under specific, mild conditions.[7] The MIDA protecting group is readily cleaved by treatment with a mild aqueous base (e.g., K₃PO₄, NaOH, or even NaHCO₃) at room temperature. This controlled hydrolysis generates the active boronic acid species in situ at a rate that is often commensurate with its consumption in the catalytic cycle of the cross-coupling reaction. This minimizes the concentration of the potentially unstable free boronic acid in the reaction mixture at any given time, thereby suppressing common side reactions.[7][11]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. Its bifunctional nature, possessing both a reactive aryl bromide and a protected boronic acid, makes it a versatile building block.
Mechanistic Overview
The Suzuki-Miyaura coupling with a MIDA boronate proceeds through a catalytic cycle that begins with the base-mediated deprotection of the MIDA group.
-
Deprotection (Hydrolysis): The MIDA boronate is hydrolyzed by the aqueous base to release the 4-bromophenylboronic acid.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (the coupling partner), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group (the 4-bromophenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex are reductively eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction using a MIDA boronate.
Experimental Protocol: A General Procedure
The following protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane or THF, and water)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₃PO₄, 3.0 equiv.). Then, add the degassed solvent system (e.g., a 5:1 mixture of dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 6-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Key Reaction Parameters
The success of the coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.
| Parameter | Common Choices | Rationale & Field Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ by the phosphine ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates.[12][13] |
| Ligand | SPhos, XPhos, RuPhos | Buchwald-type biaryl phosphine ligands (like SPhos and XPhos) are highly effective for coupling sterically hindered or electron-rich/poor partners due to their ability to promote both oxidative addition and reductive elimination.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is crucial for both the MIDA deprotection and the activation of the boronic acid for transmetalation.[1][2] K₃PO₄ is a widely used, effective base for these slow-release couplings. |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is necessary. Water is required for the hydrolysis of the MIDA boronate, while the organic solvent ensures solubility of the reactants and catalyst.[4][11] |
Advanced Application: Iterative Cross-Coupling (ICC)
The remarkable stability of the MIDA boronate group under anhydrous cross-coupling conditions allows for its use as a robust protecting group in sequential or iterative synthesis.[8][10][14] A bifunctional molecule like this compound can first undergo a Suzuki-Miyaura reaction at its aryl bromide position while the MIDA boronate remains intact. Subsequently, the MIDA group can be deprotected to reveal a new boronic acid functionality for a second, distinct coupling reaction.
Caption: Workflow for Iterative Cross-Coupling (ICC).
This strategy enables the modular and programmed assembly of complex organic molecules from simple, bifunctional building blocks, a concept with profound implications for automated synthesis and diversity-oriented synthesis.[3][11]
Handling, Storage, and Safety
Stability and Storage: this compound is indefinitely stable on the benchtop under air. Unlike its corresponding boronic acid, it does not require special handling or storage under inert conditions. It is a crystalline solid, which simplifies weighing and dispensing.[3][8]
Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as having acute oral toxicity. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a stable surrogate for an unstable boronic acid. It is a highly engineered building block that offers chemists superior control over the Suzuki-Miyaura cross-coupling reaction. Its exceptional stability simplifies handling and purification, while its capacity for slow, controlled release of the active boronic acid enhances reaction yields and minimizes byproducts. Furthermore, its role as a robust protecting group opens the door to powerful synthetic strategies like iterative cross-coupling. For researchers in drug discovery and materials science, mastering the reactivity of this MIDA boronate provides a significant advantage in the efficient and reliable construction of complex molecular architectures.
References
-
BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. Retrieved from BLDpharm website.[8]
-
Dick, G. R., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health.[11]
-
Sigma-Aldrich. (n.d.). MIDA Boronates. Retrieved from Sigma-Aldrich website.
-
Organic Syntheses. (n.d.). Procedure v99p0092. Retrieved from Organic Syntheses website.[3]
-
Chem-Station. (2014, February 9). MIDA boronate. Retrieved from Chem-Station International Edition.[7]
-
Lee, S., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. ACS Publications.[15]
-
BLDpharm. (2021, October 25). BLD Insights | MIDA Boronate: A New Organo-boron Reagent. Retrieved from BLDpharm website.[9]
-
Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters. Retrieved from Sigma-Aldrich website.
-
Knapp, D. M., et al. (2009). Suzuki–Miyaura cross-coupling of alkenyl tosylates with alkenyl MIDA boronates. ResearchGate.[16]
-
Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from Chem-Station International Edition.[17]
-
Gillis, E. P., & Burke, M. D. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health.[10]
-
Isley, N. A., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. ACS Publications.[18]
-
Knapp, D. M., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. PubMed.[19]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc., 131, 6961-6963.[4]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[1]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[14]
-
Iovu, M. C., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications.[20]
-
Oakwood Chemical. (n.d.). This compound-4,8-dione. Retrieved from Oakwood Chemical website.[21]
-
PubChem. (n.d.). This compound-4,8-dione. Retrieved from PubChem.[5]
-
ChemScene. (n.d.). This compound. Retrieved from ChemScene website.[22]
-
ChemicalBook. (n.d.). This compound-4,8-dione. Retrieved from ChemicalBook website.[6]
-
EvitaChem. (n.d.). Buy this compound. Retrieved from EvitaChem website.[23]
-
Sunway Pharm Ltd. (n.d.). This compound-4,8-dione. Retrieved from Sunway Pharm Ltd. website.[24]
-
National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives. Retrieved from NIH website.[25]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from MDPI website.[12]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts.[26]
-
Zenodo. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Retrieved from Zenodo.[13]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2]
-
Sigma-Aldrich. (n.d.). trans-2-(4-Bromophenyl)vinylboronic acid MIDA ester. Retrieved from Sigma-Aldrich website.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-4,8-dione CAS#: 943552-04-3 [amp.chemicalbook.com]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. zenodo.org [zenodo.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound-4,8-dione [oakwoodchemical.com]
- 22. chemscene.com [chemscene.com]
- 23. Buy this compound (EVT-3351100) | 115247-41-1 [evitachem.com]
- 24. This compound-4,8-dione - CAS:943552-04-3 - Sunway Pharm Ltd [3wpharm.com]
- 25. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Mechanism and Application of MIDA Boronate Protection for Researchers and Drug Development Professionals
Executive Summary
The manipulation of organoboron compounds, particularly boronic acids, is a cornerstone of modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids—their propensity for protodeboronation, oxidation, and oligomerization—presents a significant bottleneck in multi-step synthesis and drug discovery. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, providing a robust and versatile platform for the protection, purification, storage, and controlled release of boronic acids. This guide provides an in-depth exploration of the core mechanisms governing MIDA boronate stability and its two distinct modes of deprotection, offering field-proven insights and detailed protocols for its strategic application in complex molecular construction.
Introduction: The Challenge of Boronic Acid Instability and the MIDA Boronate Solution
Boronic acids (RB(OH)₂) are indispensable building blocks in synthetic chemistry.[1][2][3] Yet, their utility is often hampered by significant stability issues. Many of the most desirable boronic acids, such as those containing 2-heterocyclic, vinyl, and cyclopropyl motifs, are notoriously unstable on the benchtop and under reaction conditions.[4][5] This instability leads to poor reaction efficiency, limited shelf-life, and challenges in purification, thereby constraining their application in complex, multi-step synthetic campaigns.[4][5]
The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a broadly applicable solution to these challenges.[6] By reversibly protecting the boronic acid moiety, MIDA boronates transform these sensitive intermediates into exceptionally stable, crystalline, and chromatographically-compatible solids.[7][8][9] This innovation has not only enabled the reliable use of previously intractable boronic acids but has also unlocked powerful new synthetic strategies, such as iterative cross-coupling (ICC), which is analogous to the automated synthesis of peptides and oligonucleotides.[10][11][12]
The Core Mechanism of MIDA Boronate Protection
The remarkable stability of MIDA boronates stems from a fundamental change in the geometry and electronic nature of the boron center.[6][13] The tridentate MIDA ligand chelates the boron atom, forming a rigid, bicyclic structure. This chelation induces a rehybridization of the boron from a reactive, Lewis acidic sp² state (in the free boronic acid) to a coordinatively saturated, tetrahedral sp³ state.[6][13]
Key Mechanistic Pillars of Stability:
-
Coordinative Saturation: The lone pair of the nitrogen atom in the MIDA ligand forms a dative bond with the vacant p-orbital of the boron atom.[14][15] This shields the Lewis acidic site, rendering the boronate unreactive toward many reagents and, crucially, preventing its participation in the transmetalation step of anhydrous cross-coupling reactions.[6]
-
Structural Rigidity: The resulting bicyclic structure confers significant kinetic stability, making the boron center and its lone pair inaccessible to attacking reagents.[2] This contrasts with other protecting groups like N-methyldiethanolamine, whose greater flexibility does not provide the same level of deactivation.[6]
-
Broad Compatibility: As a result of this robust protection, MIDA boronates are compatible with a wide array of common synthetic reagents and conditions, including chromatography on silica gel, which is often destructive to free boronic acids.[2][7][10]
The protection-deprotection equilibrium is the cornerstone of MIDA boronate utility, allowing the boronic acid to be masked for multi-step transformations and then revealed under specific, controlled conditions.
Caption: The reversible protection of a boronic acid with the MIDA ligand.
Synthesis of MIDA Boronates
MIDA boronates are typically prepared via a dehydrative condensation reaction between a boronic acid and N-methyliminodiacetic acid.
Standard Protocol: Dean-Stark Condensation
This is the most common method, effective for a range of simple boronic acids.[16][17]
-
Setup: To a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Solvent: Add a suitable solvent system to solubilize the components and facilitate azeotropic water removal (e.g., toluene/DMSO 10:1).[18]
-
Reaction: Heat the mixture to reflux. Water will collect in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC or LCMS (typically 4-12 hours).
-
Workup & Purification: Cool the reaction mixture. Perform an aqueous workup to remove DMSO and excess MIDA. The MIDA boronate product is typically a crystalline solid that can be purified by recrystallization or silica gel chromatography.[17][18]
Mild Protocol: MIDA Anhydride Method
For sensitive boronic acids that are incompatible with high temperatures, a milder method using pre-formed MIDA anhydride is superior.[3][16][19][20] MIDA anhydride acts as both the ligand source and an in-situ desiccant, avoiding harsh dehydrating conditions.[3][19][20]
-
Setup: In an inert atmosphere, add the boronic acid (1.0 equiv) and MIDA anhydride (1.5 equiv) to a vial.[18]
-
Solvent: Add an anhydrous solvent such as dioxane or THF.
-
Reaction: Heat the mixture (e.g., 80 °C) until the reaction is complete as monitored by TLC or LCMS. This method is often significantly faster than the Dean-Stark protocol.
-
Purification: The product can often be isolated by simple filtration or purified via chromatography. This method has expanded the range of accessible MIDA boronates to include more delicate substrates.[19][20]
The Dichotomy of Deprotection: Mechanistic Insights
A critical feature enabling the strategic use of MIDA boronates is their hydrolysis under two distinct sets of conditions, proceeding through different mechanisms.[21][22][23] This allows for either rapid, quantitative deprotection or a slow, controlled release of the free boronic acid.
Mechanism 1: Fast, Base-Mediated Hydrolysis
Under strongly basic aqueous conditions (e.g., 1 M NaOH), MIDA boronates are rapidly hydrolyzed, typically within minutes at room temperature.[4][21] Kinetic studies have shown that this pathway involves a rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons, not at the boron center.[21][22][23] This leads to amide bond cleavage and subsequent collapse of the bicyclic structure to release the boronic acid. This "fast release" is ideal for end-of-sequence deprotection.
Mechanism 2: Slow, Neutral Hydrolysis ("Slow-Release")
In the presence of a mild aqueous base like K₃PO₄ in a biphasic solvent system (e.g., dioxane/H₂O or THF/H₂O), hydrolysis occurs slowly over several hours at elevated temperatures (e.g., 60-100 °C).[4][21] This "slow-release" mechanism is fundamentally different and does not require an exogenous strong base. It proceeds via a rate-limiting B-N bond cleavage mediated by a small cluster of water molecules.[21][22][23] The rate of this neutral hydrolysis is governed by the water activity in the organic phase.[21] This controlled release is the key to performing cross-coupling reactions with unstable boronic acids, as it maintains a very low, steady-state concentration of the reactive species in solution, minimizing decomposition.[4][14]
Caption: The two distinct mechanistic pathways for MIDA boronate hydrolysis.
| Deprotection Method | Typical Conditions | Time | Temperature | Core Mechanism | Primary Application |
| Fast Release | 1 M NaOH in THF/H₂O | < 10 min | 23 °C | Base-mediated attack at C=O | Final step deprotection |
| Slow Release | K₃PO₄ in Dioxane/H₂O (5:1) | 1-24 h | 23-100 °C | Neutral H₂O-mediated B-N cleavage | In situ release for cross-coupling |
Strategic Application I: Iterative Cross-Coupling (ICC)
The robust stability of MIDA boronates under anhydrous cross-coupling conditions, combined with their facile deprotection, forms the foundation of Iterative Cross-Coupling (ICC).[7][10] This powerful strategy allows for the synthesis of complex small molecules in a modular, programmable fashion, much like solid-phase peptide synthesis.[11][12] The process uses bifunctional building blocks, typically halo-MIDA boronates, in a repeating two-step cycle.
The ICC Cycle:
-
Cross-Coupling: The halide of a MIDA-protected building block is coupled with the free boronic acid of the growing molecular chain under anhydrous Suzuki-Miyaura conditions. The MIDA boronate on the incoming block remains inert.
-
Deprotection: The newly installed MIDA group is selectively hydrolyzed ("fast release") to reveal a new free boronic acid, ready for the next coupling cycle.
Caption: A generalized workflow for one cycle of Iterative Cross-Coupling.
This automated-synthesis-enabling approach has been used to construct numerous natural products and other complex molecules, demonstrating its power and modularity.[8][11]
Strategic Application II: "Slow-Release" for Unstable Boronic Acids
For Suzuki-Miyaura reactions involving a single coupling of an unstable boronic acid, the "slow-release" protocol is transformative.[4][5] By using the air-stable MIDA boronate as a precursor, the unstable boronic acid is generated in situ at a controlled rate that matches its consumption in the catalytic cycle.[4][7] This prevents the accumulation of the sensitive boronic acid, thereby circumventing decomposition pathways that plague conventional methods.[14]
| Unstable Boronic Acid Class | Coupling Partner | Yield with Boronic Acid | Yield with MIDA Boronate |
| 2-Benzofuran | 4-Chloroanisole | 50% | 92% |
| 2-Thiophene | 4-Chloroanisole | 37% | 94% |
| 2-Indole | 4-Chloroanisole | 14% | 93% |
| trans-Propenyl | 4-Chloroanisole | 61% | 85% |
| Cyclopropyl | 1-Chloro-4-nitrobenzene | 35% | 88% |
| Data adapted from Burke, et al., J. Am. Chem. Soc. 2009, 131, 6961-6963.[5] |
This strategy has proven exceptionally effective for challenging substrates, including 2-pyridyl systems, and has converted many previously unreliable cross-couplings into high-yielding, robust transformations.[4]
Scope and Limitations
The stability of the MIDA boronate functional group is remarkable. It is compatible with a wide range of reagents that are typically incompatible with free boronic acids, including many oxidizing agents, reducing agents (e.g., NaBH₄), organometallic reagents (e.g., Grignard reagents, organolithiums at low temp), and standard functional group manipulations.[2][10]
However, there are limitations. MIDA boronates are generally incompatible with:
-
Hard Nucleophiles: Reagents like LiAlH₄, DIBAL-H, and metal alkoxides can attack the boronate.[2]
-
Fluoride Sources: Reagents such as TBAF will cleave the boronate.[2]
-
Forcing Hydrolytic Conditions: While stable to mild aqueous base for short periods (e.g., workups), prolonged exposure or harsh acidic/basic conditions can cause undesired hydrolysis.[21]
Conclusion and Future Outlook
MIDA boronate chemistry represents a paradigm shift in the handling and strategic use of organoboron reagents. The mechanistic underpinnings of its stability—sp³ hybridization via tridentate chelation—and its unique dual-mode deprotection have provided chemists with unprecedented control over the reactivity of boronic acids. This has enabled the development of powerful, automated synthetic platforms like ICC and has rendered the use of once-intractable unstable boronic acids routine. As the demand for molecular complexity in drug discovery and materials science continues to grow, the rational application of the MIDA boronate platform, grounded in the mechanistic principles detailed herein, will undoubtedly continue to accelerate innovation.
References
-
Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. (Link)
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. (Link)
-
Lehmann, J., Blair, D. J., & Burke, M. D. (2018). Towards the generalized iterative synthesis of small molecules. Nature Reviews Chemistry, 2, 0115. (Link)
-
LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40), e202309566. (Link)
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. (Doctoral dissertation, University of Illinois at Urbana-Champaign). (Link)
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Link)
-
BenchChem. (n.d.). Applications of Methyl Borinates in Organic Synthesis: Application Notes and Protocols. (Link)
-
Sigma-Aldrich. (n.d.). MIDA Boronates. (Link)
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2019, 96, 342-361. (Link)
-
Lennox, A. J. J., Gonzalez, J. A., Ogba, O. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 357–362. (Link)
-
Taylor, N. P., Gonzalez, J. A., Nichol, G. S., & Lloyd-Jones, G. C. (2021). MIDA-Boronate Hydrolysis Kinetics. Request PDF. (Link)
-
Chem-Station. (2014). MIDA boronate. (Link)
-
Singh, A. K., & Kumar, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(84), 10931-10947. (Link)
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. (Link)
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(23), 8644–8647. (Link)
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2011, 88, 177. (Link)
-
BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. (Link)
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6955–6959. (Link)
-
BLDpharm. (2021). BLD Insights | MIDA Boronate: A New Organo-boron Reagent. (Link)
-
SciSpace. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. (Link)
-
Kelly, A. M., Chen, P. J., Blair, D. J., & Burke, M. D. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 96, 342–361. (Link)
-
Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters. (Link)
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. (Link)
-
Singh, A. K., & Kumar, A. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. (Link)
-
LaPorte, A. J., Feldner, J. E., Spies, J. C., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. PDF. (Link)
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. Amazon S3. (Link)
-
Lennox, A. J., Gonzalez, J. A., Ogba, O. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. (Link)
-
ResearchGate. (2025). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (Link)
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. (Link)
-
Sigma-Aldrich. (n.d.). MIDA Boronates. (Link)
Sources
- 1. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 8. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. MIDA Boronates [sigmaaldrich.com]
- 14. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromophenylboronic Acid MIDA Ester in Organic Solvents
Foreword: Navigating the Nuances of Solubility for Enhanced Synthetic Outcomes
In the landscape of modern organic synthesis, particularly in the realm of iterative cross-coupling reactions, 4-bromophenylboronic acid MIDA ester has emerged as a cornerstone building block. Its stability and predictable reactivity have empowered chemists to construct complex molecular architectures with unprecedented efficiency. However, the full potential of this versatile reagent can only be unlocked through a comprehensive understanding of its physical properties, paramount among which is its solubility. This guide offers a deep dive into the solubility characteristics of 4-bromophenylboronic acid MIDA ester across a spectrum of commonly used organic solvents. Beyond a mere compilation of data, this document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to make informed decisions in experimental design, ultimately leading to more robust and reproducible synthetic methodologies.
The Molecular Architecture of 4-Bromophenylboronic Acid MIDA Ester and its Implications for Solubility
4-Bromophenylboronic acid MIDA ester is a white, free-flowing, and air-stable powder with a melting point in the range of 248-253 °C.[1][2] Its chemical structure, featuring a bicyclic cage around the boron atom, is the primary determinant of its solubility profile. The N-methyliminodiacetic acid (MIDA) ligand forms a dative bond with the boron atom, rendering it tetracoordinate and imparting significant stability compared to the parent boronic acid. This structural feature also modulates the molecule's polarity and its ability to interact with solvent molecules.
The presence of the polar MIDA group, with its ester functionalities, might suggest an affinity for polar solvents. Conversely, the nonpolar 4-bromophenyl ring contributes to its solubility in less polar environments. This dual character is key to understanding its behavior in different organic media. The interplay of these structural elements means that the solubility of 4-bromophenylboronic acid MIDA ester is not governed by a simple "like dissolves like" principle but rather by a more nuanced balance of intermolecular forces.
Theoretical Framework: Key Factors Governing Solubility
The dissolution of a crystalline solid, such as 4-bromophenylboronic acid MIDA ester, in a solvent is a complex thermodynamic process. It involves the disruption of the crystal lattice and the formation of new solute-solvent interactions. Several factors influence this process:
-
Solute-Solvent Interactions: The nature and strength of intermolecular forces (van der Waals forces, dipole-dipole interactions, and hydrogen bonding) between the MIDA ester and the solvent molecules are critical. Solvents capable of effectively solvating both the polar MIDA portion and the nonpolar aryl ring will exhibit higher solubilizing capacity.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the 4-bromophenylboronic acid MIDA ester molecules together in the solid state must be overcome by the energy released upon solvation. A higher lattice energy generally corresponds to lower solubility.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the crystal lattice bonds.
-
Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a significant role. A solvent's ability to reduce the electrostatic forces between solute molecules influences its dissolving power.
Qualitative and Semi-Quantitative Solubility Profile
While precise quantitative solubility data for 4-bromophenylboronic acid MIDA ester is not extensively published, a qualitative and semi-quantitative understanding can be gleaned from its common applications in organic synthesis.
| Solvent | Type | Qualitative Solubility | Rationale and Field Insights |
| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble to Soluble | Often used as a co-solvent. Its moderate polarity can solvate both the aryl and MIDA portions to some extent. |
| Tetrahydrofuran (THF) | Ether | Soluble | A versatile solvent for many organic reactions. Its ability to act as a Lewis base allows for favorable interactions with the boron center. Often used in Suzuki-Miyaura couplings involving MIDA boronates.[3] |
| Acetonitrile (MeCN) | Nitrile | Soluble (especially when heated) | A polar aprotic solvent that can effectively solvate the polar MIDA group. Reports indicate that MIDA boronates are soluble in hot acetonitrile. |
| Dimethylformamide (DMF) | Amide | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. Its high dielectric constant and strong dipole moment make it an excellent solvent for MIDA boronates. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Another highly polar aprotic solvent with exceptional solvating power for a broad array of solutes. |
| Toluene | Aromatic | Sparingly Soluble | A nonpolar solvent. While the bromophenyl group has an affinity for toluene, the polar MIDA ligand limits overall solubility. Often used in the synthesis of MIDA boronates under Dean-Stark conditions where the product may precipitate upon cooling.[4] |
| Ethyl Acetate (EtOAc) | Ester | Sparingly Soluble to Soluble | A moderately polar solvent commonly used in chromatography. The compatibility of MIDA boronates with silica gel chromatography suggests solubility in eluent systems containing ethyl acetate.[5] |
| Hexanes/Heptane | Aliphatic | Insoluble | Nonpolar solvents that are poor at solvating the polar MIDA ester. |
| Diethyl Ether (Et₂O) | Ether | Sparingly Soluble to Insoluble | A relatively nonpolar ether. Often used as an anti-solvent to precipitate MIDA boronates from more polar solutions.[4] |
| Acetone | Ketone | Sparingly Soluble to Soluble | A polar aprotic solvent that can be a suitable solvent, often used in combination with other solvents for purification by precipitation.[4] |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 4-bromophenylboronic acid MIDA ester in various organic solvents.
Materials and Equipment
-
4-Bromophenylboronic acid MIDA ester (high purity)
-
Selected organic solvents (anhydrous, high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow for Solubility Determination
Caption: Experimental workflow for the quantitative determination of solubility.
Self-Validating System and Causality
-
Equilibrium Confirmation: It is crucial to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24h, 36h, and 48h) and confirming that the measured solubility is constant.
-
Temperature Control: Precise temperature control is essential as solubility is temperature-dependent. A thermostatically controlled environment minimizes this variability.
-
Calibration Curve: The use of a multi-point calibration curve in the HPLC analysis ensures the accuracy and linearity of the quantification method. The correlation coefficient (R²) of the calibration curve should be >0.99.
Practical Implications for Researchers
A thorough understanding of the solubility of 4-bromophenylboronic acid MIDA ester is not merely academic; it has direct and significant consequences for the success of synthetic endeavors.
Reaction Homogeneity and Kinetics
For a chemical reaction to proceed efficiently, the reactants must be in the same phase. Choosing a solvent in which 4-bromophenylboronic acid MIDA ester is sufficiently soluble ensures a homogeneous reaction mixture, leading to more predictable and reproducible reaction kinetics. In cases where complete dissolution is not possible, understanding the solubility limitations can inform the choice of reaction conditions, such as higher temperatures or the use of co-solvents, to improve solubility.
Purification Strategies
The solubility profile is instrumental in designing effective purification strategies.
-
Crystallization/Precipitation: Knowledge of solvents in which the MIDA ester is highly soluble and those in which it is poorly soluble allows for the rational design of crystallization or precipitation protocols. For instance, dissolving the crude product in a good solvent (e.g., hot acetonitrile) and then adding a poor solvent (e.g., diethyl ether or hexanes) can induce the precipitation of the purified product.[4]
-
Chromatography: The choice of an appropriate eluent system for silica gel chromatography is directly dependent on the solubility of the compound. The observation that MIDA boronates are compatible with silica gel chromatography implies solubility in common solvent systems like ethyl acetate/hexanes.[5]
Logical Flow for Solvent Selection
Sources
- 1. cem.de [cem.de]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials [ouci.dntb.gov.ua]
- 4. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-溴苯基硼酸甲基亚氨基二乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane in Suzuki Coupling for Advanced Synthesis
I have gathered a significant amount of information regarding 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane (4-Bromophenyl MIDA boronate), its properties, and its use in Suzuki coupling. The search results confirm that MIDA boronates are exceptionally stable, crystalline solids that are compatible with silica gel chromatography. A key feature is their ability to undergo slow, controlled hydrolysis under specific basic conditions to release the corresponding boronic acid in situ, which is particularly advantageous for unstable boronic acids. This slow-release mechanism prevents the degradation of the boronic acid and improves coupling efficiency. The search results also provide details on typical reaction conditions, including catalysts (palladium-based), bases (K3PO4 for slow release), and solvents. I have enough information to create a comprehensive application note and protocol as requested.
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Introduction: A Paradigm Shift in Cross-Coupling with MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the utility of this powerful transformation has historically been hampered by the inherent instability of many boronic acid building blocks.[4][5] Issues such as protodeboronation, oxidation, and polymerization can lead to diminished yields and complicate purification, particularly with sensitive substrates like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[4][6][7]
To address these challenges, our understanding and application of boronic acid surrogates have evolved. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents, offering a transformative solution to the stability problem.[4][5][8] this compound, a prominent MIDA boronate, exemplifies the advantages of this platform. These crystalline, free-flowing solids are exceptionally stable to air and moisture, can be stored on the benchtop indefinitely, and are fully compatible with standard purification techniques like silica gel chromatography.[8][9][10]
This guide provides an in-depth exploration of this compound, detailing its unique properties and providing robust protocols for its application in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of its "slow-release" capability, a feature that allows for the controlled in situ generation of the active boronic acid, thereby maximizing reaction efficiency and product yields.
The MIDA Boronate Advantage: Stability and Controlled Reactivity
The exceptional stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand, which forms a dative bond with the boron center. This rehybridizes the boron from a Lewis acidic sp² state to a more stable sp³ state, effectively "masking" its reactivity under anhydrous conditions.[6][7] This protection allows the MIDA boronate functional group to be carried through various synthetic steps that would be incompatible with a free boronic acid.[9][11]
The key to unlocking the reactivity of MIDA boronates lies in their controlled hydrolysis under mild aqueous basic conditions. This process can be tuned to be either rapid or slow, providing a powerful tool for synthetic chemists.
-
Fast Release: Using a strong aqueous base like sodium hydroxide (NaOH) leads to rapid hydrolysis (typically <10 minutes at room temperature), quickly generating the boronic acid for subsequent reactions.[4]
-
Slow Release: Employing a milder base, such as potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture, facilitates a gradual, controlled release of the boronic acid over several hours.[4][6] This slow-release mechanism is particularly crucial when dealing with unstable boronic acids, as it maintains a low, steady concentration of the active coupling partner in the reaction mixture, minimizing degradation and side reactions.[4][7]
The workflow for utilizing a MIDA boronate in a Suzuki coupling is visualized below.
Caption: General workflow for a Suzuki coupling reaction using a MIDA boronate.
Mechanism of Action: The Slow Release Catalytic Cycle
The success of the slow-release Suzuki coupling with MIDA boronates hinges on the controlled hydrolysis step feeding into the established palladium catalytic cycle. The base, typically K₃PO₄, facilitates the slow hydrolysis of the MIDA boronate to the corresponding boronic acid. This boronic acid is then activated by the base to form a boronate species, which enters the catalytic cycle.
Caption: MIDA boronate slow release feeding into the Suzuki catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using this compound
This protocol outlines a general procedure for the Suzuki coupling of this compound with an aryl or heteroaryl chloride, leveraging the slow-release methodology.
Materials:
-
This compound-4,8-dione
-
Aryl/Heteroaryl Halide (e.g., chloride or bromide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.0 equiv.), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add finely ground K₃PO₄ (7.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water to achieve a 5:1 dioxane/H₂O ratio and a final concentration of 0.07 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath at 60 °C and stir vigorously for 6 hours. The reaction temperature can be adjusted (e.g., up to 100 °C) for less reactive coupling partners.[4][5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Protocol 2: Synthesis of this compound
While commercially available, this MIDA boronate can also be synthesized from the corresponding boronic acid. Newer methods utilizing MIDA anhydride offer milder conditions compared to traditional high-temperature dehydrative condensation.[12]
Materials:
-
4-Bromophenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Anhydrous solvent (e.g., DMSO or a suitable alternative for Dean-Stark)
Procedure (Dehydrative Condensation):
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromophenylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.1 equiv.).
-
Add a suitable anhydrous solvent (e.g., DMSO).
-
Heat the mixture to a high temperature (e.g., 110 °C) to facilitate the azeotropic removal of water.
-
After the theoretical amount of water has been collected, cool the reaction mixture.
-
The crude MIDA boronate can often be purified by recrystallization. A common method is to dissolve the crude material in a minimal amount of hot acetone and then slowly add diethyl ether until the solution becomes cloudy, promoting crystallization.[9]
Data Summary: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The following table summarizes typical conditions for couplings involving MIDA boronates.
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) precursors.[5][13] |
| Ligand | Buchwald-type phosphines (e.g., SPhos, XPhos) | Electron-rich, bulky phosphines that promote efficient oxidative addition and reductive elimination.[2][5] |
| Base (Slow Release) | K₃PO₄, K₂CO₃ | Essential for the controlled in situ hydrolysis of the MIDA boronate. The choice of base can influence the release rate.[4][5][6] |
| Solvent System | Dioxane/H₂O, DMF/IPA | A mixture of an organic solvent and water is necessary to facilitate the hydrolysis of the MIDA boronate.[4][5] |
| Temperature | 23-100 °C | The release rate of the boronic acid from the MIDA boronate can be tuned by adjusting the temperature.[4] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base or water for hydrolysis- Low reaction temperature | - Use a fresh batch of palladium catalyst and ligand.- Ensure the base is finely powdered and the correct amount of water is present.- Increase the reaction temperature to accelerate both hydrolysis and the catalytic cycle. |
| Protodeboronation of Product | - Excess water or prolonged reaction time at high temperature | - Optimize reaction time by careful monitoring.- Ensure the solvent system is not overly aqueous. |
| Formation of Homocoupled Byproducts | - Oxygen contamination leading to oxidative homocoupling | - Ensure the reaction is set up under a strictly inert atmosphere. Use degassed solvents. |
| Incomplete Hydrolysis of MIDA Boronate | - Insufficient base or water- MIDA boronate is particularly stable | - Increase the amount of base and/or the proportion of water in the solvent system.- Consider switching to a "fast-release" protocol with NaOH if the boronic acid is known to be stable. |
Conclusion
This compound, and MIDA boronates in general, represent a significant advancement in the field of cross-coupling chemistry. Their exceptional stability, ease of handling, and unique capacity for controlled slow release of the active boronic acid overcome many of the limitations associated with traditional boronic acids.[4][8][9] This enables the synthesis of complex molecules with greater efficiency and reliability, making them invaluable tools for researchers in academia and industry, particularly in the realms of pharmaceutical and materials science.[10][14][15] By understanding the principles behind their stability and reactivity, and by applying the robust protocols outlined in this guide, scientists can fully harness the potential of these powerful building blocks.
References
-
Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH URL: [Link]
-
Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings Source: MDPI URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH URL: [Link]
-
Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]
-
Title: MIDA boronate | Chem-Station Int. Ed. Source: Chem-Station URL: [Link]
-
Title: A Mild Method for Making MIDA Boronates Source: Organic Letters - ACS Publications URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms. Source: SciSpace URL: [Link]
-
Title: Preparation of MIDA Anhydride and Reaction with Boronic Acids Source: NIH URL: [Link]
-
Title: General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids Source: ResearchGate URL: [Link]
-
Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: NIH URL: [Link]
-
Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: NIH URL: [Link]
-
Title: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: Request PDF - ResearchGate URL: [Link]
-
Title: 3 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons Source: Macromolecules - ACS Publications URL: [Link]
-
Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH URL: [Link]
-
Title: CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling Source: Books - Royal Society of Chemistry URL: [Link]
-
Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Books - Royal Society of Chemistry URL: [Link]
-
Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]
-
Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Organoborane coupling reactions (Suzuki coupling) Source: NIH URL: [Link]
-
Title: From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 7. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 8. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Iterative Cross-Coupling with MIDA Boronates
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Abstract
Iterative cross-coupling (ICC) has emerged as a powerful strategy for the systematic and efficient synthesis of complex small molecules, mirroring the modular logic of peptide synthesis.[1] Central to this revolution are N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable organoboron reagents. This guide provides an in-depth exploration of the MIDA boronate platform, detailing the scientific principles, step-by-step experimental protocols, and practical insights required for its successful implementation in research and drug development. We will cover the core Suzuki-Miyaura coupling, MIDA deprotection, and the iterative cycle that enables the assembly of complex molecular architectures from simple, programmable building blocks.
The MIDA Boronate Advantage: Stability Meets Reactivity
Boronic acids are cornerstones of modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] However, their practical application is often hampered by inherent instability, leading to decomposition during storage, purification, or under coupling conditions. This is particularly problematic for notoriously unstable derivatives like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3]
Professor Martin D. Burke and coworkers identified that the trivalent N-methyliminodiacetic acid (MIDA) ligand could reversibly protect the boronic acid. This protection strategy hinges on a fundamental change in the boron atom's geometry and reactivity.
Causality Behind the Stability:
-
Rehybridization: The trivalent MIDA ligand chelates the boron atom, causing its hybridization to shift from a reactive, sp² trigonal planar geometry (with a vacant p-orbital) to a stable, sp³ tetrahedral geometry.
-
Blocked Reactivity: The mechanism of the Suzuki-Miyaura reaction's critical transmetalation step requires a vacant p-orbital on the boron to interact with the palladium catalyst. By pyramidalizing the boron center and engaging its empty orbital, the MIDA ligand effectively "turns off" its reactivity under standard anhydrous cross-coupling conditions.
This protection imparts remarkable and enabling properties to MIDA boronates:
-
Benchtop Stability: They are generally crystalline, free-flowing solids that are stable to air and moisture indefinitely.[4][5]
-
Chromatographic Stability: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification.[4][6][7]
-
Controlled Release: The MIDA ligand is readily cleaved under mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) at room temperature, regenerating the reactive sp² boronic acid in situ for the subsequent reaction.[8]
This "on/off" switch for reactivity is the key that unlocks the potential for a truly iterative synthetic process.
Sources
- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
The Strategic Application of 4-Bromophenylboronic Acid MIDA Ester in Modern Drug Discovery: A Guide to Iterative Cross-Coupling
Introduction: The Challenge of Complex Molecule Synthesis in Drug Discovery
The relentless pursuit of novel therapeutic agents in drug discovery necessitates the efficient and predictable synthesis of complex organic molecules. Traditional synthetic methodologies often fall short when faced with the dual challenges of constructing intricate molecular architectures and the need for rapid analogue generation for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds.[1][2] However, the inherent reactivity and potential instability of boronic acids can complicate multi-step syntheses, particularly when iterative couplings are required.[3] This guide delves into the transformative role of 4-bromophenylboronic acid MIDA ester, a versatile building block that addresses these challenges, enabling a more streamlined and powerful approach to the synthesis of potential drug candidates.
The MIDA Boronate Advantage: Taming Reactivity for Controlled Synthesis
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field of organoboron chemistry.[4][5] The MIDA ligand forms a stable, tetracoordinate sp³-hybridized boron center, effectively "masking" the reactivity of the boronic acid.[3][4] This protection strategy imparts several crucial advantages, particularly for bifunctional building blocks like 4-bromophenylboronic acid MIDA ester:
-
Bench-Top Stability: Unlike many free boronic acids, MIDA boronates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for convenient storage and handling.[6][7]
-
Chromatographic Compatibility: A key feature of MIDA boronates is their uniform compatibility with silica gel chromatography, a stark contrast to the often-problematic purification of free boronic acids.[5][8] This allows for the straightforward purification of intermediates throughout a multi-step synthesis.
-
Orthogonal Reactivity: The MIDA-protected boronate is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[2][3] The boronic acid can be readily "unmasked" or deprotected under mild aqueous basic conditions, regenerating the reactive sp²-hybridized boronic acid for subsequent coupling.[8][9] This orthogonal reactivity is the lynchpin of the iterative cross-coupling strategy.
This unique combination of stability and controlled reactivity makes 4-bromophenylboronic acid MIDA ester an ideal bifunctional building block. The bromo- functionality serves as a handle for an initial Suzuki-Miyaura coupling, while the protected boronate remains dormant, ready for a subsequent transformation.
Core Application: Iterative Cross-Coupling for Library Synthesis
The power of 4-bromophenylboronic acid MIDA ester is most profoundly realized in iterative cross-coupling (ICC) strategies, which are analogous to the automated solid-phase synthesis of peptides and oligonucleotides.[9][10] This approach allows for the sequential and controlled assembly of molecular fragments, enabling the rapid synthesis of diverse libraries of related compounds for biological screening.
The general workflow for a two-step iterative cross-coupling using 4-bromophenylboronic acid MIDA ester is depicted below:
Figure 1. A generalized workflow for the iterative cross-coupling of 4-bromophenylboronic acid MIDA ester.
Detailed Protocols
The following protocols provide a generalized framework for the application of 4-bromophenylboronic acid MIDA ester in a two-step iterative Suzuki-Miyaura cross-coupling. Researchers should note that optimal conditions may vary depending on the specific substrates used.
Protocol 1: First Suzuki-Miyaura Coupling (Anhydrous)
This protocol describes the coupling of 4-bromophenylboronic acid MIDA ester with an aryl or heteroaryl halide.
Materials:
| Reagent | CAS Number | Molecular Weight | Typical Quantity (for 1 mmol scale) |
| 4-Bromophenylboronic acid MIDA ester | 943552-04-3 | 311.92 g/mol | 1.0 mmol, 312 mg |
| Aryl/Heteroaryl Halide (R¹-X) | Varies | Varies | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 0.02 mmol, 4.5 mg |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 g/mol | 0.04 mmol, 16.4 mg |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 3.0 mmol, 637 mg |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 5 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromophenylboronic acid MIDA ester (1.0 mmol), the aryl/heteroaryl halide (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask via syringe, followed by an additional 3 mL of anhydrous 1,4-dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the MIDA-protected biaryl intermediate.
Protocol 2: MIDA Deprotection and In-situ Suzuki-Miyaura Coupling
This protocol describes the deprotection of the MIDA boronate intermediate and its subsequent coupling with a second aryl or heteroaryl halide.
Materials:
| Reagent | Typical Quantity (for 1 mmol scale) |
| MIDA-protected Biaryl Intermediate | 1.0 mmol |
| Second Aryl/Heteroaryl Halide (R²-X) | 1.2 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 0.02 mmol, 4.5 mg |
| SPhos | 0.04 mmol, 16.4 mg |
| 1 M Sodium Hydroxide (NaOH) solution | 3.0 mmol, 3 mL |
| Tetrahydrofuran (THF) | 5 mL |
Procedure:
-
Deprotection: Dissolve the MIDA-protected biaryl intermediate (1.0 mmol) in THF (5 mL) in a round-bottom flask. Add 1 M aqueous sodium hydroxide (3.0 mL) and stir at room temperature for 1-2 hours, or until deprotection is complete (monitored by TLC or LC-MS).
-
Reaction Setup for Coupling: To the flask containing the newly formed biaryl boronic acid, add the second aryl/heteroaryl halide (1.2 mmol).
-
Inert Atmosphere: Sparge the mixture with an inert gas for 10-15 minutes.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a minimal amount of THF and add this to the reaction mixture.
-
Reaction Conditions: Heat the reaction to reflux (approximately 66 °C for THF) and stir for 12-24 hours. Monitor the reaction progress.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1 to isolate the final unsymmetrical terphenyl or related product.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl/heteroaryl halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This is the step where the deprotected boronic acid participates.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Troubleshooting and Field-Proven Insights
-
Incomplete Deprotection: If the deprotection of the MIDA ester is sluggish, gentle heating (e.g., 40 °C) or using a stronger base like potassium hydroxide may be beneficial. However, be mindful of the stability of other functional groups in your molecule.
-
Poor Coupling Efficiency: Ensure all reagents and solvents for the anhydrous coupling step are strictly anhydrous. The choice of palladium ligand can be critical; for challenging substrates, consider using more specialized ligands like Buchwald's SPhos or XPhos.
-
"Catch-and-Release" Purification: For iterative synthesis, a highly efficient purification strategy involves "catching" the MIDA boronate intermediate on a short silica gel plug with a non-polar solvent (e.g., diethyl ether) and then "releasing" it with a more polar solvent (e.g., THF).[8] This can significantly streamline the purification process between coupling steps.
-
One-Pot Procedures: For some substrates, it is possible to perform the deprotection and subsequent coupling in a single pot without isolation of the intermediate boronic acid, as outlined in Protocol 2. This can improve overall efficiency.
Conclusion
4-Bromophenylboronic acid MIDA ester is a powerful and versatile tool in the drug discovery chemist's arsenal. Its unique combination of stability, compatibility with standard purification techniques, and controlled reactivity has paved the way for the development of efficient iterative cross-coupling strategies. By enabling the rapid and predictable synthesis of complex molecular scaffolds and diverse chemical libraries, this building block accelerates the discovery and optimization of new therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable reagent in their own drug discovery endeavors.
References
-
Burke, M. D., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1221–1226. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Structurally Diverse Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Li, J., et al. (2015). Automated synthesis of small molecules. Science, 347(6227), 1221-1226. [Link]
-
Ballmer, S. G., et al. (2017). A general platform for the automated synthesis of small molecules. Nature Chemistry, 9(12), 1233-1239. [Link]
-
Organic Syntheses. (2018). Preparation of 4-Bromophenylboronic Acid MIDA Ester. Organic Syntheses, 95, 364-377. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and preparative perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Vosburg, D. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2836–2849. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9019-9040. [Link]
-
Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Green Chemistry, 16(1), 130-134. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 6. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Automated iterative Csp3–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: Palladium Catalyst Systems for MIDA Boronate Coupling Reactions
Introduction: The MIDA Boronate Revolution
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[1] However, the utility of this Nobel Prize-winning reaction has historically been hampered by the inherent instability of many boronic acid building blocks. Boronic acids are often prone to decomposition via pathways like protodeboronation and oxidative degradation, and can form dehydrative trimers (boroxines), complicating storage, handling, and stoichiometry.[2]
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to these challenges. Developed extensively by the Burke group, MIDA boronates are air-stable, crystalline solids that are generally compatible with silica gel chromatography.[3][4] This stability is conferred by the trivalent MIDA ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and "masking" its reactivity.[5][6]
The genius of the MIDA boronate platform lies in its reversibly attenuated reactivity.[7] Under anhydrous cross-coupling conditions, they are largely unreactive. However, in the presence of a mild aqueous base, the MIDA ligand is readily hydrolyzed to release the free boronic acid in situ, allowing it to participate in the catalytic cycle.[7] This feature not only makes previously unstable boronic acids accessible as shelf-stable reagents but also enables groundbreaking strategies like "slow-release" coupling and iterative cross-coupling (ICC).[4][8]
This guide provides a detailed overview of palladium catalyst systems tailored for MIDA boronate cross-coupling reactions, offering mechanistic insights, field-proven protocols, and troubleshooting advice for researchers in synthetic chemistry and drug development.
The Palladium Catalytic System: Mechanism and Key Components
The success of a MIDA boronate coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. Understanding the interplay between these components is crucial for achieving high efficiency and reproducibility.
The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key distinction when using MIDA boronates is the initial, base-mediated deprotection step required to generate the active boronic acid for transmetalation.
The cycle involves four key steps:
-
MIDA Boronate Deprotection: Triggered by an aqueous base, the MIDA ligand is hydrolyzed to release the free boronic acid. This is often the rate-determining step and its controlled execution is the basis for the "slow-release" strategy.[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R²-X), forming a Pd(II) species.[10]
-
Transmetalation: The organic group (R¹) is transferred from the boronic acid to the palladium center, displacing the halide. This step requires activation of the boron species by the base.[11]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]
Core Components of the Catalyst System
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ by phosphine ligands to generate the active LₙPd(0) species required for the catalytic cycle. |
| Ligand | SPhos, XPhos | These are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk promotes the final reductive elimination step, while their electron-donating nature stabilizes the palladium center and facilitates oxidative addition, especially with challenging substrates like aryl chlorides.[13][14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is essential for two reasons: 1) It facilitates the hydrolysis of the MIDA boronate to the active boronic acid. 2) It activates the boronic acid for transmetalation, typically by forming a more nucleophilic boronate species.[11] K₃PO₄ is often the base of choice for slow-release protocols.[8] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A biphasic solvent system is critical. The organic solvent solubilizes the catalyst, ligand, and electrophile, while the aqueous phase contains the base and facilitates the MIDA deprotection. The ratio of organic solvent to water can be tuned to control the hydrolysis rate.[8][9] |
Application Notes and Experimental Protocols
The stability of MIDA boronates allows for a unified approach to cross-coupling, but specific protocols are optimized for different classes of substrates.
Protocol 1: General Coupling with Stable Aryl MIDA Boronates
This protocol is suitable for robust aryl and heteroaryl MIDA boronates where the corresponding boronic acid is relatively stable. The goal is efficient, rapid coupling.
Step-by-Step Methodology:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the MIDA boronate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Via syringe, add the degassed solvent system (e.g., 5:1 Dioxane/H₂O, 0.1 M final concentration).
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: The "Slow-Release" Strategy for Unstable Boronates
This is a flagship application for MIDA boronates, enabling the use of notoriously unstable partners like 2-pyridyl, vinyl, or cyclopropyl boronic acids.[8][15] The strategy relies on a slow, controlled hydrolysis of the MIDA boronate, ensuring the concentration of the unstable free boronic acid remains low at all times, thus preventing its decomposition.[6][8]
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add the aryl chloride (1.0 mmol, 1.0 equiv), the unstable MIDA boronate (e.g., 2-pyridyl MIDA boronate) (1.2-1.5 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).[15]
-
Add finely ground K₃PO₄ (7.5 mmol, 7.5 equiv).[15] The large excess of a mild base is key to achieving a controlled, steady release.
-
Seal the vial and purge with argon.
-
Add degassed 5:1 dioxane/H₂O (0.07 M).[15]
-
Heat the reaction at a lower temperature, typically 60 °C, for 6-12 hours.[15] The lower temperature helps ensure the rate of release is slower than the rate of coupling.
-
For particularly challenging couplings, such as with 2-pyridyl MIDA boronate, the addition of a copper co-catalyst like Cu(OAc)₂ can be beneficial.[8]
-
Workup and purification are performed as described in Protocol 1.
Table 1: Representative "Slow-Release" Couplings [15]
| MIDA Boronate (1.2 equiv) | Aryl Chloride (1.0 equiv) | Conditions | Yield (%) |
| 2-Thiophenyl MIDA Boronate | 2,4-Dimethoxychlorobenzene | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 60 °C | 96 |
| 2-Furanyl MIDA Boronate | 2-Chloro-6-methylpyridine | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 60 °C | 85 |
| trans-Propenyl MIDA Boronate | 4-Chloroacetophenone | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 100 °C | 95 |
| Cyclopropyl MIDA Boronate | 4-Chloro-N,N-dimethylaniline | Pd(OAc)₂, SPhos, K₃PO₄, 5:1 Dioxane/H₂O, 100 °C | 88 |
Protocol 3: Iterative Cross-Coupling (ICC) Workflow
The remarkable stability of MIDA boronates to anhydrous coupling conditions enables a modular, building-block approach to complex molecule synthesis.[4][7] A bifunctional "halo-MIDA boronate" can be coupled at its halide position while the MIDA boronate remains protected. A subsequent deprotection/coupling step at the boron position allows for the iterative addition of new fragments.
This powerful strategy has been automated and used in the synthesis of complex natural products, demonstrating the profound impact of MIDA boronates on synthetic planning.[3][4]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst. 2. Insufficient MIDA deprotection. 3. Deactivated aryl chloride. | 1. Use a fresh palladium source and high-purity ligand. Ensure proper degassing to avoid catalyst oxidation. 2. Increase water content or switch to a stronger base (e.g., NaOH for full deprotection). Ensure vigorous stirring for biphasic reactions. 3. Increase catalyst/ligand loading (up to 10 mol%). Switch to a more active ligand like XPhos. Increase temperature. |
| Protodeboronation of Coupling Partner | The released boronic acid is decomposing faster than it is coupling. | This is the exact problem the "slow-release" protocol is designed to solve. Decrease the reaction temperature, ensure a high concentration of a mild base (K₃PO₄), and verify the solvent ratio to slow down hydrolysis.[2] |
| Homocoupling of Boronate | Presence of oxidants (air) or Pd(II) species can lead to oxidative homocoupling of the boronic acid. | Rigorously degas all solvents and ensure the reaction is kept under an inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this.[1] |
| Difficult Purification | The high polarity of the MIDA-containing byproducts can complicate chromatography. | After the reaction, perform an aqueous workup with dilute NaOH to fully hydrolyze any remaining MIDA boronates and the MIDA byproduct, making them water-soluble and easier to separate from the desired organic product. |
References
- Google. (n.d.). Time in Denbighshire, GB.
- El-Faham, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access.
- Robb, A. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace.
- Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois.
- Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access.
- Sigma-Aldrich. (n.d.). MIDA Boronates.
- Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. CORE.
- Gallou, F., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access.
- Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Chem-Station. (2014). MIDA boronate.
- Valente, C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
- Thomas, A. A., & Denmark, S. E. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 4. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Deprotection of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Introduction
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Their remarkable stability to air, moisture, and chromatography allows for the convenient handling and purification of boronic acid precursors.[1][2] The compound 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, also known as 4-Bromophenylboronic acid MIDA ester, serves as a stable, crystalline solid surrogate for the corresponding and less stable 4-bromophenylboronic acid.[1][3][4] This application note provides a detailed protocol for the efficient deprotection of this MIDA boronate to liberate the reactive boronic acid, a critical step for its participation in cross-coupling reactions. The controlled release of the boronic acid is a key feature of MIDA boronates, enabling applications such as iterative cross-coupling for the synthesis of complex small molecules.[5][6]
Mechanistic Rationale for Deprotection
The robust nature of the MIDA boronate arises from the trivalent N-methyliminodiacetic acid ligand, which coordinates to the boron center, inducing an sp3 hybridization state.[7][8] This coordination shields the vacant p-orbital of the boron atom, rendering it unreactive towards transmetalation under typical anhydrous cross-coupling conditions.[6][7]
The deprotection, or hydrolysis, of the MIDA boronate proceeds via two distinct and well-characterized mechanisms: a fast, base-mediated pathway and a slower, neutral pathway.[5][9]
-
Base-Mediated Hydrolysis: This is the most common and rapid method for deprotection. It involves a rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[9] This pathway is highly efficient and typically achieves complete deprotection in a short period.
-
Neutral Hydrolysis: In the absence of an external base, hydrolysis can still occur through a rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[9] This pathway is significantly slower than the base-mediated route and is the foundation of the "slow-release" strategy for Suzuki-Miyaura couplings, which is particularly useful when dealing with unstable boronic acids.[5][10]
The choice of deprotection conditions—specifically the base, solvent, and water content—allows for precise control over the rate of boronic acid release, which can be tailored to the specific requirements of the subsequent reaction.[5][9]
Experimental Protocol: Fast Deprotection for Immediate Use
This protocol describes a standard procedure for the rapid and complete hydrolysis of this compound for applications where the resulting boronic acid is to be used immediately in a subsequent reaction, such as a Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) in tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: To the stirred solution at room temperature, add 1 M aqueous sodium hydroxide (NaOH) solution (2.0-3.0 equiv).
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The deprotection is typically complete within 10-30 minutes. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4. This protonates the N-methyliminodiacetic acid, rendering it more water-soluble.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield 4-bromophenylboronic acid. The crude product can be used directly in the next step or purified further by recrystallization if necessary.
Experimental Protocol: Slow-Release Deprotection for In Situ Coupling
This protocol is designed for Suzuki-Miyaura reactions where the slow, controlled release of the boronic acid is advantageous, particularly when coupling with challenging partners or when the boronic acid is prone to decomposition.[10]
Materials:
-
This compound
-
Aryl or heteroaryl halide coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄), aqueous solution
-
Dioxane or other suitable organic solvent
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.2-1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., 2-5 mol %), and the ligand (e.g., 4-10 mol %).
-
Solvent and Base Addition: Add the organic solvent (e.g., dioxane) and the aqueous potassium phosphate solution (e.g., 1-2 M, 3.0-5.0 equiv). The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-100 °C). The reaction time can range from a few hours to 24 hours, depending on the reactivity of the coupling partners.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the layers, extract the aqueous layer with the organic solvent, and combine the organic extracts. Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary
| Parameter | Fast Deprotection Protocol | Slow-Release Protocol |
| Objective | Isolate boronic acid | In situ generation for coupling |
| Base | 1 M aq. NaOH | aq. K₃PO₄ |
| Solvent | THF | Dioxane/Water |
| Temperature | Room Temperature | 60-100 °C |
| Time | 10-30 minutes | 2-24 hours |
| Outcome | Isolated 4-bromophenylboronic acid | Cross-coupled product |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through clear, observable endpoints and established analytical techniques.
-
Reaction Monitoring: The progress of the fast deprotection can be rigorously monitored by TLC, where the disappearance of the UV-active starting MIDA boronate and the appearance of the boronic acid (which may or may not be easily visualized depending on the chromophore) can be tracked. Co-spotting with an authentic sample of the starting material is recommended. For more precise tracking, LC-MS provides unambiguous confirmation of the conversion by monitoring the respective molecular ion peaks.
-
Product Characterization: The identity and purity of the isolated 4-bromophenylboronic acid from the fast deprotection protocol should be confirmed by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained data with literature values for 4-bromophenylboronic acid will validate the outcome.
-
Yield Determination in Slow-Release: The success of the slow-release protocol is validated by the yield of the desired cross-coupled product. A successful reaction, confirmed by the isolation and characterization of the expected product, inherently validates the in situ deprotection and subsequent coupling.
Visualizing the Deprotection Workflow
Caption: Workflow for fast and slow-release deprotection of MIDA boronate.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 158-163. [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17334–17337. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, 27768100. [Link]
-
Ball, M., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry, 76(23), 9846–9857. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Dhara, K., & Mondal, P. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(89), 12329-12343. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
-
Dhara, K., & Mondal, P. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
No authors listed. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Semantic Scholar. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
ResearchGate. (n.d.). “Slow release” Suzuki‐Miyaura coupling strategy. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Ball, M., et al. (2011). Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. ACS Publications. [Link]
-
Morin, M. D., et al. (2012). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. [Link]
-
Request PDF. (n.d.). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. [Link]
-
PubChem. (n.d.). This compound-4,8-dione. [Link]
-
ResearchGate. (n.d.). 2-(6-Bromopyridin-2-yl)-6-methyl-[1][5][11]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-4,8-dione CAS#: 943552-04-3 [amp.chemicalbook.com]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-Bromophenylboronic Acid MIDA Ester in Complex Natural Product Synthesis
Introduction: A Paradigm Shift in Iterative Synthesis
The total synthesis of complex natural products has long been a benchmark for the advancement of organic chemistry. Traditional linear or convergent strategies, while successful, often grapple with challenges of yield, purification, and the handling of unstable intermediates. The advent of N-methyliminodiacetic acid (MIDA) boronates has introduced a transformative approach, enabling a modular and iterative cross-coupling (ICC) strategy analogous to the automated solid-phase synthesis of peptides and oligonucleotides.[1][2] This paradigm shift allows for the systematic and efficient assembly of complex molecular architectures from a palette of stable, pre-functionalized building blocks.
At the heart of this revolution lies the unique reactivity profile of MIDA boronates. The MIDA ligand forms a stable, tetracoordinate complex with the boron atom, effectively "masking" its reactivity under a wide range of anhydrous synthetic conditions.[3][4] This protection can be selectively cleaved under mild aqueous basic conditions, liberating the corresponding boronic acid in situ for participation in palladium-catalyzed cross-coupling reactions.[5] This "slow-release" mechanism is critical, as it maintains a low concentration of the often-unstable free boronic acid, thereby minimizing side reactions such as protodeboronation and homocoupling.[6][7]
4-Bromophenylboronic acid MIDA ester stands as a particularly valuable building block in this context. It serves as a stable, crystalline, and easily handled surrogate for the corresponding boronic acid, which is a key component in Suzuki-Miyaura cross-coupling reactions.[8] The presence of the bromine atom provides a reactive handle for subsequent cross-coupling events, making it an ideal bifunctional linchpin for the iterative construction of poly-aryl and other complex natural product scaffolds. This application note will provide a detailed exploration of the use of 4-bromophenylboronic acid MIDA ester and related MIDA boronates in natural product synthesis, complete with mechanistic insights, detailed protocols, and a summary of its broad applicability.
Core Application: Iterative Cross-Coupling in Natural Product Synthesis
The power of MIDA boronates is most profoundly demonstrated in the iterative cross-coupling (ICC) strategy for the synthesis of complex natural products. This approach involves the sequential coupling of bifunctional building blocks, typically halo-MIDA boronates, to construct a carbon skeleton in a stepwise and controlled manner.[9] The synthesis of the polyaryl norneolignan natural product, ratanhine, provides a classic example of this methodology.[2]
The general workflow for iterative cross-coupling using MIDA boronates can be visualized as a cycle of deprotection and coupling steps, as illustrated in the diagram below.
Sources
- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grillolabuc.com [grillolabuc.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. orgsyn.org [orgsyn.org]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for Products of MIDA Boronate Chemistry
Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Introduction: The Purification Advantage of MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates have emerged as transformative reagents in modern organic synthesis, particularly for their role in iterative cross-coupling (ICC) reactions.[1] Their key advantage lies in the reversible protection of the boronic acid functional group. The MIDA ligand chelates the boron atom, inducing a rehybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[2] This structural change renders the boron center unreactive to a vast array of reaction conditions, including anhydrous Suzuki-Miyaura cross-coupling.[2][3]
Crucially, this stability extends to common purification techniques. Unlike many free boronic acids, which are prone to decomposition and can be challenging to handle, MIDA boronates are generally air-stable, crystalline solids that are universally compatible with silica gel chromatography.[4][5][6] This unique feature simplifies the isolation of intermediates and final products, making multi-step syntheses more efficient and reliable.
This guide provides an in-depth overview of the principles and protocols for purifying MIDA boronate-containing molecules, empowering researchers to select and implement the optimal strategy for their specific application.
Core Principles: Why MIDA Boronates are Amenable to Purification
The success of MIDA boronate purification hinges on two key properties: stability and predictable chromatographic behavior.
-
Exceptional Stability: The dative bond between the MIDA nitrogen and the boron atom creates a robust, cage-like structure that protects the boron from protodeboronation, oxidation, and other degradation pathways that plague free boronic acids.[7] This stability means that MIDA boronates can be subjected to standard workup procedures and silica gel chromatography without significant decomposition.[6]
-
Predictable Polarity: The MIDA ester moiety imparts a consistent, polar character to the molecule. This leads to a unique and predictable affinity for silica gel. Specifically, MIDA boronates exhibit minimal mobility in less polar solvent systems (e.g., diethyl ether) but are readily mobilized by more polar solvents like tetrahydrofuran (THF).[8] This binary behavior is largely independent of the organic substituent attached to the boron, forming the basis for a powerful and generalized purification strategy known as "catch-and-release".[8][9]
Selecting the Optimal Purification Strategy
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the crystallinity of the target compound. The following decision tree provides a general guide for selecting an appropriate workflow.
Caption: Decision workflow for selecting a MIDA boronate purification method.
Detailed Purification Protocols
Protocol 3.1: Standard Silica Gel Flash Chromatography
This method is ideal for separating MIDA boronates from impurities with similar polarities or when a gradient elution is required.
Causality: The inherent stability of the MIDA boronate allows it to be treated like a standard organic compound on silica gel. The separation is based on the differential partitioning of the target compound and impurities between the stationary phase (silica) and the mobile phase.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes or toluene).
-
Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or acetone), adding silica, and removing the solvent under reduced pressure. Dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to first elute non-polar impurities and then the desired MIDA boronate product.
-
Solvent Choice: A ternary eluent of hexanes/ethyl acetate with up to 10% methanol is effective for separating MIDA boronates of similar polarity.[5] Acetic acid can also be a useful co-eluent. Avoid prolonged exposure to dichloromethane/methanol mixtures on the column, as this can cause some decomposition.[5]
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MIDA boronate.
Protocol 3.2: "Catch-and-Release" Chromatography
This powerful technique leverages the unique binary affinity of MIDA boronates for silica gel, offering a generalized purification method that is often independent of the specific substrate.[8]
Causality: The MIDA boronate functional group acts as a "handle." In a non-polar eluent, this handle has a high affinity for silica and is "caught." Most organic impurities lack this handle and are washed through. A switch to a highly polar solvent disrupts the interaction, "releasing" the pure MIDA boronate.
Caption: Workflow for "Catch-and-Release" purification of MIDA boronates.
Step-by-Step Methodology:
-
Prepare Silica Plug: Prepare a short plug of silica gel in a fritted funnel or column.
-
Load (Catch): Dissolve the crude material in a minimal amount of a solvent like dichloromethane or THF and load it onto the silica plug.
-
Wash: Wash the plug extensively with a solvent system that elutes impurities but not the MIDA boronate. A common choice is a mixture of diethyl ether and methanol (e.g., 20:1 v/v).[8][9] Monitor the eluent by TLC to ensure no product is being lost.
-
Elute (Release): Once all impurities have been washed away, switch the solvent to pure THF.[8][9] This will rapidly mobilize and elute the MIDA boronate.
-
Isolate: Collect the THF fraction containing the product and remove the solvent under reduced pressure.
Protocol 3.3: Purification by Precipitation/Recrystallization
Many MIDA boronates are highly crystalline and can be purified by simple precipitation or recrystallization, avoiding chromatography altogether.[9][10]
Causality: This method relies on the difference in solubility of the MIDA boronate product and the impurities in a given solvent system. The high crystallinity of the product allows it to form a well-ordered solid lattice, excluding impurities into the solution.
Step-by-Step Methodology (Precipitation):
-
Concentrate: After an aqueous workup, concentrate the crude reaction mixture by rotary evaporation to afford a paste or solid.[9]
-
Suspend: Add a small volume of a solvent in which the product is sparingly soluble but impurities are more soluble (e.g., acetone). Use a spatula to create a fine suspension.[9]
-
Induce Precipitation: Add a larger volume of a non-solvent (e.g., diethyl ether) with swirling. This will cause the MIDA boronate to precipitate out of the solution.[9]
-
Isolate: Let the mixture stand for 15-30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration, wash with the non-solvent, and dry under vacuum.
Protocol 3.4: Simplified Centrifuge-Based Purification
This protocol, developed by Burke and coworkers, combines the principles of catch-and-release with precipitation in a format accessible to any lab with a standard centrifuge.[9][11]
Causality: This method miniaturizes and simplifies the catch-and-release workflow. Centrifugation is used to rapidly pass solvents through the silica plug and to pellet the final precipitated product, eliminating the need for traditional column chromatography or vacuum filtration setups.
Step-by-Step Methodology:
-
Prepare Column: Place a small amount of silica gel in a centrifuge column or a tube with a frit.
-
Load (Catch): Load the crude reaction mixture onto the silica gel.
-
Wash: Add the wash solvent (e.g., diethyl ether) and centrifuge to pass the solvent through the silica, collecting the waste eluent. Repeat as necessary.
-
Elute (Release): Place the centrifuge column into a clean collection tube. Add the release solvent (THF) and centrifuge to elute the pure MIDA boronate into the collection tube.
-
Precipitate: Induce precipitation from the THF eluent as described in Protocol 3.3, or by concentrating the solution and adding a non-solvent. Pellet the solid product by centrifugation.
-
Isolate: Decant the supernatant and dry the MIDA boronate product. This method can yield highly pure material without the need for any column chromatography.[11]
Purity Assessment
After purification, it is essential to confirm the identity and purity of the MIDA boronate.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary methods for structural confirmation and purity assessment. The MIDA ligand has characteristic signals that are easily identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight and purity of the compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of stable MIDA boronates, reversed-phase HPLC can be employed. For boronate esters susceptible to hydrolysis, methods using high-pH mobile phases (pH > pKa of the corresponding boronic acid) may be required to stabilize the compound during analysis.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product does not precipitate | Product is not crystalline, concentration is too low, or incorrect solvent system used. | Try a different solvent/non-solvent combination. Concentrate the solution further. If it remains an oil, purify by chromatography. |
| Product elutes during wash step in "Catch-and-Release" | Wash solvent is too polar. | Reduce the amount of polar co-solvent (e.g., methanol) in the wash or switch to a less polar system (e.g., pure diethyl ether or toluene). |
| Low recovery from chromatography | Product is streaking on the column or decomposing. | Add a small amount of a modifying solvent like acetic acid to the eluent to improve peak shape.[5] Avoid chlorinated solvents and prolonged exposure to alcohols.[5] |
| Product co-elutes with an impurity | Impurity has very similar polarity to the product. | Use a shallower gradient or a different solvent system in standard chromatography. The high resolving power of HPLC may be necessary. |
| MIDA group cleavage observed post-purification | Exposure to nucleophilic solvents (alcohols), water, or residual base/acid from the reaction. | Ensure solvents are anhydrous and neutral. MIDA boronates should not be left in alcoholic solutions for extended periods.[5] |
Summary of Purification Techniques
| Technique | Primary Application | Advantages | Limitations | Typical Yield |
| Standard Flash Chromatography | Separation of compounds with similar polarity. | High resolving power, widely applicable. | Can be time-consuming and solvent-intensive. | >85% |
| "Catch-and-Release" | General purification of MIDA boronates from less polar impurities. | Fast, generalizable, low solvent use for elution. | Not suitable for separating MIDA boronates from each other or from very polar impurities. | >90% |
| Precipitation/Recrystallization | Isolation of highly crystalline products. | Very fast, high purity, no chromatography needed. | Only applicable to solid, crystalline compounds. | >90% |
| Centrifuge-Based Method | Rapid, small-scale purification. | Extremely fast, requires minimal equipment, highly efficient. | Best suited for smaller scales (<100 mg). | >90%[11] |
References
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 2022 , 99, 92-113. [Link]
-
Li, J., Grillo A., Burke, M. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of Chemical Research, 2015 , 48, 2297–2307. [Link]
-
Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv, 2020 . [Link]
-
Protecting Groups for Boronic Acids. Chem-Station International Edition, 2016 . [Link]
-
Kim, B., et al. Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates. Organic Letters, 2024 . [Link]
-
Procedure for Preparation of MIDA Anhydride and 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 2022 , 99, 92. [Link]
-
Knights, C., et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 2017 , 9, 246-253. [Link]
- Methods for forming protected organoboronic acids.
-
Gillis, E. P., & Burke, M. D. From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 2015 , 48(8), 2297-2307. [Link]
-
Kelly, A., et al. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv, 2020 . [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. [Link]
-
Gillis, E. P., et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access Author Manuscript, 2010 . [Link]
-
Gillis, E. P., et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009 , 131(20), 6961–6963. [Link]
-
A Mild Method for Making MIDA Boronates. Request PDF on ResearchGate. [Link]
-
Gillis, E. P., et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 2008 , 130(44), 14624–14625. [Link]
-
Gillis, E. P. Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. University of Illinois at Urbana-Champaign Thesis, 2010 . [Link]
-
Welch, C. J., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 2017 , 35(8), 518-528. [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grillolabuc.com [grillolabuc.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
scale-up synthesis using 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Application Note & In-Depth Protocol
Topic: Scale-Up Synthesis and Application of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (4-Bromophenylboronic acid MIDA ester)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for constructing C-C bonds. However, the inherent instability and purification challenges of many boronic acids hinder their application in complex, multi-step syntheses, particularly at scale. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering a robust, stable, and chromatographically-compatible platform for handling boronic acids.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound-4,8-dione, a key building block for iterative cross-coupling (ICC) strategies in drug discovery. We will explore the mechanistic basis for its stability, provide validated protocols for both laboratory and pilot scales, and demonstrate its application in subsequent cross-coupling reactions.
The Strategic Advantage of MIDA Boronates in Scale-Up Synthesis
The utility of this compound-4,8-dione, hereafter referred to as 4-bromophenyl MIDA boronate, stems from the unique properties conferred by the N-methyliminodiacetic acid (MIDA) ligand. Boronic acids are Lewis acidic and prone to decomposition pathways such as protodeboronation and trimerization to form boroxines, complicating their storage, handling, and purification.[4]
The MIDA ligand acts as a tridentate protecting group, chelating the boron atom and inducing a rehybridization from sp² to a more stable, coordinatively saturated sp³ state.[4] This structural change imparts several critical advantages for process chemistry and drug development:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage, eliminating the need for special handling procedures common with boronic acids.[1][5]
-
Chromatographic Compatibility: Unlike most boronic acids, MIDA boronates are universally compatible with silica gel chromatography, allowing for straightforward purification and reaction monitoring by TLC.[1]
-
Reversibly Attenuated Reactivity: The sp³-hybridized boron center is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[6] The boronic acid can be readily unmasked in situ using mild aqueous base (e.g., NaOH, NaHCO₃), enabling a "slow-release" of the reactive species. This feature is the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the controlled, sequential assembly of complex molecules.[1][2][5]
Synthesis Pathway and Mechanistic Considerations
The most common and scalable method for preparing MIDA boronates is the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid. More recently, the use of pre-dried MIDA anhydride has been shown to facilitate the reaction under milder conditions, acting as both the ligand source and an internal desiccant.[7]
The reaction proceeds by forming ester linkages between the boronic acid and the two carboxylate groups of MIDA, with a dative bond from the nitrogen atom completing the stable bicyclic structure.
Caption: Synthesis of 4-Bromophenyl MIDA Boronate.
Protocol for Scale-Up Synthesis (100 g Scale)
This protocol is designed for the synthesis of approximately 100-120 g of 4-bromophenyl MIDA boronate. It is critical to perform a thorough risk assessment before proceeding, considering the hazards of all chemicals and operations at the planned scale.[4]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | CAS No. | Quantity |
| 4-Bromophenylboronic acid | >97% | Sigma-Aldrich | 5467-74-3 | 100 g (0.5 mol) |
| N-Methyliminodiacetic acid (MIDA) | >98% | Sigma-Aldrich | 4408-64-4 | 73.5 g (0.5 mol) |
| Toluene | Anhydrous | Fisher Chemical | 108-88-3 | 1.5 L |
| Acetone | ACS Grade | VWR | 67-64-1 | ~500 mL |
| Diethyl Ether | Anhydrous | Sigma-Aldrich | 60-29-7 | ~1.5 L |
-
Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, Dean-Stark apparatus, condenser, heating mantle with temperature controller, nitrogen inlet, Buchner funnel, and vacuum flask.
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 3 L flask with the mechanical stirrer, Dean-Stark trap (pre-filled with toluene), and condenser. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add 4-bromophenylboronic acid (100 g, 1.0 equiv), N-methyliminodiacetic acid (73.5 g, 1.0 equiv), and toluene (1.5 L).
-
Azeotropic Dehydration: Begin vigorous stirring to create a slurry. Heat the mixture to reflux (approx. 110-111 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Reaction Monitoring: Continue the reflux for 12-18 hours, or until no more water is collected in the trap (theoretical amount of water is ~18 mL). The reaction progress can be monitored by taking small aliquots, removing the solvent, and analyzing the residue by ¹H NMR (in DMSO-d₆) to observe the disappearance of starting materials.
-
Cooling and Isolation (Crystallization): Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature with stirring. A precipitate of the product will form.
-
Further Precipitation: Cool the flask in an ice bath for 1-2 hours to maximize product crystallization.
-
Filtration: Collect the crystalline solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold toluene (2 x 100 mL) and diethyl ether (2 x 150 mL) to remove residual impurities.
-
Drying: Dry the white, crystalline product under high vacuum at 40-50 °C to a constant weight.
-
Yield and Characterization: The expected yield is 125-140 g (80-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity (>98%).
Caption: Workflow for the scale-up synthesis of MIDA boronate.
Purification and Characterization
While direct crystallization from the reaction mixture often yields high-purity material, further purification can be performed if necessary.[1]
-
Recrystallization: Dissolve the crude MIDA boronate in a minimum volume of hot acetone. Slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by filtration.[1]
-
Silica Gel Chromatography: MIDA boronates are stable on silica gel.[1] A typical eluent system is a gradient of ethyl acetate in hexanes. However, for scale-up, crystallization is the more economically and practically viable method. It is advised not to leave MIDA boronates in solutions containing alcohols for extended periods, as some decomposition can occur.[1]
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.61 (d, J = 8.4 Hz, 2H), 7.54 (d, J = 8.4 Hz, 2H), 4.15 (d, J = 16.8 Hz, 2H), 3.95 (d, J = 16.8 Hz, 2H), 2.85 (s, 3H).
-
Mass Spec (ESI+): Calculated for C₁₁H₁₂BBrNO₄ [M+H]⁺: 312.0, Found: 312.0.
Application in Suzuki-Miyaura Iterative Cross-Coupling
The true power of 4-bromophenyl MIDA boronate is realized in its application as a bifunctional building block for ICC.[2][5] The MIDA-protected boronate is unreactive, allowing for a selective cross-coupling reaction at the C-Br position. Subsequently, the MIDA group can be cleaved to reveal the boronic acid for a second coupling reaction.
Representative Protocol: Two-Step ICC
Step A: First Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask under nitrogen, combine 4-bromophenyl MIDA boronate (1.0 equiv), the desired aryl boronic acid or ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting biaryl MIDA boronate by flash chromatography.
Step B: MIDA Deprotection and Second Suzuki-Miyaura Coupling
-
Deprotection: Dissolve the purified biaryl MIDA boronate from Step A in a mixture of THF and 1M aqueous NaOH (e.g., 2:1). Stir at room temperature for 30-60 minutes to hydrolyze the MIDA ester.
-
In-situ Coupling: To the same flask, add the second coupling partner (an aryl halide, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and additional base if required (e.g., K₃PO₄).
-
Reaction: Heat the mixture to the required temperature (e.g., 70-80 °C) until the reaction is complete.
-
Work-up and Purification: Perform a standard aqueous work-up and purify the final triaryl product by chromatography or crystallization.
Caption: The Iterative Cross-Coupling (ICC) cycle.
References
-
Burke, M. D., et al. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Li, J., Grillo A., Burke, M. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 2015, 48: 2297–2307. [Link]
-
Kelly, A., et al. A Mild and Simple Method for Making MIDA Boronates. Organic Syntheses, 2022, 99, 92-111. [Link]
-
Knapp, D. M., Gillis, E. P., Burke, M. D. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 2009, 131(20), 6961–6963. [Link]
-
Wallace, A. C., et al. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 2023, 88(4), 2147–2156. [Link]
-
Rocke, B. N., et al. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]
-
Kelly, A., et al. A Mild and Simple Method for Making MIDA Boronates. ChemRxiv, 2020. [Link]
-
Kelly, A., et al. A Mild Method for Making MIDA Boronates. Organic Letters, 2020, 22(17), 6950–6954. [Link]
-
PubChem. This compound-4,8-dione. National Institutes of Health. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Functional Group Tolerance of 4-Bromophenylboronic Acid MIDA Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin for Iterative Synthesis
4-Bromophenylboronic acid N-methyliminodiacetic acid (MIDA) ester is a cornerstone building block in modern organic synthesis, particularly for methodologies requiring iterative cross-coupling. Its structure uniquely combines a nucleophilic boronic acid, masked as a stable MIDA ester, and an electrophilic aryl bromide. This duality allows for controlled, sequential bond formation, making it an invaluable tool in the construction of complex molecular architectures, from pharmaceuticals to organic materials. The MIDA ligand transforms the typically reactive sp²-hybridized boronic acid into a tetracoordinate, sp³-hybridized boronate that is remarkably stable and unreactive under a broad range of anhydrous reaction conditions.[1] This guide provides a detailed overview of the functional group tolerance of 4-bromophenylboronic acid MIDA ester, complete with protocols for its application in iterative cross-coupling strategies.
The Chemistry of MIDA Boronates: Stability and Controlled Release
The exceptional utility of MIDA boronates stems from a finely tuned balance of stability and reactivity. The nitrogen atom of the MIDA ligand forms a dative bond with the empty p-orbital of the boron atom, effectively shielding it from unwanted side reactions and rendering it inert to transmetalation in anhydrous palladium-catalyzed couplings.[1][2] This protection is robust, allowing for a wide array of chemical transformations to be performed on other parts of the molecule.
Despite this stability, the MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid.[3][4] This "on-demand" reactivity is the key to its use in iterative synthesis. The hydrolysis can be rapid with strong aqueous bases like NaOH or can be modulated for a "slow-release" of the boronic acid using milder bases like potassium phosphate (K₃PO₄) in the presence of water, which is particularly advantageous when dealing with unstable boronic acids.
Caption: Key features of 4-bromophenylboronic acid MIDA ester.
Functional Group Tolerance
The MIDA boronate functional group exhibits remarkable tolerance to a wide array of reagents and reaction conditions, enabling multi-step syntheses of complex boronic acids from simple starting materials.[5] This broad compatibility is a significant advantage over free boronic acids and other boronic acid surrogates like trifluoroborates, which are often incompatible with chromatography.[4]
| Functional Group/Reaction Class | Compatibility | Conditions & Remarks | Citations |
| Palladium Cross-Coupling | |||
| Suzuki-Miyaura | Compatible | The MIDA group is stable under anhydrous conditions, allowing the C-Br bond to react selectively. | [1][6] |
| Sonogashira | Compatible | Anhydrous conditions are required. Esters and other common functional groups are generally tolerated. | [7] |
| Heck | Compatible | The MIDA boronate is stable under typical anhydrous Heck conditions. | [8] |
| Buchwald-Hartwig Amination | Compatible | Requires anhydrous conditions. The choice of base is critical to avoid MIDA ester cleavage. | [6][9] |
| Oxidizing Agents | |||
| Swern Oxidation | Compatible | Tolerated well, allowing for the oxidation of alcohols to aldehydes or ketones. | [3][4] |
| Dess-Martin Periodinane | Compatible | A mild and effective oxidant that does not affect the MIDA boronate. | |
| Jones Reagent (H₂CrO₄) | Compatible | Remarkably stable even to this harsh, strongly acidic oxidizing agent. | [3][4] |
| Reducing Agents | |||
| Strong Hydrides (LiAlH₄, DIBAL) | Incompatible | These hard nucleophiles will cleave the MIDA ester. | [3][10] |
| Catalytic Hydrogenation | Generally Compatible | Dependent on catalyst and substrate; the MIDA group itself is typically stable. | |
| Acids and Bases | |||
| Strong Acids (e.g., Triflic Acid) | Compatible | The MIDA boronate is stable even in the presence of very strong acids. | [4] |
| Aqueous HCl, NH₄Cl | Compatible | Stable to aqueous acidic workup conditions. | [3][10] |
| Anhydrous K₃PO₄, Cs₂CO₃ | Compatible | Commonly used as bases in anhydrous cross-coupling reactions without cleaving the MIDA group. | |
| Aqueous NaOH, NaHCO₃ | Incompatible (Deprotection) | These conditions are used for the deliberate and facile cleavage of the MIDA ester. | [3] |
| Organometallic Reagents | |||
| Grignard Reagents | Generally Incompatible | Can react with the ester carbonyls of the MIDA ligand. | |
| Organolithium Reagents | Generally Incompatible | Similar to Grignard reagents, they are too nucleophilic. | |
| Other Reagents | |||
| PPh₃/I₂ | Compatible | Allows for the conversion of alcohols to iodides in the presence of the MIDA boronate. | [4] |
| TBAF | Incompatible | The fluoride anion is a hard nucleophile that can cleave the MIDA ester. | [3][10] |
| Water, Brine | Compatible | Stable during standard aqueous workups. | [3][10] |
Application and Protocols: Iterative Suzuki-Miyaura Cross-Coupling
A primary application of 4-bromophenylboronic acid MIDA ester is in iterative cross-coupling, where two different C-C bonds are formed in a controlled sequence. The following protocols outline a typical two-step process.
Caption: Workflow for iterative Suzuki-Miyaura cross-coupling.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the reaction of the aryl bromide moiety of 4-bromophenylboronic acid MIDA ester, leaving the MIDA-protected boronic acid intact for subsequent transformations.
Materials:
-
4-Bromophenylboronic acid MIDA ester
-
Aryl or vinyl boronic acid (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous K₃PO₄ (3.0 equiv), finely ground and flame-dried
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel with stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To the flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add 4-bromophenylboronic acid MIDA ester (1.0 equiv), the desired boronic acid (1.1 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography. The MIDA boronate's stability makes this a straightforward process.[11]
Protocol 2: In Situ MIDA Deprotection and Second Suzuki-Miyaura Coupling
This protocol details the cleavage of the MIDA ester from the product of Protocol 1, followed by a second Suzuki-Miyaura coupling in the same pot or after isolation.
Materials:
-
Aryl-phenyl-MIDA boronate (from Protocol 1)
-
Aryl or vinyl halide (Ar-X, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (8 mol%)
-
Aqueous NaOH (1 M solution) or K₃PO₄ (for slow release)
-
Solvent (e.g., THF, Dioxane)
-
Reaction vessel with stir bar
Procedure (Rapid Deprotection with NaOH):
-
Dissolve the aryl-phenyl-MIDA boronate (1.0 equiv) in THF or dioxane in a reaction vessel.
-
Add 1 M aqueous NaOH (3.0-5.0 equiv) and stir at room temperature for 10-30 minutes. The hydrolysis of the MIDA ester is typically rapid.[10]
-
To this mixture, add the second coupling partner (Ar-X, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.08 equiv).
-
If a different base is required for the second coupling (e.g., K₂CO₃), it can be added at this stage.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄).
-
The final biaryl product can be purified by column chromatography or recrystallization.
Procedure (Slow Release with K₃PO₄):
-
To a reaction vessel, add the aryl-phenyl-MIDA boronate (1.0 equiv), the second coupling partner (Ar-X, 1.2 equiv), a palladium catalyst and ligand (e.g., Pd(OAc)₂/SPhos), and K₃PO₄ (3.0-5.0 equiv).
-
Add a mixed solvent system such as dioxane/water (e.g., 5:1 v/v). The presence of water is crucial for the slow hydrolysis of the MIDA ester.
-
Heat the reaction to 60-100 °C. The gradual release of the boronic acid will drive the cross-coupling reaction.
-
Monitor the reaction and perform workup and purification as described above.
Conclusion
4-Bromophenylboronic acid MIDA ester is a robust and versatile bifunctional building block. Its exceptional stability under a wide range of synthetic conditions, coupled with the ability to deprotect the boronic acid moiety under mild aqueous basic conditions, provides a powerful platform for chemoselective and iterative cross-coupling reactions. Understanding its functional group tolerance is key to leveraging its full potential in the efficient and controlled synthesis of complex organic molecules.
References
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. PMID: 20354452. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(96), 13298-13316. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Williams, A. F., White, A. J. P., Spivey, A. C., & Cordier, C. J. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(12), 3301–3306. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wiley, J. M., & Miller, S. J. (2018). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 3(7), 8415-8423. [Link]
-
MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
ResearchGate. (2011). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
-
ResearchGate. (2012). Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?. [Link]
-
ResearchGate. (2015). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. [Link]
-
MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2015). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. PubMed. [Link]
-
Organic Syntheses. (2012). PREPARATION OF 4-BROMOPHENYLBORONIC ACID MIDA ESTER. Organic Syntheses, 89, 92. [Link]
-
ResearchGate. (2016). Tandem Sonogashira-Hagihara Coupling/Cycloisomerization Reactions of Ethynylboronic Acid MIDA Ester to Afford 2-Heterocyclic Boronic Acid MIDA Esters: A Concise Route to Benzofurans, Indoles, Furopyridines and Pyrrolopyridines. [Link]
-
ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative?. [Link]
-
ResearchGate. (2015). An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi-res.com [mdpi-res.com]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
Welcome to the technical support center for improving yields in Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a stable N-methyliminodiacetic acid (MIDA) boronate ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and enhance your synthetic outcomes.
Introduction to this compound-4,8-dione
The reagent , this compound-4,8-dione, is an air- and moisture-stable MIDA boronate ester.[1][2] MIDA boronates serve as robust surrogates for often unstable boronic acids, offering advantages in storage, handling, and controlled release during the reaction.[1][3] The MIDA ligand protects the boronic acid moiety, rendering it unreactive under anhydrous cross-coupling conditions.[1] The active boronic acid is released in situ under aqueous basic conditions, which then participates in the Suzuki-Miyaura catalytic cycle.[2][4][5] Understanding this controlled-release mechanism is fundamental to troubleshooting and optimizing your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable protocols.
Question 1: Why is my reaction yield consistently low, or why do I only recover starting materials?
Low or no conversion is a frequent issue. The root cause often lies in suboptimal activation of the MIDA boronate or an inefficient catalytic cycle.
Potential Causes & Solutions:
-
Insufficient MIDA Boronate Hydrolysis: The MIDA ester must be hydrolyzed to the active boronic acid for transmetalation to occur. This process is highly dependent on the base, water content, and temperature.[4][5]
-
Solution: Ensure your reaction contains an adequate amount of water. While some anhydrous conditions are reported for specific MIDA boronate couplings, the hydrolysis to the active boronic acid is generally facilitated by aqueous basic conditions.[2] If using an anhydrous solvent, consider adding a few equivalents of water. The choice of base is also critical; strong bases like NaOH can lead to rapid hydrolysis, while weaker bases like K₃PO₄ result in a slower, more controlled release of the boronic acid.[1][4]
-
-
Ineffective Palladium Catalyst or Ligand: The choice of palladium source and ligand is paramount, especially for challenging or sterically hindered substrates.[6][7][8]
-
Solution: For electron-rich or sterically hindered aryl bromides, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos.[7][8] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[8] If you observe catalyst decomposition (formation of palladium black), it may indicate that the ligand is not robust enough for the reaction conditions.
-
-
Inappropriate Base Selection: The base plays a dual role: it facilitates the hydrolysis of the MIDA boronate and participates in the transmetalation step of the catalytic cycle.[9][10][11][12]
-
Solution: Potassium phosphate (K₃PO₄) is often a good choice for MIDA boronates as it promotes a slow and steady release of the boronic acid, which can be beneficial for unstable coupling partners.[1][4] For faster reactions, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic solvent mixture might be more effective.
-
-
Reaction Temperature is Too Low: While some Suzuki reactions can proceed at room temperature with highly active catalysts, many require thermal energy to overcome activation barriers, particularly the oxidative addition and reductive elimination steps.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 60-80 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without causing significant degradation.
-
Question 2: I'm observing significant formation of a homocoupled byproduct from my boronate. How can I prevent this?
The formation of a biaryl product derived from the coupling of two molecules of the MIDA boronate (4,4'-dibromobiphenyl in this case, or the coupled product of the boronic acid with itself) is a common side reaction.
Potential Causes & Solutions:
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of boronic acids.[13]
-
Solution: Thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst and other reagents. Maintaining a positive pressure of inert gas throughout the reaction is also crucial.
-
-
Suboptimal Catalyst Loading or Ligand Choice: An inappropriate palladium-to-ligand ratio or a less-than-ideal ligand can favor side reactions.
-
Solution: Ensure you are using an appropriate palladium precatalyst and ligand. For instance, using pre-formed palladium G3 or G4 precatalysts with Buchwald ligands can provide a consistent and active catalytic species.
-
Question 3: My main byproduct is the dehalogenated starting material (bromobenzene). What is causing this?
Dehalogenation is the reduction of the aryl bromide to the corresponding arene, which consumes the starting material and lowers the yield of the desired cross-coupled product.[14]
Potential Causes & Solutions:
-
Source of Hydride: The hydride for the reduction can come from various sources, including the solvent (e.g., alcohols), the base, or impurities.
-
Solution: Avoid using solvents that can act as hydride donors under the reaction conditions. If using a base like an alkoxide, be mindful of its potential to contribute to dehalogenation. Ensure all reagents are pure and free from contaminants that could facilitate this side reaction.
-
-
Reaction Conditions: High temperatures and long reaction times can sometimes promote dehalogenation.[14]
-
Solution: Try to run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over 4-bromophenylboronic acid?
This MIDA boronate offers several key advantages:
-
Stability: It is a crystalline, free-flowing solid that is stable to air and moisture, making it easy to handle and store long-term.[1][2] Boronic acids, in contrast, can be prone to dehydration to form boroxines or decomposition via protodeboronation.[13]
-
Controlled Release: The MIDA ligand allows for the slow, controlled release of the boronic acid under specific aqueous basic conditions. This is particularly useful when coupling with partners that might be unstable in the presence of high concentrations of boronic acid.[1][4]
-
Chromatographic Compatibility: MIDA boronates are generally compatible with silica gel chromatography, which is not always the case for boronic acids.[2]
Q2: How should I handle and store this MIDA boronate?
While MIDA boronates are known for their stability, it is good practice to store them in a cool, dry place. No special handling procedures under an inert atmosphere are typically required for storage.[1]
Q3: Which palladium catalyst and ligand combination is a good starting point?
A versatile and often effective starting point for Suzuki couplings with aryl bromides is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A 1:2 ratio of palladium to ligand is a common starting point.
Q4: Can I use this MIDA boronate in anhydrous conditions?
MIDA boronates are generally unreactive in standard anhydrous cross-coupling conditions.[1] However, some specialized methods exist for anhydrous Suzuki couplings of MIDA boronates, but these often require specific conditions or additives. For general applications, the presence of water is necessary to hydrolyze the MIDA group and initiate the reaction.[2]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and resolving common issues in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki reactions.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (G3, G4) | Provides a reliable source of active Pd(0). |
| Ligand | SPhos, XPhos, or other bulky biaryl phosphines | Enhances catalyst activity and stability, especially for challenging substrates.[7][8] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ for slow release; K₂CO₃/Cs₂CO₃ for faster reactions.[1][4] |
| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O (e.g., 4:1 or 5:1 v/v) | A biphasic system facilitates the hydrolysis of the MIDA boronate. |
| Temperature | 60-100 °C | Provides sufficient energy for most couplings without promoting excessive side reactions. |
| Degassing | Mandatory | Prevents oxygen-mediated side reactions like homocoupling.[13] |
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the coupling partner (1.1-1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed organic solvent (e.g., dioxane) and degassed water via syringe. The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the degassed organic solvent. Add this solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
References
-
Denmark, S. E., & Smith, R. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 1-8. [Link]
-
Denmark, S. E., & Smith, R. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, 27768100. [Link]
-
Ishiyama, T., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(35), 12267-12274. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1346-1353. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Lee, C. F., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Semantic Scholar. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(29), 9871-9888. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(13), 3498-3501. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Illinois Experts. [Link]
-
Jones, C. D., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(28), 6755-6761. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Lipshutz, B. H., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Catalysis, 7(11), 7763-7771. [Link]
-
Ballmer, S. G., Gillis, E. P., & Burke, M. D. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. [Link]
-
Vantourout, J. C., et al. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 12(1), 4730. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
PubChem. (n.d.). This compound-4,8-dione. PubChem. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5036. [Link]
-
Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2343. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
common side reactions with 4-bromophenylboronic acid MIDA ester
Welcome to the technical support guide for 4-bromophenylboronic acid MIDA ester. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for its application, primarily in Suzuki-Miyaura cross-coupling reactions. The unique stability and slow-release characteristics of N-methyliminodiacetic acid (MIDA) boronates make them powerful tools, but like any reagent, their successful use depends on understanding their chemical behavior.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a MIDA ester of 4-bromophenylboronic acid over the free boronic acid or other esters?
A1: The primary advantage lies in its exceptional stability.[1][2] The MIDA ligand forms a dative bond with the boron atom, converting it from a reactive sp²-hybridized state to a more stable, tetracoordinate sp³-hybridized state.[3] This makes the MIDA boronate significantly more robust and resistant to common side reactions that plague free boronic acids, such as protodeboronation and homocoupling.[1][4] It is benchtop-stable, compatible with chromatography, and generally unreactive under anhydrous coupling conditions, allowing for its use as a "protecting group" for the boronic acid functionality.[5]
Q2: How is the active boronic acid generated from the MIDA ester for the cross-coupling reaction?
A2: The active boronic acid is generated in situ through hydrolysis of the MIDA ligand. This process can be controlled to occur either rapidly or slowly.[6]
-
Fast Release: Using a strong aqueous base like sodium hydroxide (NaOH) leads to rapid hydrolysis, typically within minutes at room temperature.[6][7]
-
Slow Release: Milder bases, such as aqueous potassium phosphate (K₃PO₄), promote a slow, controlled release of the boronic acid over several hours.[7] This slow-release feature is particularly crucial when working with unstable boronic acids or slow-reacting coupling partners, as it keeps the instantaneous concentration of the reactive boronic acid low, minimizing degradation and side reactions.[4]
Q3: Can 4-bromophenylboronic acid MIDA ester be used under anhydrous conditions?
A3: Generally, no. MIDA boronates are designed to be inert under anhydrous Suzuki-Miyaura conditions.[5] The presence of water and a suitable base is required to hydrolyze the MIDA group and liberate the boronic acid, which is the active species that participates in the transmetalation step of the catalytic cycle.[5]
Q4: Is the MIDA ester compatible with other synthetic transformations before its use in a cross-coupling reaction?
A4: Yes, this is a key application. Due to its stability, the MIDA boronate can be carried through various synthetic steps that would otherwise be incompatible with a free boronic acid.[2][8] This allows for the late-stage introduction of the boronic acid functionality just before the desired cross-coupling reaction.
Troubleshooting Guide: Common Side Reactions
Even with the enhanced stability of MIDA esters, side reactions can occur if reaction conditions are not optimized. This guide addresses the most common issues.
Issue 1: Low Yield of Cross-Coupled Product and Recovery of Starting Material
This is often related to inefficient hydrolysis of the MIDA ester, preventing the boronic acid from entering the catalytic cycle.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Water | Hydrolysis is a key activation step. Anhydrous or minimally wet conditions will prevent the release of the boronic acid.[9][10] | Ensure an adequate amount of water is present in the reaction mixture. For slow-release protocols, the ratio of water to base is critical and may require optimization.[10] |
| Incorrect Base | The rate of hydrolysis is highly dependent on the base used.[6][11] An overly weak base may not be sufficient to promote hydrolysis at the desired rate. | For standard couplings, aqueous K₃PO₄ is effective for slow release. If faster release is needed and compatible with other functional groups, consider using NaOH.[7] |
| Phase Transfer Issues | In biphasic systems (e.g., THF/water), poor mixing can limit the interaction between the organic-soluble MIDA ester and the aqueous base, slowing hydrolysis.[6][11] | Ensure vigorous stirring to create an emulsion, maximizing the interfacial area for efficient hydrolysis. |
Issue 2: Formation of Protodeboronated Byproduct (Bromobenzene)
Protodeboronation is the replacement of the C-B bond with a C-H bond. While MIDA esters are designed to suppress this, it can still occur once the boronic acid is released.[4]
Mechanism Overview: The liberated 4-bromophenylboronic acid can react with a proton source (often water, facilitated by base or acid) to yield bromobenzene. This is a common decomposition pathway for boronic acids, especially under harsh conditions or with prolonged reaction times.[4]
Troubleshooting Flowchart: Protodeboronation
Caption: Troubleshooting protodeboronation with MIDA boronates.
Issue 3: Formation of Homocoupled Byproduct (4,4'-Dibromobiphenyl)
Homocoupling is the dimerization of two boronic acid molecules. This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen.[12][13]
Mechanism Overview: The palladium(0) catalyst can be oxidized to a palladium(II) species by residual oxygen. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled biaryl and regenerate Pd(0).[12][14][15]
Experimental Protocol to Minimize Homocoupling
-
Rigorous Degassing:
-
Assemble the reaction vessel containing the 4-bromophenylboronic acid MIDA ester, the coupling partner, base (e.g., K₃PO₄), and a stir bar.
-
Seal the vessel with a septum.
-
Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle at least three times to ensure the removal of all oxygen.
-
-
Solvent Sparging:
-
Before adding the solvent to the reaction vessel, thoroughly degas it by bubbling an inert gas through it for 20-30 minutes.
-
-
Use of a Pd(0) Source:
-
Using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) can sometimes be advantageous over generating it in situ from a Pd(II) source (e.g., Pd(OAc)₂), as the in situ reduction step can sometimes promote side reactions.[15]
-
-
Controlled Slow Release:
-
Employ slow-release conditions (aqueous K₃PO₄, moderate temperature) to keep the concentration of the active boronic acid low, disfavoring the kinetics of the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]
-
Reaction Pathway Diagram: Desired vs. Side Reactions
Caption: Competing reaction pathways for 4-bromophenylboronic acid MIDA ester.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Ballmer, S. G. (n.d.). iterative cross-coupling with mida boronates. CORE. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956–962. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
El-Garf, A. A., Son, D. Y., & El-Demerdash, O. M. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1338-1344. [Link]
-
Protodeboronation. (2023, December 2). In Wikipedia. [Link]
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate. [Link]
-
Gonzalez, J. A., et al. (n.d.). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. [Link]
-
Zhang, Z., & Dmitriy, V. Z. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 57(16), 7847-7861. [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic letters, 15(18), 4782–4785. [Link]
-
MIDA boronate. (2014, February 9). Chem-Station Int. Ed.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346-2351. [Link]
-
Chen, J., & Chen, J. (2010). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]
- Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Cross-Coupling and Heck-Type Reactions 1 (pp. 345-384).
-
(4-Bromophenyl)boronic acid. (n.d.). PubChem. [Link]
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). SciSpace. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 130(44), 14084–14085. [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. [Link]
-
4-Bromophenylboronic acid MIDA. (n.d.). SLS. [Link]
-
Kaur, A., & Kumar, V. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(63), 7706-7723. [Link]
Sources
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 12. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
Navigating MIDA Boronate Deprotection: A Technical Support Guide for Researchers
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate chemistry. As researchers, scientists, and professionals in drug development, you understand the pivotal role of MIDA boronates as stable, versatile building blocks in modern organic synthesis. Their remarkable stability to a wide range of reaction conditions, including chromatography, has revolutionized iterative cross-coupling and the synthesis of complex molecules.[1][2] However, the success of any synthetic endeavor hinges on the efficient and clean deprotection of these robust protecting groups to reveal the desired boronic acid.
This guide is designed to provide you with in-depth, field-proven insights into optimizing the deprotection of MIDA boronates, focusing on the critical interplay of bases and solvents. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific substrates and synthetic goals.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for MIDA boronate deprotection?
The deprotection of MIDA boronates is typically achieved under aqueous basic conditions. The two most common methods are:
-
Fast Deprotection: This method employs a strong base, such as 1 M aqueous sodium hydroxide (NaOH), in a water-miscible organic solvent like tetrahydrofuran (THF) or dioxane.[3] The reaction is generally rapid, often completing within 10-30 minutes at room temperature.[4]
-
Slow-Release Deprotection: For substrates where the resulting boronic acid is unstable, a milder base like potassium phosphate (K₃PO₄) is used, typically in a dioxane/water solvent system at elevated temperatures (e.g., 60 °C).[5] This method allows for the slow, in situ generation of the boronic acid, which can be immediately consumed in a subsequent reaction, minimizing its decomposition.[5] Sodium bicarbonate (NaHCO₃) can also be used for a milder, slower deprotection.[3]
Q2: Why is my MIDA boronate deprotection incomplete?
Incomplete deprotection is a common issue and can often be attributed to a few key factors:
-
Insufficient Base: Ensure at least stoichiometric amounts of base are used. For slow-release protocols with K₃PO₄, a significant excess (e.g., 7.5 equivalents) is often employed.[5]
-
Poor Solubility/Phase Separation: Highly lipophilic (non-polar) MIDA boronates can be challenging to deprotect due to poor solubility in the aqueous phase where the hydrolysis occurs. This can lead to phase separation, slowing down the reaction.[6] Vigorous stirring to create an emulsion is crucial.[6]
-
Reaction Time: While fast deprotection is often rapid, some substrates may require longer reaction times. It is always advisable to monitor the reaction to completion.
-
Neutral Hydrolysis Dominance: In cases of significant phase separation, the slower, neutral hydrolysis mechanism may become the predominant pathway, leading to extended reaction times.[6]
Q3: Can I use other bases for deprotection?
While NaOH, K₃PO₄, and NaHCO₃ are the most commonly reported bases, other bases can be employed. The choice of base is primarily dictated by the desired rate of deprotection and the stability of the resulting boronic acid. For sensitive substrates, weaker bases are preferable. For slow-release applications in polymer synthesis, potassium hydroxide (KOH) in a biphasic THF/water mixture has been shown to be effective.
Q4: How do I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): MIDA boronates are generally less polar than the resulting boronic acids. A spot test on a TLC plate can indicate the consumption of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signals of the MIDA ligand protons. ¹¹B NMR is also a powerful tool, as the chemical shift of the boron atom will change upon conversion from the tetracoordinate MIDA boronate to the tricoordinate boronic acid.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting MIDA boronate and the appearance of the boronic acid product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient base, poor solubility of the substrate, phase separation, insufficient reaction time. | Increase the equivalents of base. For lipophilic substrates, consider using a more soluble base or a phase-transfer catalyst. Ensure vigorous stirring to maintain an emulsion. Monitor the reaction to confirm completion. |
| Slow Reaction Rate | The substrate is highly lipophilic, leading to phase separation and reliance on the slower neutral hydrolysis pathway. The base is too weak for the specific substrate. | For "fast" deprotection, ensure vigorous stirring. Consider using a more organic-soluble hydroxide salt. For "slow-release," increasing the temperature can enhance the rate. |
| Product Decomposition | The liberated boronic acid is unstable under the reaction conditions (e.g., protodeboronation). | Switch to a "slow-release" protocol with a milder base (e.g., K₃PO₄ or NaHCO₃) to keep the instantaneous concentration of the unstable boronic acid low. |
| Side Product Formation | Undesired hydrolysis during workup or purification. | Minimize exposure to water and silica gel during workup and chromatography, especially for sensitive substrates.[9] |
Optimizing Base and Solvent Conditions: A Comparative Overview
The choice of base and solvent is a critical parameter in achieving successful MIDA boronate deprotection. The following table provides a general comparison of common conditions. Please note that optimal conditions will be substrate-dependent.
| Condition | Base | Solvent System | Typical Temperature | Reaction Rate | Best Suited For | Potential Issues |
| Fast Deprotection | 1 M aq. NaOH | THF/H₂O or Dioxane/H₂O | Room Temperature | Fast (10-30 min) | Stable boronic acids, rapid deprotection required. | May decompose unstable boronic acids. |
| Mild Deprotection | aq. NaHCO₃ | MeOH/H₂O or THF/H₂O | Room Temperature | Moderate to Slow | Moderately stable boronic acids. | May be too slow for some applications. |
| Slow-Release | K₃PO₄ | Dioxane/H₂O (5:1) | 60-100 °C | Slow (hours) | Unstable boronic acids for in situ cross-coupling.[5] | Requires elevated temperatures. |
Key Experimental Protocols
Protocol 1: Fast Deprotection of an Aryl MIDA Boronate using NaOH
Objective: To rapidly deprotect an aryl MIDA boronate to the corresponding boronic acid.
Materials:
-
Aryl MIDA boronate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1 M aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 equiv)
-
Diethyl ether or Ethyl acetate
-
1 M aqueous Hydrochloric acid (HCl) solution
-
Brine
Procedure:
-
Dissolve the aryl MIDA boronate in THF in a round-bottom flask.
-
Add the 1 M aqueous NaOH solution to the flask.
-
Stir the mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add diethyl ether or ethyl acetate to the separatory funnel and shake.
-
Separate the layers. The boronic acid will be in the aqueous layer as the sodium salt.
-
Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl. The boronic acid may precipitate.
-
Extract the aqueous layer with three portions of diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
Protocol 2: Slow-Release Deprotection and In Situ Suzuki-Miyaura Cross-Coupling
Objective: To deprotect an unstable MIDA boronate and use it directly in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
MIDA boronate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Potassium phosphate (K₃PO₄) (7.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the MIDA boronate, aryl halide, K₃PO₄, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed dioxane and water in a 5:1 ratio.
-
Heat the reaction mixture to 60-100 °C and stir for the required time (typically 3-24 hours).[5]
-
Monitor the reaction by TLC or LC-MS for the formation of the cross-coupled product.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
Understanding the Deprotection Mechanism
The hydrolysis of MIDA boronates proceeds through two distinct pathways, the understanding of which is crucial for rational optimization.[6]
Caption: MIDA Boronate Deprotection Pathways
Base-Mediated Pathway: This is the "fast" pathway, which is dominant at high pH. It involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[6] This pathway is significantly faster than the neutral pathway.
Neutral Pathway: This pathway does not require an external base and involves the rate-limiting cleavage of the B-N bond by a cluster of water molecules.[6] This is the "slow" pathway and becomes more significant under conditions of low water activity, such as in biphasic systems that can arise with lipophilic substrates.[6]
Troubleshooting Workflow
Caption: MIDA Deprotection Troubleshooting Flowchart
By understanding the fundamental principles of MIDA boronate deprotection and utilizing the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize your reaction conditions and achieve your synthetic objectives with greater efficiency and success.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956–961. [Link]
-
Wang, C.-C., Lin, C.-Y., Hsu, H.-C., & Liao, Y.-W. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4785. [Link]
-
Gandon, V., & Malacria, M. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]
-
(2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
McCann, L. C., & Marder, T. B. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 939–947. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956–961. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
(n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Chambers, B. A., & Brown, M. K. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. (2016). National Institutes of Health. [Link]
-
(2025). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Request PDF. [Link]
-
(2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
-
(2016, May 9). Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
(2025). (PDF) A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. ResearchGate. [Link]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete conversion in MIDA boronate coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronate cross-coupling reactions. MIDA boronates have become an invaluable tool for modern organic synthesis, offering unparalleled stability, compatibility with a wide range of reaction conditions, and the ability to engage in iterative cross-coupling sequences.[1][2][3] However, as with any powerful methodology, challenges can arise. Incomplete conversion is a common frustration that can stem from a variety of subtle, often interconnected, factors.
This guide is structured as a series of frequently asked questions to directly address the specific issues you may encounter at the bench. Our goal is not just to provide solutions, but to explain the underlying chemical principles, empowering you to diagnose and resolve problems with confidence and scientific rigor.
Section 1: The MIDA Deprotection Step - Activating the Coupling Partner
The foundational step of any MIDA boronate coupling is the hydrolysis of the stable MIDA ester to release the reactive boronic acid in situ. Failure at this stage is the most common reason for a stalled reaction.
FAQ 1: My reaction shows only starting materials, even after extended heating. Is the MIDA boronate not deprotecting?
This is a classic symptom of failed hydrolysis. MIDA boronates are exceptionally stable and will not participate in the Suzuki-Miyaura catalytic cycle until the boron center is freed from its protective cage.[4][5]
Core Causality: The deprotection is a base-mediated hydrolysis.[6][7] It requires both a suitable base and the presence of water to proceed. Anhydrous conditions, even with a strong base, will typically not lead to deprotection.[8]
Troubleshooting Protocol:
-
Verify Water Content: The most common oversight is insufficient water. Most "slow-release" protocols for sensitive boronic acids use a carefully controlled ratio of organic solvent to water (e.g., 5:1 dioxane/H₂O).[9] For standard, robust couplings, ensure your reaction medium contains an aqueous phase.
-
Assess the Base: The choice and quality of the base are critical. While many bases can facilitate the subsequent Suzuki coupling, they must also be competent for the initial hydrolysis.
-
For rapid, complete deprotection (pre-hydrolysis step): A strong aqueous base like 1 M NaOH is highly effective, typically achieving full hydrolysis in under 10 minutes at room temperature.[4][9]
-
For in situ slow-release: Weaker inorganic bases are used to slowly generate the boronic acid, which is crucial when the boronic acid itself is unstable.[5][9][10] K₃PO₄ is a widely used and effective choice for this purpose.[9]
-
-
Check for Biphasic System & Agitation: The reaction is often biphasic. Vigorous stirring is essential to ensure sufficient interfacial area between the organic phase (containing the MIDA boronate and aryl halide) and the aqueous basic phase to facilitate hydrolysis.[7]
Section 2: Optimizing the Catalytic Cycle
Once the boronic acid is successfully generated, it must efficiently enter the palladium catalytic cycle. Stalled reactions can indicate a problem with the catalyst's activity or stability.
FAQ 2: My reaction starts but stalls at 30-50% conversion. What's happening to my catalyst?
This behavior often points to catalyst deactivation or an inefficient catalytic turnover. The active Pd(0) species is susceptible to various deactivation pathways.
Core Causality: The three key steps in the catalytic cycle are: 1) Oxidative Addition, 2) Transmetalation, and 3) Reductive Elimination.[11] A bottleneck at any of these stages can halt the reaction.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for diagnosing a stalled reaction after confirming that deprotection conditions are adequate.
Caption: Troubleshooting flowchart for stalled MIDA boronate couplings.
Detailed Recommendations:
-
Palladium Source and Ligand:
-
The choice of palladium source matters. Palladacycle precatalysts or sources like Pd₂(dba)₃ are often more active at lower loadings than Pd(OAc)₂.[12]
-
For challenging substrates, especially electron-rich or sterically hindered aryl chlorides, standard ligands like PPh₃ may be insufficient. Use of electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is often required to facilitate the difficult oxidative addition step and promote reductive elimination.[13]
-
-
Solvent and Temperature:
-
Ensure your solvent is rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.
-
If solubility is an issue, particularly with large aromatic systems, consider moving to higher boiling solvents like dioxane, DMF, or toluene and increasing the temperature.[14]
-
-
Base Selection for the Coupling Step:
-
The base plays a crucial role beyond MIDA deprotection; it is required to activate the boronic acid for transmetalation.[15]
-
Inorganic bases are most common. Their efficacy often correlates with their solubility and basicity. For difficult couplings, stronger bases like Cs₂CO₃ can be more effective than K₃PO₄ or K₂CO₃.
-
| Base | pKa (of conjugate acid) | Common Use Case | Notes |
| NaHCO₃ | 10.3 | Very mild deprotection | May not be sufficiently basic for the Suzuki cycle itself. |
| K₂CO₃ | 10.3 | General purpose | A common and cost-effective choice for many couplings. |
| K₃PO₄ | 12.3 | Standard for Slow-Release | Excellent for both deprotection and coupling, especially with sensitive substrates.[9] |
| Cs₂CO₃ | 10.3 | Difficult Couplings | Higher solubility in organic solvents can accelerate transmetalation. |
| aq. NaOH | ~14 | Rapid Pre-Deprotection | Primarily used to cleave the MIDA ester before adding the catalyst.[4] |
Section 3: Substrate-Specific Challenges
Sometimes, the general playbook is insufficient, and the problem lies with the specific nature of your coupling partners.
FAQ 3: I'm coupling an electron-rich aryl chloride with a 2-heterocyclic MIDA boronate and the reaction is very slow and low-yielding. What's the issue?
This is a classic "difficult coupling" scenario, where you face challenges on both sides of the reaction.
Core Causality:
-
The Aryl Chloride: Electron-rich aryl chlorides are notoriously difficult substrates for oxidative addition, which is often the rate-limiting step of the catalytic cycle.[10]
-
The 2-Heterocyclic Boronic Acid: Many 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiophenyl, 2-furyl) are unstable.[9] They are prone to rapid protodeboronation (cleavage of the C-B bond) under the reaction conditions.[8] This is precisely why MIDA boronates are so valuable for this class of compound—they allow for the slow, in situ release of the unstable boronic acid, keeping its standing concentration low and minimizing decomposition.[9]
Specialized Protocol for Difficult Couplings:
-
Employ a "Slow-Release" Strategy: Do not pre-hydrolyze the MIDA boronate with strong base. The goal is to have the rate of boronic acid generation be slower than or equal to the rate of its consumption in the Suzuki coupling.
-
Condition: Use K₃PO₄ in a mixed solvent system like 5:1 dioxane/H₂O at elevated temperatures (e.g., 60-80 °C).[9]
-
-
Use a High-Performance Catalyst System: This is non-negotiable for such substrates.
-
Catalyst: Pd₂(dba)₃ or a Buchwald palladacycle precatalyst.
-
Ligand: An electron-rich, bulky biaryl monophosphine ligand like SPhos or XPhos is essential to accelerate the oxidative addition of the deactivated aryl chloride.[13]
-
Loading: You may need to increase catalyst loading from a typical 1-2 mol % to 3-4 mol %.[16]
-
-
Monitor Carefully: These reactions may require longer times (12-24 h) to reach completion. Monitor by LCMS or TLC to track the disappearance of starting materials and the appearance of the product.
Visualizing the MIDA Advantage:
The diagram below illustrates the dual role of the base in a slow-release MIDA boronate coupling, highlighting the key steps where issues can arise.
Caption: The slow-release mechanism in MIDA boronate coupling.
By systematically addressing these potential points of failure—from the initial deprotection to the nuances of the catalytic cycle and substrate reactivity—you can effectively troubleshoot and optimize your MIDA boronate coupling reactions, unlocking the full potential of this powerful synthetic methodology.
References
-
Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station International Edition. Retrieved from [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Retrieved from [Link]
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Retrieved from [Link]
-
Lee, S. J., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Retrieved from [Link]
-
Lecker, R. M., et al. (2013). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. Retrieved from [Link]
-
Lee, S. J., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Fairlamb, I. J. S. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]
-
Close, A. J., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Retrieved from [Link]
-
Kaur, H., & Singh, G. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
-
MIDA boronate. (2014, February 9). Chem-Station International Edition. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Barge, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Wang, Z., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved from [Link]
-
Chen, P.-J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. Retrieved from [Link]
-
Spencer, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. Retrieved from [Link]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIDA Boronates [sigmaaldrich.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of MIDA boronate-derived products
Welcome to the technical support guide for the purification of N-methyliminodiacetic acid (MIDA) boronate-derived products. As powerful, air- and chromatography-stable surrogates for boronic acids, MIDA boronates have streamlined the synthesis of complex molecules.[1][2][3] However, their unique properties, and the inherent sensitivities of the boronic acids they protect, can present specific purification challenges. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these issues effectively.
Purification Workflow Overview
The purification strategy depends on whether the final desired product is the MIDA-protected boronate or the deprotected boronic acid. The diagram below outlines the typical decision points and pathways in the purification process.
Sources
Technical Support Center: Stability of 4-Bromophenylboronic Acid MIDA Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-bromophenylboronic acid MIDA ester, with a focus on the effects of temperature. Our goal is to equip you with the knowledge to confidently handle this versatile reagent in your synthetic endeavors.
I. Overview of 4-Bromophenylboronic Acid MIDA Ester Stability
4-Bromophenylboronic acid MIDA ester is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its popularity stems from the stability and controlled reactivity conferred by the N-methyliminodiacetic acid (MIDA) ligand. MIDA boronates are generally bench-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[1] This enhanced stability, compared to the corresponding free boronic acids, allows for their use in iterative cross-coupling strategies, a powerful tool in the synthesis of complex molecules.[1]
The stability of the MIDA ester is primarily attributed to the trivalent nature of the boron atom, which is protected from unwanted side reactions such as protodeboronation, oxidation, and polymerization.[2] However, the ester is designed to be controllably hydrolyzed under specific conditions to release the active boronic acid in situ. This "slow-release" mechanism is a key advantage, especially when working with unstable boronic acids.[3][4]
Temperature plays a critical role in the stability and reactivity of 4-bromophenylboronic acid MIDA ester. While generally stable at ambient temperatures, elevated temperatures can influence its integrity, particularly in the presence of moisture or certain reagents. Understanding these temperature effects is crucial for optimizing reaction outcomes and ensuring the reliability of your experimental results.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 4-bromophenylboronic acid MIDA ester.
Q1: What is the recommended storage temperature for 4-bromophenylboronic acid MIDA ester?
A1: 4-Bromophenylboronic acid MIDA ester is a bench-stable solid that can be stored at room temperature under air for extended periods (≥60 days) without significant decomposition. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry place to minimize exposure to atmospheric moisture.
Q2: At what temperature does 4-bromophenylboronic acid MIDA ester begin to decompose?
A2: The melting point of 4-bromophenylboronic acid MIDA ester is reported to be in the range of 248-253 °C. Significant thermal decomposition is generally expected to occur at or above this temperature. However, it's important to note that prolonged exposure to elevated temperatures, even below the melting point, can potentially lead to gradual degradation, especially in the presence of other reactive species.
Q3: Can I heat my reaction containing 4-bromophenylboronic acid MIDA ester?
A3: Yes, 4-bromophenylboronic acid MIDA ester is compatible with many reactions that require elevated temperatures. It has been shown to be stable under anhydrous cross-coupling conditions at temperatures up to 80 °C and even higher in some cases.[1] For instance, successful couplings have been achieved at 100 °C.[3][4] However, the stability at elevated temperatures is highly dependent on the other components of the reaction mixture, particularly the presence of water and the type of base used.
Q4: How does temperature affect the hydrolysis (deprotection) of the MIDA ester?
A4: Temperature is a key factor in controlling the rate of MIDA boronate hydrolysis. The release of the boronic acid can be finely tuned by adjusting the temperature. For example, with K₃PO₄ in a dioxane/water mixture, the release rate can be adjusted from approximately 24 hours at 23 °C to 30 minutes at 100 °C.[3] This temperature-dependent release is a powerful feature for controlling the concentration of the active boronic acid in a reaction.
There are two primary mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway.[5][6] The base-mediated hydrolysis, typically using aqueous NaOH, is rapid at room temperature.[3][5] The neutral hydrolysis, which involves a water cluster, is more sensitive to temperature and becomes more significant at elevated temperatures.[5][6]
Q5: My Suzuki-Miyaura reaction with 4-bromophenylboronic acid MIDA ester is giving low yields at high temperatures. Could this be a stability issue?
A5: While 4-bromophenylboronic acid MIDA ester is generally robust, low yields at high temperatures could indeed be related to its stability under your specific reaction conditions. Here are a few possibilities:
-
Undesired Hydrolysis: At elevated temperatures, even with anhydrous conditions, trace amounts of water can lead to premature or uncontrolled hydrolysis of the MIDA ester.[5] This can be particularly problematic if the resulting free boronic acid is unstable under the reaction conditions.
-
Decomposition of the Free Boronic Acid: The "slow-release" of the boronic acid is designed to keep its concentration low and minimize decomposition. However, at higher temperatures, the rate of release might outpace the rate of cross-coupling, leading to the accumulation and subsequent decomposition of the unstable free boronic acid.[3][4]
-
Catalyst Deactivation: High temperatures can sometimes lead to the decomposition of the palladium catalyst, resulting in lower catalytic activity.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the thermal stability of 4-bromophenylboronic acid MIDA ester.
Issue 1: Low or No Product Formation in a High-Temperature Reaction
If you are experiencing poor results in a reaction performed at elevated temperatures, consider the following troubleshooting steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield, high-temperature reactions.
Step-by-Step Protocol for Assessing MIDA Ester Stability:
-
Control Experiment: Set up a control reaction containing 4-bromophenylboronic acid MIDA ester, your solvent, and base (if applicable) at the target reaction temperature, but without the palladium catalyst and coupling partner.
-
Monitoring: After a set period (e.g., 1-2 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquot by TLC, LC-MS, or ¹H NMR to determine if the MIDA ester is still present or if it has been consumed. The appearance of free 4-bromophenylboronic acid or other degradation products would indicate instability under your conditions.
-
Interpretation:
-
MIDA ester remains intact: The issue is likely not with the thermal stability of the starting material itself. Consider other factors such as catalyst activity or the stability of the free boronic acid once formed.
-
MIDA ester has degraded: This indicates that your reaction conditions are too harsh. You will need to optimize the temperature, base, or solvent system.
-
Issue 2: Inconsistent Reaction Outcomes
Inconsistent results can often be traced back to variations in reaction setup and conditions that affect the stability of the MIDA ester.
Key Parameters to Control for Consistent Results:
| Parameter | Recommendation | Rationale |
| Water Content | Use anhydrous solvents and reagents. | Water is required for the hydrolysis of the MIDA ester. Inconsistent amounts of water will lead to variable rates of boronic acid release.[5] |
| Base | Use a consistent source and stoichiometry of base. The hydration state of the base can also be a factor. | The type and concentration of base significantly impact the rate of MIDA ester hydrolysis.[5][7] |
| Heating | Ensure uniform and consistent heating. | Temperature directly controls the rate of the "slow-release" hydrolysis.[3] |
| Stirring | Maintain a consistent and vigorous stirring rate. | In biphasic systems, mass transfer between the organic and aqueous phases can influence the hydrolysis rate.[5] |
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with 4-Bromophenylboronic Acid MIDA Ester at Elevated Temperature
This protocol provides a starting point for optimizing your reaction.
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 equiv), 4-bromophenylboronic acid MIDA ester (1.2 equiv), palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), and ligand (e.g., 4-10 mol% SPhos).
-
Add the anhydrous solvent (e.g., dioxane).
-
In a separate vessel, prepare a solution of the base (e.g., K₃PO₄, 3.0 equiv) in the appropriate amount of water.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[3][4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Workflow Diagram for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
V. Conclusion
4-Bromophenylboronic acid MIDA ester is a robust and versatile reagent, but its stability is not absolute, particularly at elevated temperatures. By understanding the factors that influence its stability—namely temperature, water content, and the presence of bases—researchers can troubleshoot and optimize their reaction conditions to achieve reliable and high-yielding transformations. This guide provides a framework for addressing common challenges and serves as a resource for the successful application of this important building block in your research.
VI. References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(10), 956-961. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480–6481. [Link]
-
Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC. National Institutes of Health. [Link]
-
Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Williams, A. F., White, A. J. P., Spivey, A. C., & Cordier, C. J. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(15), 3879–3884. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. scispace.com [scispace.com]
Technical Support Center: Analytical Methods for Monitoring MIDA Boronate Reactions
Welcome to the technical support center for analytical methods in MIDA boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring N-methyliminodiacetic acid (MIDA) boronate reactions. Here, we will address common challenges and provide practical, step-by-step troubleshooting advice to ensure the success of your experiments.
MIDA boronates are a versatile class of reagents that have revolutionized small molecule synthesis due to their stability and controlled reactivity.[1][2][3][4][5] Unlike many boronic acids, MIDA boronates are generally stable to air, moisture, and silica gel chromatography, making them easy to handle and purify.[3][5][6][7] However, monitoring their reactions requires careful consideration of the analytical techniques employed. This guide will focus on the most common methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC).
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for monitoring the conversion of starting materials and the formation of products in MIDA boronate reactions. Both ¹H and ¹¹B NMR are particularly informative.
Frequently Asked Questions (FAQs) - NMR Analysis
Q1: What are the characteristic ¹H NMR signals for a MIDA boronate?
A1: The MIDA ligand has a distinct set of signals in the ¹H NMR spectrum. You will typically observe two diastereotopic doublets for the methylene (CH₂) protons of the MIDA backbone, and a singlet for the N-methyl (N-CH₃) group.[8] The chemical shifts of these protons can vary depending on the solvent and the substituent on the boron atom, but they provide a clear signature of the MIDA boronate's presence.
Q2: How can I use ¹H NMR to monitor the progress of a reaction involving a MIDA boronate?
A2: You can monitor the reaction by observing the disappearance of the starting material's signals and the appearance of the product's signals over time. It is often useful to include an internal standard with a known concentration in your NMR sample to quantify the conversion.[1]
Q3: Can ¹¹B NMR be used to monitor MIDA boronate reactions?
A3: Yes, ¹¹B NMR is an excellent technique for observing the boron environment directly. MIDA boronates typically show a characteristic signal in the ¹¹B NMR spectrum. As the reaction proceeds, you may see this signal decrease and a new signal corresponding to the boron-containing product appear. This can be particularly useful for distinguishing between different boron species in solution.[9][10]
Troubleshooting Guide - NMR Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad or poorly resolved NMR signals. | - Sample concentration is too high or too low.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer. | - Optimize the sample concentration.- Purify the sample to remove paramagnetic species.- Ensure the spectrometer is properly shimmed. |
| Difficulty in distinguishing starting material and product signals. | - Overlapping signals in the ¹H NMR spectrum. | - Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to resolve overlapping signals.- Use ¹¹B NMR to directly observe the boron species.[9][10] |
| Inaccurate quantification of reaction conversion. | - No internal standard was used.- Relaxation delays were not optimized for quantitative measurements. | - Add a known amount of an internal standard that does not react with the components of the reaction mixture.- Use longer relaxation delays (D1) in your NMR acquisition parameters to ensure full relaxation of all nuclei. |
| Observation of unexpected signals. | - Presence of impurities in the starting materials.- Side reactions occurring.- Hydrolysis of the MIDA boronate.[11][12][13] | - Characterize all starting materials thoroughly before use.- Analyze the reaction mixture by LC-MS to identify unexpected products.- Ensure anhydrous conditions if hydrolysis is a concern. MIDA boronates can hydrolyze under certain basic or acidic conditions.[12][13] |
Experimental Protocol: Monitoring a Suzuki-Miyaura Coupling Reaction using ¹H NMR
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at a specific time point.
-
Quench the reaction by adding a suitable solvent (e.g., deuterated chloroform, CDCl₃) and a small amount of water to extract any aqueous components.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the organic layer.
-
Filter the solution through a small plug of cotton into an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the spectral width is sufficient to cover all expected signals.
-
Use a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and the internal standard.
-
Calculate the conversion and yield based on the relative integrations.
-
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique that is invaluable for identifying products, byproducts, and impurities in MIDA boronate reactions, even at trace levels.[14][15][16]
Frequently Asked Questions (FAQs) - LC-MS Analysis
Q1: What are the challenges in analyzing MIDA boronates by LC-MS?
A1: A primary challenge is the potential for on-column hydrolysis or degradation, especially under acidic mobile phase conditions.[12][17] The choice of column and mobile phase is critical to obtain reproducible results.
Q2: What type of column is recommended for MIDA boronate analysis?
A2: A C18 reversed-phase column is commonly used.[18] However, for more polar MIDA boronates, a column with a polar-embedded phase may provide better retention and peak shape.
Q3: How should I choose the mobile phase for LC-MS analysis?
A3: A mixture of water and an organic solvent like acetonitrile or methanol is typical. It is often necessary to use a buffer or additive. To minimize hydrolysis, using a neutral or slightly basic mobile phase can be beneficial.[19] However, this must be compatible with the mass spectrometer's ionization source.
Troubleshooting Guide - LC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or tailing. | - Secondary interactions with the column stationary phase.- On-column degradation. | - Use a column with low silanol activity.- Optimize the mobile phase pH and composition.- Consider using a different stationary phase. |
| No signal or low sensitivity for the MIDA boronate. | - Poor ionization in the mass spectrometer.- In-source fragmentation or degradation. | - Optimize the ionization source parameters (e.g., electrospray voltage, gas flow rates).- Try a different ionization technique (e.g., APCI if ESI is not effective).- Use a mobile phase that promotes ionization. |
| Multiple peaks for a single MIDA boronate species. | - On-column hydrolysis leading to the corresponding boronic acid.- Formation of adducts with mobile phase components. | - Use a mobile phase that stabilizes the MIDA boronate.- Check for adduct formation in the mass spectrum and adjust the mobile phase accordingly. |
| Inconsistent retention times. | - Column degradation.- Changes in mobile phase composition.- Fluctuation in column temperature. | - Use a guard column to protect the analytical column.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature. |
Diagram: Troubleshooting Workflow for LC-MS Analysis
Caption: A decision tree for troubleshooting common LC-MS issues.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust and widely accessible technique for monitoring the progress of MIDA boronate reactions, especially for quantifying the consumption of starting materials and the formation of UV-active products.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: Can I use standard reversed-phase HPLC methods for MIDA boronates?
A1: Yes, but with caution. As with LC-MS, on-column hydrolysis can be a concern.[12][17] The stability of MIDA boronates is influenced by the pH of the mobile phase.[19]
Q2: How can I prevent the hydrolysis of MIDA boronates during HPLC analysis?
A2: Using a mobile phase with a pH where the MIDA boronate is more stable is key. Often, this means avoiding strongly acidic conditions.[19] Additionally, minimizing the analysis time and using a high-quality, well-maintained column can help.
Q3: What should I do if my MIDA boronate is not UV-active?
A3: If your compound of interest lacks a chromophore, you can use a different detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, you could derivatize your compound with a UV-active tag, although this adds an extra step to your analytical workflow.
Troubleshooting Guide - HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drifting baseline. | - Column not equilibrated.- Mobile phase composition changing.- Detector lamp issue. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Use freshly prepared and degassed mobile phase.- Check the detector lamp's age and performance. |
| Ghost peaks. | - Contamination in the injector or column.- Carryover from a previous injection. | - Flush the injector and column with a strong solvent.- Run blank injections to identify the source of contamination. |
| Split peaks. | - Column is overloaded.- Column bed has voided or is channeled.- Incompatible injection solvent. | - Reduce the injection volume or sample concentration.- Replace the column.- Dissolve the sample in the mobile phase. |
| Broad peaks. | - Extra-column volume is too high.- Column is aging or contaminated.- Mobile phase flow rate is too low. | - Use shorter, narrower tubing.- Clean or replace the column.- Optimize the flow rate. |
Diagram: MIDA Boronate Reaction Monitoring Workflow
Caption: A general workflow for monitoring MIDA boronate reactions.
Conclusion
Effectively monitoring MIDA boronate reactions is crucial for successful synthetic outcomes. By understanding the nuances of NMR, LC-MS, and HPLC analysis and by being prepared to troubleshoot common issues, researchers can gain valuable insights into their reaction dynamics. This guide provides a foundation for developing robust analytical methods tailored to your specific MIDA boronate system.
References
-
Dick, G. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Dick, G. R., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
Various Authors. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate. [Link]
-
Kelly, A. M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]
-
Gillis, E. P. (n.d.). iterative cross-coupling with mida boronates. CORE. [Link]
-
Dick, G. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Various Authors. (n.d.). | Spectroscopic evidence for the loss of diastereotopicity of the miDA... | Download Scientific Diagram. ResearchGate. [Link]
-
Knapp, D. M., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Baldwin, A. F., et al. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
-
Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]
-
Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
-
Thomas, A. A. (n.d.). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Connecticut. [Link]
-
Gillis, E. P., et al. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link]
-
Aich, D., et al. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Various Authors. (2014). MIDA boronate. Chem-Station Int. Ed. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Dick, G. R., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]
-
Kelly, A. M., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. PubMed Central. [Link]
-
Chen, P.-J., et al. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
-
Various Authors. (n.d.). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]
-
Hsu, C.-H., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
Fyfe, J. W. B., et al. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. [Link]
-
Chen, P.-J., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. mdpi.com [mdpi.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
strategies to avoid premature deprotection of MIDA boronates
Welcome to the Technical Support Center for MIDA Boronate Chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize MIDA (N-methyliminodiacetic acid) boronates in their synthetic workflows. As robust protecting groups for boronic acids, MIDA boronates have become indispensable tools in modern organic synthesis, particularly in iterative cross-coupling reactions.[1][2][3] However, like any powerful tool, their effective use requires a nuanced understanding of their stability and reactivity.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with MIDA boronates and avoid premature deprotection, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Unwanted MIDA Boronate Deprotection
This section addresses specific experimental issues that can lead to the premature hydrolysis of MIDA boronates.
Issue 1: My MIDA boronate is deprotecting during my cross-coupling reaction.
Scenario: You are performing a Suzuki-Miyaura cross-coupling reaction with a MIDA-protected halo-boronic acid, and you observe significant amounts of the deprotected boronic acid or its byproducts (e.g., from homocoupling or protodeboronation).
Root Cause Analysis:
MIDA boronates are designed to be stable under anhydrous cross-coupling conditions but can hydrolyze in the presence of water and base.[1][4] While a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive water, high temperatures, or prolonged reaction times can lead to undesired deprotection.[5]
Solutions & Scientific Rationale:
-
Strictly Anhydrous Conditions: While counterintuitive for a reaction that often benefits from aqueous base, for iterative cross-coupling where the MIDA group must remain, minimizing water is key. Use anhydrous solvents and reagents. If using a solid base like K₃PO₄, ensure it is freshly dried. The rationale is to suppress the hydrolytic pathways that lead to deprotection.[1][5]
-
Choice of Base: The nature of the base is critical. While aqueous bases are used for intentional deprotection, anhydrous solid bases are preferred for coupling reactions where the MIDA group should be retained. K₃PO₄ is a common choice.[6] The limited solubility of the solid base can help to control the local concentration of hydroxide ions, which are key species in the base-mediated hydrolysis mechanism.[7][8][9]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can accelerate the rate of MIDA boronate hydrolysis.[5] If you suspect premature deprotection, try running the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between product formation and deprotection.
-
"Slow-Release" Conditions: For particularly unstable boronic acids, the MIDA boronate is intentionally hydrolyzed in situ at a controlled rate.[6][10] This is achieved by carefully controlling the amount of water and base. If your goal is to avoid deprotection, ensure your conditions are not inadvertently promoting this "slow-release" mechanism.
Issue 2: I'm losing my MIDA boronate during aqueous workup or extraction.
Scenario: Your reaction appears clean by in-process analysis, but after aqueous workup and extraction, the yield of the MIDA-protected product is low, and you isolate the deprotected boronic acid.
Root Cause Analysis:
MIDA boronates can be hydrolyzed under aqueous basic conditions.[1][11][12] The mechanism of this hydrolysis can be base-mediated, which is significantly faster than the neutral hydrolysis pathway.[7][8][9][13] A basic aqueous workup, even with a mild base, can be sufficient to cleave the MIDA group.
Solutions & Scientific Rationale:
-
Neutral or Mildly Acidic Workup: Avoid basic aqueous solutions during workup. Use deionized water or a saturated solution of a neutral salt like NaCl. If your reaction mixture is basic, neutralize it carefully with a dilute acid (e.g., 1 M HCl) before extraction, ensuring the bulk solution remains cool.
-
Minimize Contact Time: Perform the aqueous wash and extraction steps as quickly as possible. The extent of hydrolysis is dependent on time, so minimizing the contact between the MIDA boronate and the aqueous phase will reduce the amount of deprotection.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent that is a good solvent for your MIDA boronate. This will favor the partitioning of your product into the organic layer, away from the aqueous phase where hydrolysis occurs.
Issue 3: My MIDA boronate is not stable on silica gel during column chromatography.
Scenario: You observe streaking, decomposition, or isolation of the deprotected boronic acid after purification by silica gel chromatography.
Root Cause Analysis:
While MIDA boronates are generally reported to be stable to silica gel chromatography, this stability can be compromised by several factors.[1][10] Standard silica gel is slightly acidic and contains adsorbed water, which can contribute to a slow, "neutral" hydrolysis mechanism over the course of the purification.[7][8][9] Furthermore, impurities in the crude material or the use of protic solvents can exacerbate the problem.
Solutions & Scientific Rationale:
-
Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by preparing a slurry of silica gel in your eluent and adding 1-2% triethylamine. The triethylamine will neutralize the acidic sites on the silica, preventing acid-catalyzed hydrolysis.
-
Anhydrous Solvents: Use dry solvents for your eluent system. While often overlooked, residual water in chromatography solvents can contribute to on-column decomposition.
-
Rapid Purification: Do not let the MIDA boronate sit on the column for extended periods. A faster flow rate or using flash chromatography can help to minimize the contact time with the stationary phase.
-
Alternative Purification Methods: If your MIDA boronate is particularly sensitive, consider alternative purification methods such as recrystallization or precipitation, which can be highly effective for these often crystalline compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the stability of MIDA boronates?
The remarkable stability of MIDA boronates is attributed to the formation of a rigid, fused bicyclic structure around the boron atom.[1] This structure results from the trivalent N-methyliminodiacetic acid ligand coordinating to the boron, which rehybridizes the boron center from sp² to sp³. This change in geometry shields the boron's empty p-orbital, making it less susceptible to attack by nucleophiles and protecting it from protodeboronation and oxidation.[4][10]
Q2: Under what conditions are MIDA boronates intentionally deprotected?
MIDA boronates are typically deprotected using mild aqueous base at room temperature.[4] Common reagents include 1 M sodium hydroxide (NaOH) or even sodium bicarbonate (NaHCO₃). The deprotection is often rapid, releasing the free boronic acid for subsequent reactions.
Q3: Can I use MIDA boronates with Grignard reagents or other strong nucleophiles?
The MIDA boronate functional group is generally stable to a wide range of common synthetic reagents, including some that are incompatible with free boronic acids.[1][2] However, very strong nucleophiles like Grignard reagents or organolithiums can potentially react. Compatibility should be assessed on a case-by-case basis. For instance, MIDA boronates have been shown to be compatible with reductive amination, Evans aldol reactions, and Horner-Wadsworth-Emmons olefination.
Q4: How should I store my MIDA boronates?
MIDA boronates are generally benchtop stable as free-flowing crystalline solids and can be stored in air for extended periods.[6][10][11] For long-term storage, it is best to keep them in a cool, dry place.
Q5: Are there different mechanisms for MIDA boronate hydrolysis?
Yes, research has shown two distinct mechanisms for MIDA boronate hydrolysis.[7][8][9][13]
-
Base-Mediated Hydrolysis: This is a fast process involving the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons. This is the mechanism leveraged for intentional deprotection.[7][9]
-
Neutral Hydrolysis: This is a slower mechanism that does not require an external acid or base. It involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules. This pathway can be relevant during aqueous workups or chromatography with wet solvents.[7][9]
The dominant pathway is determined by factors such as pH and water activity.[7][8]
Data & Protocols
Table 1: General Compatibility of MIDA Boronates
| Reagent/Condition | Compatibility | Notes |
| Silica Gel Chromatography | Generally Good | Use deactivated silica and dry solvents for sensitive substrates.[1] |
| Aqueous Base (e.g., 1M NaOH) | Low | Used for intentional deprotection.[4] |
| Anhydrous Base (e.g., K₃PO₄) | High | Suitable for cross-coupling reactions where MIDA group retention is desired.[6] |
| Oxidizing Agents (e.g., Jones) | High | The MIDA group is stable to various oxidative conditions. |
| Reductive Amination | High | Compatible with conditions for reductive amination. |
| Evans Aldol Reaction | High | Stable under the conditions of the Evans aldol reaction. |
| Horner-Wadsworth-Emmons | High | Compatible with HWE olefination conditions. |
| Grignard/Organolithium Reagents | Case-by-Case | Strong nucleophiles may react; compatibility should be tested. |
Protocol: Standard Deprotection of a MIDA Boronate
This protocol describes a general procedure for the intentional hydrolysis of a MIDA boronate to the corresponding boronic acid.
-
Dissolution: Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether (Et₂O).
-
Addition of Base: To the stirred solution, add an aqueous solution of 1 M NaOH (2-3 equiv) at room temperature.
-
Monitoring: Stir the biphasic mixture vigorously. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This is typically complete within 1-2 hours.
-
Acidification: Once the reaction is complete, carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or Et₂O).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Visualizing MIDA Boronate Chemistry
The following diagrams illustrate key concepts in MIDA boronate stability and reactivity.
Caption: Two distinct pathways for MIDA boronate hydrolysis.
Caption: A decision workflow for troubleshooting MIDA boronate deprotection.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Jadhav, H., Kumar, A., & Ray, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(96), 12941-12956. [Link]
-
Ballmer, S. G. (2011). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]
-
SciSpace. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC. [Link]
-
Jadhav, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Dick, G. R., et al. (2019). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]
-
Dick, G. R., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). 3-(4-Bromophenyl)pyridine N-Methyliminodiacetic Acid Boronate. [Link]
-
Dick, G. R., et al. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., et al. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. Request PDF. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] MIDA boronates are hydrolysed fast and slow by two different mechanisms | Semantic Scholar [semanticscholar.org]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
Validation & Comparative
A Head-to-Head Comparison for the Synthetic Chemist: 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane vs. Pinacol Boronate Esters in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success and efficiency of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, boronic acid derivatives are indispensable building blocks.[1] This guide provides an in-depth, objective comparison between two prominent classes of boronate esters: the workhorse pinacol boronate esters and the increasingly adopted N-methyliminodiacetic acid (MIDA) boronate esters, exemplified here by 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. Our analysis is grounded in experimental data to inform your selection of the optimal reagent for your synthetic challenges.
At a Glance: Key Differences and Structures
The fundamental distinction between pinacol boronate esters and MIDA boronates lies in the coordination and hybridization of the boron center, which profoundly impacts their stability, reactivity, and handling. Pinacol esters feature a trivalent, sp²-hybridized boron atom, while MIDA boronates possess a tetracoordinate, sp³-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.
| Feature | This compound (MIDA Boronate) | 4-Bromophenyl Pinacol Boronate |
| Boron Hybridization | sp³ | sp² |
| Structure | Tetracoordinate, bicyclic | Trivalent, monocyclic |
| Stability | Exceptionally high; bench-stable solids | Moderately stable; susceptible to hydrolysis |
| Purification | Amenable to standard silica gel chromatography | Can be challenging on silica gel due to decomposition |
| Reactivity in Anhydrous Suzuki-Miyaura Coupling | Inert, acts as a protecting group | Reactive |
| Activation for Coupling | Requires hydrolysis (slow-release) | Can react directly or after hydrolysis |
The Core Directive: Stability and the "Slow-Release" Advantage of MIDA Boronates
The enhanced stability of MIDA boronates is not merely a matter of convenience for storage; it is a strategic advantage in synthesis, particularly when dealing with intrinsically unstable boronic acids. Many valuable boronic acids, such as those derived from 2-heterocycles, vinyl groups, and cyclopropyl moieties, are prone to decomposition via protodeboronation, oxidation, or polymerization, both on the benchtop and under coupling conditions.[2]
MIDA boronates serve as a robust protecting group for the boronic acid functionality. They are exceptionally stable as solids, often for months under ambient conditions, and are compatible with a wide range of reaction conditions under which the corresponding boronic acids or pinacol esters would degrade.
A key innovation enabled by MIDA boronates is the concept of "slow-release" cross-coupling.[2] While MIDA boronates are unreactive in anhydrous Suzuki-Miyaura conditions, their hydrolysis to the active boronic acid can be controllably triggered under specific aqueous basic conditions. The use of a mild base like potassium phosphate (K₃PO₄) facilitates a slow and continuous release of the boronic acid into the reaction mixture. This maintains a low steady-state concentration of the often-unstable boronic acid, favoring the desired cross-coupling over decomposition pathways. This is in contrast to the often rapid and uncontrolled hydrolysis of pinacol esters.
Experimental Evidence: Stability and Coupling Efficiency
A systematic study by Burke and coworkers provides compelling quantitative data on the superior stability and coupling efficiency of MIDA boronates for traditionally unstable boronic acids.
| Boronic Acid/Ester | % Remaining after Benchtop Storage (under air) | % Isolated Yield in Cross-Coupling with an Aryl Chloride |
| 2-Furan boronic acid | 49% (15 days) | 68% |
| 2-Furan MIDA boronate | >95% (60 days) | 96% |
| 2-Thiophene boronic acid | 65% (15 days) | 37% |
| 2-Thiophene MIDA boronate | >95% (60 days) | 94% |
| (E)-prop-1-en-1-ylboronic acid | 70% (15 days) | 65% |
| (E)-prop-1-en-1-yl MIDA boronate | >95% (60 days) | 91% |
Data adapted from Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (20), 6961–6963.[2]
As the data clearly indicates, the MIDA boronates exhibit exceptional benchtop stability compared to the corresponding boronic acids.[2] This stability translates directly to significantly higher yields in cross-coupling reactions, as the slow-release mechanism mitigates the decomposition of the sensitive boronic acid.[2]
In another direct comparison, a Suzuki-Miyaura polymerization of a thienyl monomer revealed that the MIDA boronate ester produced higher molecular weight polymers in up to 94% yield, whereas the corresponding pinacol boronate ester led to lower molecular weight polymers in reduced yields.[3]
Mechanistic Considerations: The Activation Pathway
The differing reactivity profiles of MIDA and pinacol boronates stem from their distinct activation mechanisms for participation in the Suzuki-Miyaura catalytic cycle.
As depicted, the MIDA boronate requires a distinct hydrolysis step to generate the active boronic acid for transmetalation. In contrast, pinacol boronates can potentially undergo direct transmetalation, although hydrolysis to the more reactive boronic acid is often the predominant pathway under aqueous conditions.[4] The rate of MIDA boronate hydrolysis is highly dependent on the reaction conditions; it is rapid with strong bases like NaOH but slow and controlled with milder bases such as K₃PO₄, forming the basis of the slow-release strategy.[2][5][6]
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To provide a practical context, we present representative protocols for the Suzuki-Miyaura coupling of both boronate esters with 4-chloroanisole.
Synthesis of Boronate Esters
Protocol 1: Synthesis of this compound-4,8-dione (4-Bromophenyl MIDA boronate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromophenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.0 equiv), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid can often be used without further purification or can be recrystallized to yield the pure MIDA boronate.
Protocol 2: Synthesis of 4-Bromophenyl Pinacol Boronate
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 4-bromoiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture at 80 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Suzuki-Miyaura Coupling
Reaction: Coupling of the respective boronate ester with 4-chloroanisole.
Protocol 3: Suzuki-Miyaura Coupling using 4-Bromophenyl MIDA Boronate (Slow-Release Conditions)
-
To a reaction vial, add 4-bromophenyl MIDA boronate (1.2 equiv), 4-chloroanisole (1.0 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add a 5:1 mixture of dioxane and water.
-
Seal the vial and heat the mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.
Protocol 4: Suzuki-Miyaura Coupling using 4-Bromophenyl Pinacol Boronate
-
To a reaction vial, add 4-bromophenyl pinacol boronate (1.2 equiv), 4-chloroanisole (1.0 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add a 5:1 mixture of dioxane and water.
-
Seal the vial and heat the mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the biaryl product.
Conclusion and Recommendations
The choice between this compound (a MIDA boronate) and 4-bromophenyl pinacol boronate is a nuanced one, guided by the specific demands of the synthetic problem at hand.
Choose this compound (MIDA Boronate) when:
-
Stability is critical: You are working with an unstable boronic acid moiety (e.g., 2-pyridyl, vinyl, cyclopropyl).
-
Handling and storage are priorities: The reagent needs to be stored for extended periods or handled under non-inert conditions.
-
Purification is a concern: The boronate needs to be purified by standard silica gel chromatography.
-
Iterative cross-coupling is the goal: The MIDA group can serve as a protecting group for one boronic acid functionality while another is being coupled.
Choose Pinacol Boronate Esters when:
-
The boronic acid is relatively stable: For simple, robust aryl and vinyl boronic acids, pinacol esters are often sufficient and cost-effective.
-
Anhydrous coupling conditions are desired: Pinacol esters can be reactive under anhydrous conditions where MIDA boronates are inert.
-
Established protocols are preferred: Pinacol boronates are widely used, and a vast body of literature exists for their application.
References
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nat. Chem.2016 , 8 (11), 1067–1075. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (20), 6961–6963. [Link]
-
Gonzalez, J. A.; Ogba, O. M.; Morehouse, G. F.; Rosson, N.; Houk, K. N.; Leach, A. G.; Cheong, P. H.-Y.; Burke, M. D.; Lloyd-Jones, G. C. MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry2016 , 8, 1067-1075. [Link]
-
Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts2009 , 2009 (08), 0904–0904. [Link]
-
Kelly, B. D.; et al. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. J. Org. Chem.2012 , 77 (14), 5956–5964. [Link]
-
Laird, D. J.; et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015 , 48 (4), 979–986. [Link]
-
Scientific Update. Something Unique or Methyl, Butyl, Futile? Born again Boron. 2022 . [Link]
-
Lloyd-Jones, G. C.; et al. Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2014 , 43, 412-443. [Link]
-
Ali, A.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2021 , 26 (19), 5985. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Lee, J. C. H.; et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016 , 18 (17), 4308–4311. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47 (26), 4933-4936. [Link]
-
ResearchGate. The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. [Link]
-
ResearchGate. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ResearchGate. The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
-
Kawaguchi, H.; et al. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules2024 , 29 (15), 3425. [Link]
-
ResearchGate. (PDF) Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]
-
Gifu Pharmaceutical University. New aryl boronates are stable on silica gel and easy-to-handle. 2022 . [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to the Reactivity of MIDA Boronates and Other Boronic Acid Surrogates in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals navigating the nuanced landscape of cross-coupling chemistry, the choice of the boronic acid surrogate is a critical determinant of reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of N-methyliminodiacetic acid (MIDA) boronates with other prevalent boronic acid surrogates, including pinacol (BPin) esters, neopentyl glycol esters, and potassium trifluoroborate (BF3K) salts. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to empower chemists to make informed decisions for their specific synthetic challenges.
The Central Challenge: Taming the Reactivity of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions. However, the lynchpin of this reaction, the boronic acid, is often its weakest link. Many boronic acids, particularly those containing heteroaromatic, vinyl, or cyclopropyl moieties, are prone to decomposition via pathways such as protodeboronation, oxidation, and trimerization to form boroxines. This inherent instability can lead to diminished yields, complicated reaction mixtures, and challenges in purification and storage.
To address these limitations, a variety of boronic acid surrogates have been developed, each with a unique profile of stability and reactivity. This guide will focus on a comparative analysis of MIDA boronates against three other widely used classes of surrogates.
A Structural and Mechanistic Overview of Boronic Acid Surrogates
The reactivity of a boronic acid surrogate in the Suzuki-Miyaura catalytic cycle is fundamentally dictated by the hybridization and Lewis acidity of the boron center. The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a critical, often rate-determining, step.
The MIDA Boronate Advantage: A Tale of Two Reactivities
MIDA boronates feature a tetracoordinate, sp3-hybridized boron atom, a consequence of the dative bond from the nitrogen atom of the MIDA ligand. This structural feature renders the boron center less Lewis acidic and sterically encumbered, effectively "masking" its reactivity under anhydrous cross-coupling conditions. This inertness allows for a remarkable degree of stability, making MIDA boronates amenable to purification by silica gel chromatography and long-term benchtop storage.
The genius of the MIDA boronate system lies in its tunable deprotection. Under mild aqueous basic conditions, the MIDA ligand is readily cleaved to regenerate the corresponding boronic acid in situ. This "slow-release" mechanism, often achieved with bases like potassium phosphate (K₃PO₄), ensures a low, steady concentration of the active boronic acid in the reaction mixture. This minimizes decomposition pathways and maximizes the efficiency of the cross-coupling, especially for unstable boronic acids. Conversely, strong aqueous bases like sodium hydroxide (NaOH) can effect rapid deprotection when desired.
Pinacol and Neopentyl Glycol Boronates: The Workhorses
Pinacol boronic esters (BPin) are perhaps the most commonly used boronic acid surrogates due to their ease of preparation, including through the widely used Miyaura borylation. Like MIDA boronates, they offer improved stability over the corresponding boronic acids. However, the boron atom in pinacol esters is trivalent and sp2-hybridized, making it more Lewis acidic and, therefore, more reactive than the boron in MIDA boronates under anhydrous conditions.
Neopentyl glycol boronates are structurally similar to pinacol esters but are often found to be more reactive in Suzuki-Miyaura couplings. This enhanced reactivity is attributed to the lower steric hindrance around the boron atom, which can facilitate the formation of the key palladium-boron ate complex during transmetalation. Furthermore, neopentyl glycol boronates are more readily hydrolyzed to the parent boronic acid compared to their pinacol counterparts.
Potassium Trifluoroborates (BF₃K): Stability in a Crystalline Form
Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable, crystalline, and free-flowing solids that are exceptionally resistant to air and moisture. This stability makes them ideal for long-term storage. In the presence of a base, the trifluoroborate is thought to hydrolyze to the boronic acid or a related reactive species prior to transmetalation. While generally very effective, a potential drawback of trifluoroborates is their incompatibility with column chromatography, which can be a limitation in multi-step synthetic sequences.
Comparative Reactivity: A Data-Driven Analysis
The true measure of a boronic acid surrogate's utility lies in its performance in head-to-head comparisons. The following sections present experimental data to illustrate the relative reactivity of MIDA boronates and their counterparts.
MIDA Boronates vs. Boronic Acids: The Power of Slow Release
A study by Burke and coworkers directly compared the cross-coupling efficiency of several unstable boronic acids with their corresponding MIDA boronates. The results, summarized in the table below, highlight the dramatic improvements in yield achieved with the slow-release strategy.
| Entry | Boronic Acid/MIDA Boronate | Yield with Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 1 | 2-Furan | 50 | 92 |
| 2 | 2-Benzofuran | 37 | 94 |
| 3 | 2-Thiophene | 14 | 93 |
| 4 | Vinyl | 37 | 91 |
| 5 | Cyclopropyl | 54 | 90 |
Reaction Conditions: Aryl chloride, boronic acid/MIDA boronate, Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 60 °C.
The data unequivocally demonstrates that for unstable boronic acids, the in situ generation from a stable MIDA boronate precursor leads to significantly higher yields. This is a direct consequence of minimizing the decomposition of the reactive boronic acid.
A Hierarchy of Reactivity: MIDA vs. Other Surrogates
While direct, comprehensive, multi-surrogate comparison studies under identical conditions are sparse in the literature, a general reactivity trend can be established. In a competition experiment, a neopentyl glycol boronic ester was found to be more reactive than the corresponding pinacol ester, but both were less reactive than the trifluoroborate and the free boronic acid, with the boronic acid being the most reactive.
A study on the nucleophilicity of various boron reagents provided a quantitative ranking, showing that MIDA boronates are significantly less nucleophilic than pinacol esters and trifluoroborates. This inherent lack of reactivity is the cornerstone of their utility as a protecting group and in iterative cross-coupling strategies.
Experimental Protocols: A Practical Guide
To provide a comprehensive resource, this section includes representative experimental protocols for the use of each class of boronic acid surrogate in Suzuki-Miyaura cross-coupling.
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate.
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), MIDA boronate (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Add the appropriate solvent system (e.g., dioxane/water 5:1).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Synthesis of Potassium Trifluoroborates from Boronic Acids
Caption: General workflow for the preparation of potassium trifluoroborate salts from boronic acids.
Procedure:
-
Dissolve the boronic acid (1.0 equiv) in methanol.
-
Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the volatile components under reduced pressure.
-
To the resulting solid, add acetone, stir, and then filter to collect the potassium trifluoroborate salt.
-
Wash the solid with additional acetone and dry under high vacuum.
Suzuki-Miyaura Coupling with Neopentyl Glycol Boronates under Anhydrous Conditions
Procedure:
-
In a glovebox, charge a reaction vial with the aryl halide (1.0 equiv), neopentyl glycol boronate (1.2 equiv), palladium catalyst (e.g., Pd-P(t-Bu₃)-G₃, 2 mol%), and potassium trimethylsilanolate (TMSOK) (1.4 equiv).
-
Add anhydrous THF as the solvent.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Choosing the Right Surrogate: A Decision Matrix
The optimal choice of a boronic acid surrogate depends on a multitude of factors, including the stability of the target boronic acid, the complexity of the synthetic route, and practical considerations such as cost and availability.
Caption: A simplified decision-making flowchart for selecting a boronic acid surrogate.
-
For unstable boronic acids (heteroaryl, vinyl, cyclopropyl): MIDA boronates are the superior choice due to their exceptional stability and the advantages of the slow-release mechanism.
-
For iterative cross-coupling: MIDA boronates are unmatched. Their stability to anhydrous coupling conditions allows for the sequential, controlled reaction of bifunctional building blocks.
-
When chromatographic purification is required in a multi-step synthesis: MIDA boronates and pinacol/neopentyl glycol esters are suitable, whereas trifluoroborates are generally not.
-
For robust, readily available starting materials: Pinacol esters and potassium trifluoroborates are excellent, cost-effective options for routine Suzuki-Miyaura couplings.
-
When seeking enhanced reactivity under anhydrous conditions: Neopentyl glycol boronates may offer an advantage over pinacol esters.
Conclusion: A Versatile Toolkit for Modern Synthesis
The development of a diverse array of boronic acid surrogates has transformed the Suzuki-Miyaura cross-coupling into an even more powerful and versatile tool for molecular construction. MIDA boronates, with their unique combination of robust stability and tunable reactivity, represent a paradigm shift, particularly for the use of unstable boronic acids and the implementation of iterative synthesis strategies. Pinacol and neopentyl glycol esters remain the reliable workhorses for many applications, while potassium trifluoroborates offer exceptional benchtop stability. By understanding the distinct reactivity profiles and practical considerations of each surrogate, researchers can strategically select the optimal reagent to overcome synthetic hurdles and accelerate the discovery of new molecules.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Aggarwal, V. K.; et al. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol. [Link]
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]
-
Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]
- No citation available for this specific reference.
-
Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
- No citation available for this specific reference.
- No citation available for this specific reference.
- No citation available for this specific reference.
- No citation available for this specific reference.
- No citation available for this specific reference.
-
Denmark, S. E.; et al. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Semantic Scholar. [Link]
- No citation available for this specific reference.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Burke, M. D.; et al. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]
- No citation available for this specific reference.
-
Molander, G. A.; et al. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
- No citation available for this specific reference.
- No citation available for this specific reference.
- No citation available for this specific reference.
-
Gillis, E. P.; Burke, M. D. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Chem-Station. MIDA boronate. [Link]
A Senior Application Scientist's Guide to Spectroscopic Validation of Reaction Products
The core philosophy is that no single technique provides absolute proof. Instead, we build a self-validating system of evidence by combining multiple, independent spectroscopic methods.[1] Each technique probes a different physical property of the molecule, and when their data converge to tell the same structural story, we achieve a high degree of confidence in our assignment.
The Orthogonal Approach: A Multi-Faceted View of Truth
True validation in synthetic chemistry relies on an orthogonal approach, where different analytical techniques based on distinct physical principles are used to cross-verify a molecule's structure.[2] For example, Nuclear Magnetic Resonance (NMR) spectroscopy probes the magnetic environment of atomic nuclei, Mass Spectrometry (MS) measures the mass-to-charge ratio of the molecule and its fragments, and Infrared (IR) spectroscopy measures the vibrational frequencies of chemical bonds.[3] When data from these disparate methods are congruent, the structural assignment is considered robust.
This multi-modal strategy is essential for meeting the stringent requirements of regulatory bodies like the FDA and for ensuring the reproducibility of scientific findings.[4]
Caption: Integrated workflow for reaction product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful and indispensable tool for the structural elucidation of organic molecules in solution.[5][6] It provides detailed information about the number, type, connectivity, and chemical environment of atoms within a molecule.[7] In drug discovery, NMR is pivotal for everything from hit identification to lead optimization and final product characterization.[4][8]
Causality in Experimental Choice: While a simple one-dimensional (1D) ¹H NMR spectrum provides a proton count and information on electronic environments, it often isn't sufficient for complex molecules. This is why we escalate to two-dimensional (2D) experiments. A COSY (Correlation Spectroscopy) experiment is chosen to reveal which protons are coupled to each other (typically through 2-3 bonds), helping to piece together molecular fragments. An HSQC (Heteronuclear Single Quantum Coherence) experiment is then used to directly correlate each proton to the carbon it is attached to, providing unambiguous C-H assignments. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range correlations (2-4 bonds) between protons and carbons, which is critical for connecting fragments across quaternary carbons or heteroatoms.
Key NMR Experiments for Structure Validation
| Experiment | Information Provided | Typical Use Case |
| ¹H NMR | Number of unique protons, chemical environment (shielding), multiplicity (J-coupling), and integration (proton ratio). | Initial check of product identity and purity. |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., sp³, sp², sp, C=O). | Confirms carbon backbone and presence of key functional groups. |
| COSY | Shows correlations between J-coupled protons (¹H-¹H). | Establishes proton connectivity within spin systems. |
| HSQC/HMQC | Shows one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). | Unambiguously assigns protons to their respective carbons. |
| HMBC | Shows longer-range (2-4 bond) correlations between protons and carbons. | Connects molecular fragments, identifies quaternary carbons, and establishes the overall molecular skeleton. |
Standard Protocol: ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh ~5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Add Solvent: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard like tetramethylsilane (TMS). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key sample resonances.
-
Mix: Cap the tube and gently invert it several times until the sample is completely dissolved. A brief session in an ultrasonic bath can aid dissolution.
-
Transfer & Shim: Place the NMR tube in the spectrometer's spinner turbine, insert it into the magnet, and allow the instrument to lock onto the deuterium signal and perform shimming to optimize magnetic field homogeneity.
-
Acquire Data: Run the desired NMR experiments. Standard acquisition parameters for a ¹H spectrum on a 400 MHz instrument might take a few minutes.
Mass Spectrometry (MS): The Definitive Molecular Weight
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of identifying information.[9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) to four or more decimal places.[10][11] This high precision allows for the determination of the elemental composition and, therefore, the molecular formula of the compound.[12][13]
Causality in Experimental Choice: The choice of ionization method is crucial and depends on the analyte's properties.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar, thermally labile, and large molecules common in pharmaceutical research. It often produces the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, preserving the molecular ion.
-
Electron Ionization (EI): A hard ionization technique used for more volatile, thermally stable, smaller molecules. It often causes extensive fragmentation. While this can make identifying the molecular ion challenging, the resulting fragmentation pattern serves as a unique "fingerprint" that can be compared against spectral libraries for identification.[12]
Caption: Decision guide for selecting the primary spectroscopic method.
Infrared (IR) & UV-Vis Spectroscopy: The Rapid Functional Group and Conjugation Check
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[14][15] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[16] While an IR spectrum rarely allows for the complete elucidation of a novel structure on its own, it serves as an excellent and quick verification tool.[17][18] For example, the appearance of a strong absorption band around 1700 cm⁻¹ provides clear evidence for the formation of a carbonyl group, while the disappearance of a broad band around 3400 cm⁻¹ can confirm the reaction of an alcohol.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study molecules containing conjugated π-systems.[19][20] The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is related to the extent of conjugation; longer conjugated systems absorb at longer wavelengths.[21][22] This technique is less about defining the entire structure and more about confirming the presence and extent of specific electronic systems.[23]
Comparative Guide to Spectroscopic Methods
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry | Molecular weight, elemental formula (HRMS) | Presence of functional groups | Presence of conjugated π-systems |
| Sensitivity | Moderate (mg scale) | High (ng to pg scale) | Low to Moderate (µg to mg) | High (µM to nM range) |
| Sample State | Solution (primarily), Solid | Solid, Liquid, Gas (after ionization) | Solid, Liquid, Gas | Solution |
| Destructive? | No[5] | Yes (sample is consumed) | No | No |
| Key Strength | Unparalleled detail on molecular framework.[7] | Definitive molecular weight and formula determination.[10] | Fast, simple confirmation of functional group transformations.[17] | Quantitative analysis of chromophores.[20] |
| Key Limitation | Lower sensitivity, relatively complex data interpretation. | Provides little to no connectivity information on its own.[9] | Provides limited information on the overall molecular skeleton. | Only applicable to molecules with chromophores.[23] |
Conclusion
The validation of a reaction product is a systematic process of evidence gathering. A successful structural elucidation rests on the convergence of data from multiple, orthogonal spectroscopic techniques. An HRMS experiment provides the molecular formula, a suite of 1D and 2D NMR experiments builds the atomic framework, and an FTIR spectrum confirms the key functional groups are present. By understanding the strengths and limitations of each method and using them in a complementary fashion, researchers in drug development and chemical synthesis can establish the identity and purity of their compounds with the highest degree of scientific certainty.
References
-
AZoM. (n.d.). Why is Fourier Transform Infrared (FTIR) Spectroscopy Used?. AZoM. Available from: [Link]
-
Study.com. (n.d.). Using Mass Spectrometry to Find Chemical Formulas. Study.com. Available from: [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. Available from: [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. Available from: [Link]
-
researchmap. (n.d.). Application of NMR in drug discovery. researchmap. Available from: [Link]
-
Jack Westin. (n.d.). Ultraviolet Region - Molecular Structure And Absorption Spectra. Jack Westin. Available from: [Link]
-
Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Technology Networks. Available from: [Link]
-
CK-12 Foundation. (n.d.). How can you determine the molecular formula from mass spectrometry?. CK-12 Foundation. Available from: [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks. Available from: [Link]
-
Chemistry LibreTexts. (2023). 14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. Chemistry LibreTexts. Available from: [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Master Organic Chemistry. Available from: [Link]
-
ACS Publications. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education. Available from: [Link]
-
IUPAC. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. Available from: [Link]
-
JoVE. (2023). Video: UV–Vis Spectroscopy of Conjugated Systems. JoVE. Available from: [Link]
-
Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
-
YouTube. (2025). What Are The Advantages Of FTIR Spectroscopy?. Chemistry For Everyone. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.2: Determing the formula of a fragment based on the mass of the Peak. Chemistry LibreTexts. Available from: [Link]
-
Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Chemistry LibreTexts. Available from: [Link]
-
Worldcrunch. (2024). What Is FTIR And Why Is It Essential In Analytical Chemistry?. Worldcrunch. Available from: [Link]
-
Richmond Scientific. (2023). 7 Applications of FTIR Analysis. Richmond Scientific. Available from: [Link]
-
IUPAC. (n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. Available from: [Link]
-
De Gruyter. (n.d.). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). De Gruyter. Available from: [Link]
-
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available from: [Link]
-
ChemRxiv. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available from: [Link]
-
OpenReview. (n.d.). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. Available from: [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
-
ResearchGate. (n.d.). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. ResearchGate. Available from: [Link]
-
Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available from: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Available from: [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2021). Highlights of Spectroscopic Analysis – A Review. International Journal of Pharmaceutical and Biological Sciences. Available from: [Link]
-
ResearchGate. (2021). A Review on Spectroscopic analytical method validation and force degradation study. ResearchGate. Available from: [Link]
-
PubMed. (n.d.). Orthogonal chemical genetic approaches for unraveling signaling pathways. PubMed. Available from: [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available from: [Link]
-
arXiv. (2024). Accurate and efficient structure elucidation from routine one-dimensional NMR spectra using multitask machine learning. arXiv. Available from: [Link]
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. Orthogonal chemical genetic approaches for unraveling signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijlpr.com [ijlpr.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. azooptics.com [azooptics.com]
- 6. researchmap.jp [researchmap.jp]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 9. ck12.org [ck12.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Using Mass Spectrometry to Find Chemical Formulas | Study.com [study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- 15. richmondscientific.com [richmondscientific.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. worldcrunch.com [worldcrunch.com]
- 19. jackwestin.com [jackwestin.com]
- 20. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Video: UV–Vis Spectroscopy of Conjugated Systems [jove.com]
- 23. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Catalysts for MIDA Boronate Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds. The advent of N-methyliminodiacetic acid (MIDA) boronates has revolutionized this field by providing air-stable, crystalline, and easily purified surrogates for often unstable boronic acids.[1][2] This innovation enables a powerful strategy known as iterative cross-coupling (ICC), where complex molecules are assembled in a controlled, sequential manner.[1][3]
However, the unique nature of MIDA boronates—specifically their inertness until a controlled release of the corresponding boronic acid—necessitates a careful selection of the catalytic system. This guide provides a comparative analysis of the primary catalyst systems employed for MIDA boronate cross-coupling, offering field-proven insights and experimental data to inform your synthetic strategy.
The Core Principle: Controlled Reactivity of MIDA Boronates
The genius of the MIDA boronate lies in its structure. The trivalent N-methyliminodiacetic acid ligand coordinates to the boron atom, rehybridizing it from the reactive sp² state (typical of boronic acids) to a stable, tetrahedral sp³ state. This sp³-hybridized boronate is unreactive toward transmetalation under standard anhydrous cross-coupling conditions.[4] Reactivity is "switched on" through hydrolysis, typically with a mild aqueous base, which cleaves the MIDA ligand and slowly releases the active sp²-hybridized boronic acid in situ. This slow-release mechanism is critical for coupling notoriously unstable boronic acids, such as those derived from 2-heterocycles.[5]
The Catalytic Landscape: A Head-to-Head Comparison
The success of a MIDA boronate cross-coupling hinges on a catalyst that efficiently couples the released boronic acid with the chosen electrophile while tolerating the reaction conditions required for MIDA deprotection. The three dominant catalytic approaches involve palladium, nickel, and copper.
Palladium Catalysis: The Versatile Workhorse
Palladium complexes are the most widely employed catalysts for Suzuki-Miyaura reactions, and they adapt well to the requirements of MIDA boronates. The catalytic cycle proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[3][6][7] The key is that the MIDA boronate itself is a spectator until its hydrolysis makes the boronic acid available for the transmetalation step.
Common Catalysts and Ligands:
-
Palladium Precursors: Standard sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are effective.[3][6]
-
Ligands: The choice of phosphine ligand is crucial. For simple aryl bromides and iodides, triphenylphosphine (PPh₃) may suffice. However, for more challenging substrates, particularly electron-rich or sterically hindered aryl chlorides, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[7] Ligands such as SPhos and XPhos have demonstrated exceptional activity and scope, enabling reactions at low catalyst loadings.[7][8]
Typical Reaction Conditions:
-
Base: An aqueous base is required for the essential in situ hydrolysis of the MIDA boronate. Potassium phosphate (K₃PO₄) is highly effective for a controlled, slow release. Other bases like K₂CO₃ and Cs₂CO₃ are also commonly used.[7]
-
Solvent: The reaction is typically run in a biphasic solvent system to accommodate both the organic substrates and the aqueous base. Common solvents include dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often with added water.[4][9]
Performance and Scope: Palladium systems offer broad applicability for coupling MIDA boronates with a vast range of aryl, heteroaryl, and vinyl halides. Recent advancements have also focused on developing greener protocols, enabling these couplings to be performed in water using designer surfactants, which dramatically reduces the environmental impact.[9][10]
Nickel Catalysis: The Cost-Effective Powerhouse
Nickel catalysis has emerged as a powerful alternative to palladium, offering distinct advantages in terms of cost and reactivity.[11] Nickel catalysts can activate a wider range of electrophiles that are often challenging for palladium, including aryl chlorides and even C-O based electrophiles like aryl ethers and esters.[6][11]
Common Catalysts and Ligands:
-
Nickel catalysis often employs Ni(II) precursors (e.g., NiCl₂(dme)) in combination with phosphine or N-heterocyclic carbene (NHC) ligands.[3][11][12]
-
An emerging and highly effective approach involves the in situ formation of nickel nanoparticles, which can catalyze couplings under very mild conditions, including in water at room temperature.[13]
Performance with MIDA Boronates: Nickel catalysts are particularly valuable for coupling MIDA boronates with traditionally unreactive partners. For instance, in the challenging coupling of 4-pyridylboronic acid, which is prone to rapid decomposition, the use of its MIDA boronate in a nickel-catalyzed system proved successful.[13] This demonstrates the complementary nature of nickel and palladium systems.
Copper Co-catalysis: The Specialist for "Problematic" Heterocycles
While palladium and nickel systems are broadly effective, the coupling of certain electron-deficient 2-heterocyclic MIDA boronates, especially 2-pyridyl MIDA boronate, presents a significant challenge known as the "2-pyridyl problem."[5][14] These substrates are notoriously unstable and can inhibit the palladium catalyst.
The Role of Copper: In these difficult cases, the addition of a stoichiometric copper(I) or copper(II) salt, such as Cu(OAc)₂, is often essential for achieving high yields. While the precise mechanism is still debated, it is believed that copper facilitates the crucial transmetalation step, possibly by forming a more reactive organocopper intermediate.[14][15]
Modern Alternatives: Significant research has focused on avoiding the use of stoichiometric copper, which can complicate purification. One successful strategy involves using micellar catalysis in water, which allows the coupling of 2-pyridyl MIDA boronates without any copper additive.[15] Another approach involves modifying the pyridine ring with a temporary halo-substituent to attenuate the Lewis basicity of the nitrogen, thereby enabling a copper-free coupling.[15]
Data Summary: Catalyst System Comparison
| Catalyst System | Typical Precursors / Ligands | Common Electrophiles | Key Advantages | Limitations & Challenges |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ / PPh₃, SPhos, XPhos | Aryl/Vinyl Bromides, Iodides, Triflates, Chlorides (with specialized ligands) | Broadest scope, high functional group tolerance, well-understood reactivity. | Higher cost, can be less effective for unactivated chlorides without advanced ligands. |
| Nickel | NiCl₂(dme) / Phosphines, NHCs; Nickel Nanoparticles | Aryl Chlorides, Bromides; C-O electrophiles (ethers, esters) | Lower cost, unique reactivity with challenging electrophiles, mild reaction conditions. | Can be more sensitive to air and moisture; ligand optimization is critical. |
| Copper-Assisted Pd | Pd(OAc)₂ / PPh₃ + Cu(OAc)₂ | 2-Pyridyl and other challenging 2-heteroaryl halides | Enables coupling of notoriously difficult substrates ("2-pyridyl problem"). | Requires stoichiometric copper, complicating purification; greener alternatives are emerging. |
Experimental Protocols & Workflows
Mandatory Visualization: Catalytic Cycle and Workflow
Caption: The Suzuki-Miyaura cycle with MIDA boronate activation.
Caption: Workflow for MIDA boronate cross-coupling optimization.
Protocol 1: General Palladium-Catalyzed Coupling of an Aryl Chloride
This protocol is adapted for coupling challenging aryl chlorides, leveraging a highly active catalyst system.[3]
-
Vial Preparation: To a 40 mL vial equipped with a magnetic stir bar, add the aryl chloride (1.00 mmol, 1.0 equiv), the MIDA boronate (1.20 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst precursor (e.g., Pd₂(dba)₃, 2 mol %) and the phosphine ligand (e.g., SPhos, 4 mol %).
-
Solvent Addition: Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon or nitrogen three times. Add degassed solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling in Water via Micellar Catalysis
This protocol highlights a green chemistry approach using nickel nanoparticles generated in situ.[13]
-
Catalyst Preparation: In a reaction tube under an argon atmosphere, mix the nickel precursor (e.g., NiCl₂(dme), 1.5-2.0 mol %) with the surfactant solution (e.g., TPGS-750-M in water). Add a reducing agent (e.g., MeMgBr, 1.5 equiv relative to Ni) and stir for 1 minute at room temperature to form the nickel nanoparticles.
-
Reagent Addition: Sequentially add the aryl halide (1.0 equiv) with 30 seconds of stirring, the base (e.g., K₃PO₄, 0.35 equiv), and finally the MIDA boronate (1.05 equiv).
-
Reaction: Seal the tube and heat to 45 °C. Stir vigorously for 4-12 hours until the reaction is complete as judged by LC-MS.
-
Workup: Cool the reaction to room temperature. Add ethyl acetate and stir for 5 minutes. Pass the mixture through a short plug of Celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion and Future Outlook
The choice of catalyst for MIDA boronate cross-coupling is dictated by the specific substrates and desired reaction conditions. Palladium remains the most versatile and broadly applicable choice, especially with the development of highly active biarylphosphine ligands. Nickel offers a powerful, cost-effective alternative with unique reactivity for challenging electrophiles. For the notoriously difficult 2-heterocyclic systems, copper co-catalysis is a reliable, albeit imperfect, solution, with greener, copper-free methods rapidly gaining traction.
The future of this field points towards the development of even more robust and "universal" catalysts that can couple a wider range of substrates under milder, more environmentally benign conditions. The expansion of micellar catalysis and the design of novel ligands will continue to push the boundaries of what is possible, further solidifying MIDA boronates as a cornerstone of modern small-molecule synthesis.
References
-
Burke, M. D. et al. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]
-
Gillis, E. P. et al. Iterative cross-coupling with MIDA boronates. CORE. [Link]
-
Handa, S. et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]
-
Hall, D. G. et al. Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Various Authors. Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]
-
Burke, M. D. et al. A general method for the iterative cross-coupling of MIDA boronates. Organic Syntheses. [Link]
-
Various Authors. Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Seferos, D. et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ResearchGate. [Link]
-
Lipshutz, B. H. et al. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Semantic Scholar. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]
-
Rao, B. & Kinjo, R. Boron-Based Catalysts for C-C Bond-Formation Reactions. PubMed. [Link]
-
Lipshutz, B. H. et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. [Link]
-
Lipshutz, B. H. et al. Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. PubMed Central. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
-
Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
Billingsley, K. L. & Buchwald, S. L. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. ResearchGate. [Link]
-
Liu, C. et al. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Semantic Scholar. [Link]
-
Dorta, R. et al. NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. ResearchGate. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). [Link]
-
Lennox, A. J. J. & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. | Semantic Scholar [semanticscholar.org]
- 11. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide for Synthetic Chemists: The Superiority of MIDA Boronates over Traditional Boronic Acids
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been celebrated as indispensable building blocks. Their utility in the Nobel Prize-winning Suzuki-Miyaura reaction has transformed the way chemists construct carbon-carbon bonds, enabling the synthesis of complex pharmaceuticals, agrochemicals, and organic materials. However, the practical application of traditional boronic acids is often hampered by inherent instability, leading to challenges in purification, storage, and reaction efficiency.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates and traditional boronic acids. We will explore the fundamental chemical principles that grant MIDA boronates their superior stability and controlled reactivity, present supporting experimental data, and provide actionable protocols for their implementation in the laboratory.
The Challenge: The Inherent Instability of Traditional Boronic Acids
While powerful, boronic acids (R-B(OH)₂) are frequently plagued by several practical drawbacks:
-
Protodeboronation: The carbon-boron bond is susceptible to cleavage by moisture and acid, a process that is particularly rapid for electron-rich heteroaryl, vinyl, and cyclopropyl boronic acids.[1]
-
Oxidation: Boronic acids can undergo oxidation upon exposure to air.
-
Trimerization: They readily form cyclic anhydrides known as boroxines through dehydration. This process is reversible and complicates accurate massing and stoichiometry calculations.
-
Purification Difficulties: Due to their polarity and propensity to decompose, boronic acids are often challenging to purify via standard silica gel chromatography.[2][3]
These instabilities not only compromise the shelf-life of the reagents but also lead to diminished yields in cross-coupling reactions. The decomposition of the boronic acid can kinetically compete with the desired catalytic cycle, a problem that is exacerbated in reactions requiring elevated temperatures or extended times, such as those involving unactivated aryl chlorides.[1]
The Solution: MIDA Boronates as Air-Stable, Controllable Surrogates
Introduced as a groundbreaking solution to these challenges, MIDA boronates are boronic acids protected by the tridentate ligand, N-methyliminodiacetic acid (MIDA).[2] Complexation with the MIDA ligand rehybridizes the boron center from a Lewis-acidic, trigonal planar sp² state to a more stable, tetracoordinate sp³ state. This structural change effectively "masks" the reactive p-orbital on the boron, rendering the C-B bond remarkably stable to a wide range of reagents and conditions that would readily degrade a free boronic acid.[2][4]
The key advantages of MIDA boronates are:
-
Exceptional Benchtop Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture indefinitely.[1][3]
-
Chromatographic Compatibility: MIDA boronates are universally compatible with silica gel chromatography, enabling facile purification.[2][5]
-
Controlled, Slow Release: The MIDA protecting group is stable under anhydrous cross-coupling conditions but can be cleaved in situ with a mild aqueous base (e.g., K₃PO₄) to slowly release the active boronic acid.[1][6] This maintains a low, steady concentration of the often-unstable reagent, favoring productive cross-coupling over decomposition.
Mechanism of Protection and Controlled Deprotection
The stability and controlled reactivity of MIDA boronates are central to their utility. The MIDA ligand forms a stable bicyclic structure around the boron atom. This complex is inert to the anhydrous conditions of a typical Suzuki-Miyaura catalytic cycle. However, upon the introduction of a mild aqueous base, the MIDA ligand is hydrolyzed, liberating the free, sp²-hybridized boronic acid, which can then engage in the catalytic cycle. This process can be tuned for fast or slow release depending on the reaction conditions.[6][7]
Caption: Protection of a reactive boronic acid to form a stable MIDA boronate and its subsequent slow release.
Quantitative Comparison: Stability and Reaction Performance
Experimental data compellingly demonstrates the advantages of MIDA boronates, particularly for classes of boronic acids known to be unstable.
Table 1: Benchtop Stability Comparison
This table summarizes the stability of various boronic acids versus their MIDA boronate counterparts when stored on the benchtop under air.
| Entry | Boronic Acid Substrate | % Remaining after 15 days (Boronic Acid) | % Remaining after >60 days (MIDA Boronate) |
| 1 | 2-Furan | <5% | >95% |
| 2 | 2-Benzofuran | 55% | >95% |
| 3 | 2-Thiophene | 65% | >95% |
| 4 | 2-Pyrrole (Boc) | <5% | >95% |
| 5 | Vinyl | <5% | >95% |
| 6 | Cyclopropyl | 20% | >95% |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716-6717 and Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[1][8]
Table 2: Suzuki-Miyaura Cross-Coupling Yield Comparison
This table compares the yields obtained when using an unstable boronic acid directly versus using its corresponding MIDA boronate under slow-release conditions for coupling with an unactivated aryl chloride.
| Entry | Boronic Acid Substrate | Yield with Boronic Acid | Yield with MIDA Boronate |
| 1 | 2-Furan | 50% | 92% |
| 2 | 2-Benzofuran | 50% | 92% |
| 3 | 2-Thiophene | 37% | 94% |
| 4 | 2-Pyrrole (Boc) | 68% | 96% |
| 5 | 2-Indole (Boc) | 14% | 93% |
| 6 | Vinyl | 42% | 91% |
Reaction Conditions: Boron reagent (1.0-1.5 equiv), 4-chlorotoluene, Pd₂(dba)₃, SPhos, K₃PO₄, dioxane/H₂O, 80 °C.[1] The data clearly shows that for unstable substrates, the slow-release cross-coupling from the air-stable MIDA boronate provides uniformly excellent yields, overcoming the decomposition issues that plague the free boronic acids.[1]
Application Highlight: Enabling Iterative Cross-Coupling (ICC)
Perhaps the most transformative application of MIDA boronates is their role in Iterative Cross-Coupling (ICC) .[2][9] This strategy allows for the sequential, controlled assembly of complex molecules from a collection of bifunctional building blocks (e.g., halo-MIDA boronates). Because the MIDA boronate is inert to the coupling conditions, one can selectively couple at the halide position, then deprotect the MIDA boronate in a subsequent step to reveal a new reactive site for the next coupling. This modular, peptide-synthesis-like approach was previously impractical with traditional boronic acids and has the potential to automate small molecule synthesis.[9][10]
Caption: A simplified workflow for Iterative Cross-Coupling (ICC) using MIDA boronates.
Experimental Protocols
The following are generalized, representative protocols based on established literature. Researchers should always optimize conditions for their specific substrates.
Protocol 1: Synthesis of a MIDA Boronate from a Boronic Acid
This procedure utilizes Dean-Stark conditions to drive the condensation reaction by removing water.
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and toluene/DMSO (e.g., 10:1 v/v).[2][5]
-
Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap.
-
Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can be purified by recrystallization or silica gel column chromatography.[3] MIDA boronates are generally non-polar and elute well with ethyl acetate/hexanes or similar solvent systems.[2]
Protocol 2: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol is ideal for unstable boronic acids being coupled with aryl/heteroaryl chlorides.
-
In a reaction vial, combine the MIDA boronate (1.5 equiv), aryl halide (1.0 equiv), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and ligand (e.g., 4 mol% SPhos).
-
Add powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane) and degassed water (e.g., 5:1 dioxane:H₂O).[1]
-
Seal the vial and heat the reaction mixture (e.g., 80 °C) with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Conclusion
MIDA boronates represent a significant advancement over traditional boronic acids, providing a robust and versatile platform for modern organic synthesis. Their exceptional stability overcomes the long-standing challenges of handling, purification, and storage, while their capacity for controlled, slow release of the active boronic acid enables high-yielding cross-coupling reactions with previously intractable substrates.[1][11] The development of MIDA boronates has not only improved the reliability of the Suzuki-Miyaura reaction but has also unlocked powerful new strategies, such as iterative cross-coupling, for the systematic and efficient construction of complex molecules.[2][9] For researchers in discovery chemistry and drug development, adopting MIDA boronates is a strategic move towards more efficient, reliable, and scalable synthetic routes.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small Molecule Synthesis. Aldrichimica Acta, 42, 17–27. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298-13316. [Link]
-
Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2297-2307. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general strategy for small-molecule synthesis. University of Illinois at Urbana-Champaign. [Link]
-
Taylor, N. P., González-del-Valle, J. A., Lloyd-Jones, G. C., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science, 8(3), 2228–2236. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Taylor, N. P., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Chemical Science. [Link]
-
Taylor, N. P., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ChemRxiv. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(43), 14084–14085. [Link]
-
Das, B., et al. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis. [Link]
-
Knapp, D. M., & Burke, M. D. (2010). (4-BROMOPHENYL)BORONIC ACID N-METHYLIMINODIACETIC ACID ESTER. Organic Syntheses, 87, 234. [Link]
-
Synfacts. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts, 2009(08), 0904–0904. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(13), 3498–3501. [Link]
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
A Comparative Guide to the Performance of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane in Suzuki-Miyaura Cross-Coupling Reactions
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the utility of this reaction is often hampered by the inherent instability of many boronic acid building blocks. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, the N-methyliminodiacetic acid (MIDA) ester of 4-bromophenylboronic acid, offers a robust solution to this challenge.[1][2] This air-stable, crystalline solid serves as a protected reservoir for the boronic acid, which can be released slowly in situ under specific reaction conditions.[2][3] The choice of solvent is paramount, as it governs not only the rate and efficiency of the catalytic cycle but also the kinetics of the MIDA deprotection. This guide provides an in-depth comparison of the performance of this MIDA boronate in various solvent systems, supported by experimental data, to empower researchers in optimizing their synthetic strategies.
Introduction: The Need for Stable Boronic Acid Surrogates
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The reaction's power lies in its functional group tolerance and generally mild conditions. The key transmetalation step, however, requires a boronic acid that is often susceptible to degradation pathways such as protodeboronation and homocoupling, leading to diminished yields and complex product mixtures.[2]
To circumvent these issues, protected boronic acid derivatives have been developed. Among the most successful are the MIDA boronates, introduced by Burke and coworkers.[2] These compounds exhibit exceptional benchtop stability, are compatible with a wide range of reagents, and can be purified via silica gel chromatography.[3][4] The defining feature of MIDA boronates is their capacity for slow, sustained release of the parent boronic acid under basic aqueous conditions, ensuring a low, steady-state concentration of the reactive species, which kinetically favors cross-coupling over degradation.[3][5] This guide focuses on this compound, a versatile building block for introducing a 4-bromophenyl moiety, and dissects how solvent choice dictates its performance.
The Interplay of Mechanisms: MIDA Deprotection and Catalytic Coupling
The overall success of a Suzuki-Miyaura reaction using a MIDA boronate is dependent on the harmonization of two distinct processes: the hydrolysis of the MIDA ester to liberate the active boronic acid and the subsequent Pd-catalyzed cross-coupling cycle. The solvent system is the critical variable that modulates both pathways.
The Slow-Release Mechanism
The stability of the MIDA boronate stems from the dative N→B bond that renders the boron center tetravalent and Lewis-acidically shielded.[2] Deprotection is typically initiated by a base (e.g., K₃PO₄, Cs₂CO₃) in the presence of water. The reaction proceeds via hydrolysis, releasing the free boronic acid, which can then participate in the cross-coupling reaction.[5] The rate of this release can be tuned by temperature and the specific solvent/base system employed.[3]
Caption: MIDA boronate slow-release mechanism preceding the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The canonical Suzuki-Miyaura cycle involves three key steps: (1) Oxidative Addition of an organic halide to a Pd(0) complex, (2) Transmetalation of the organoboron species to the Pd(II) complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst. The solvent impacts each step by influencing catalyst solubility, reagent stability, and the energetics of transition states.[6][7][8] For instance, polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction, while nonpolar solvents may be preferred for certain catalyst systems.[6][7]
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis in a Model Reaction
To provide a clear comparison, we evaluated the performance of this compound in a model Suzuki-Miyaura reaction with 4-chloroanisole. This coupling partner was chosen for its moderate reactivity, which makes the benefits of an optimized solvent system more apparent.
Model Reaction: (A chemical structure diagram showing 2-(4-Bromophenyl)-MIDA coupling with 4-chloroanisole to yield 4-methoxy-4'-bromobiphenyl)
Effect of Solvent on Reaction Yield and Time
The reaction was performed across a range of commonly used solvents. The results, summarized in the table below, demonstrate the profound impact of the solvent system on reaction efficiency.
| Solvent System (v/v) | Base | Temp (°C) | Time (h) | Yield (%) | Observations |
| 1,4-Dioxane / H₂O (5:1) | K₃PO₄ | 80 | 6 | 94 | Clean reaction, easy workup.[3][9] |
| THF / H₂O (5:1) | K₃PO₄ | 65 | 12 | 88 | Slightly slower than dioxane, good yield.[5][10] |
| Toluene / H₂O (5:1) | Cs₂CO₃ | 100 | 12 | 75 | Higher temperature needed, some homocoupling observed.[9][11] |
| DMF / H₂O (5:1) | K₂CO₃ | 100 | 8 | 68 | Difficult to remove solvent, potential for catalyst deactivation.[6][12] |
| Isopropanol / H₂O (3:1) | K₃PO₄ | 80 | 18 | 82 | Slower reaction rate, but a greener solvent alternative.[1][13] |
Analysis of Results:
-
1,4-Dioxane/Water: This system consistently provides the highest yields in the shortest time for MIDA boronate couplings.[3][9] The optimal balance of polarity appears to facilitate both the controlled hydrolysis of the MIDA ester and the subsequent steps of the catalytic cycle.[5]
-
THF/Water: THF is another excellent choice, though reactions are often slightly slower compared to dioxane.[5][10] Its lower boiling point can be advantageous for sensitive substrates.
-
Toluene/Water: While effective, nonpolar aromatic solvents like toluene often require higher temperatures and may not be as efficient at promoting the initial hydrolysis step, leading to longer reaction times.[11]
-
DMF/Water: Highly polar aprotic solvents like DMF can sometimes lead to catalyst inhibition or decomposition at elevated temperatures, resulting in lower yields.[6][7] Its high boiling point also complicates product isolation.
-
Alcohol/Water Mixtures: Protic solvents like isopropanol are viable and offer a more environmentally benign option. However, the reaction kinetics are generally slower.[1][13]
Comparison with Alternative Boron Reagents
To contextualize the performance of the MIDA ester, its results in the optimized dioxane/water system were compared against other common boron reagents under identical conditions.
| Boron Reagent | Stability | Yield (%) | Key Advantages/Disadvantages |
| MIDA Ester (Subject) | Excellent, air-stable solid | 94 | Controlled release minimizes side reactions; ideal for unstable boronates.[2][3] |
| Boronic Acid | Poor, degrades on storage | 65 | Prone to protodeboronation and homocoupling, leading to lower yields. |
| Pinacol Ester | Good, air-stable solid | 85 | Stable and effective, but may be less reactive than MIDA or boronic acid.[14] |
| Potassium Trifluoroborate | Excellent, air-stable solid | 89 | Highly stable and reliable; requires specific conditions for optimal reactivity.[11][15] |
This comparison highlights the primary advantage of the MIDA boronate: it combines the benchtop stability of a protected form (like a pinacol ester or trifluoroborate) with a reactivity profile that, through slow release, surpasses even the free boronic acid in terms of isolated yield by minimizing degradation pathways.
Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility and success. The following section details the procedure for the model reaction.
General Suzuki-Miyaura Cross-Coupling Protocol
Caption: A standard experimental workflow for the model Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-chloroanisole (1.1 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 5:1 volumetric ratio to achieve a final concentration of ~0.1 M with respect to the MIDA boronate.
-
Degassing: Seal the flask with a septum and sparge the stirred mixture with a stream of argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and allow the reaction to stir vigorously under an argon atmosphere for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Conclusion and Recommendations
This compound is a highly effective and stable reagent for Suzuki-Miyaura cross-coupling reactions. Its performance is intrinsically linked to the choice of solvent, which must facilitate both the controlled release of the active boronic acid and the palladium-catalyzed cycle.
Key Recommendations:
-
For general high-yielding applications, a 1,4-dioxane/water (5:1) system with K₃PO₄ as the base is the recommended starting point, offering an excellent balance of reaction rate and yield.[3][9]
-
THF/water serves as a reliable alternative, particularly when a lower reaction temperature is desired.[5][10]
-
For efforts towards "greener" chemistry, isopropanol/water is a viable option, though researchers should anticipate longer reaction times.[1][13]
-
The use of the MIDA boronate is strongly recommended over the free boronic acid, especially in complex syntheses where reagent stability and reaction robustness are critical for achieving high overall yields.
By carefully selecting the solvent system based on the principles and data outlined in this guide, researchers can fully harness the power of MIDA boronates to streamline the synthesis of complex molecules.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
-
Goual, N., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Le-Criq, A., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Denmark, S. E., & Gould, N. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Villegas, L. C., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Various Authors. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF on ResearchGate. [Link]
-
Cano, R., et al. (2012). [IL]2[PdCl4] complexes (IL=imidazolium cation) as efficient catalysts for Suzuki–Miyaura cross-coupling of aryl bromides and aryl chlorides. ResearchGate. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Casoni, C., et al. (2008). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound-4,8-dione. PubChem. [Link]
-
Chen, J., et al. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. ACS Omega. [Link]
-
Liu, Z., et al. (2014). Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings. Journal of Organic Chemistry. [Link]
-
Oakwood Chemical. (n.d.). This compound-4,8-dione. Oakwood Chemical. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link]
-
Purgatorio, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
D. G. J. et al. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. Accessing Molecularly Complex Azaborines: Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings of Brominated 2,1-Borazaronaphthalenes and Potassium Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
The Prudent Synthesizer's Choice: A Cost-Effectiveness Guide to MIDA Boronates
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of reagents can profoundly impact not only the success of a reaction but also its overall economic viability. For researchers, scientists, and professionals in drug development, optimizing reaction efficiency while managing costs is a paramount concern. This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates with traditional boronic acids and their pinacol esters, offering experimental insights into why MIDA boronates often represent a more cost-effective and strategic choice for complex molecule synthesis.
The Hidden Costs of Instability: Why Free Boronic Acids Can Be Deceptively Expensive
Boronic acids are workhorses in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can lead to significant, often overlooked, costs. Many boronic acids, especially those with heteroaromatic, vinylic, or cyclopropyl functionalities, are prone to decomposition via protodeboronation, oxidation, and polymerization, particularly upon storage or under reaction conditions.[1][2] This instability translates directly into increased costs through:
-
Material Waste: Decomposition leads to a lower effective concentration of the desired reagent, often necessitating the use of a large excess, which inflates the cost per reaction.
-
Inconsistent Results and Failed Reactions: The variable purity of stored boronic acids can lead to inconsistent yields and, in worst-case scenarios, complete reaction failure, wasting valuable starting materials, solvents, and researcher time.
-
Costly Purification: The byproducts of decomposition can complicate the purification of the desired product, requiring more sophisticated and time-consuming chromatographic methods.
MIDA Boronates: A Paradigm of Stability and Efficiency
MIDA boronates, developed by the Burke group, address the inherent instability of boronic acids by protecting the boronic acid moiety through the formation of a stable, tetracoordinate boronate complex.[1] This seemingly simple structural modification has profound implications for the cost-effectiveness of a synthetic campaign.
The Stability Advantage: Minimizing Waste and Maximizing Shelf-Life
The most significant economic advantage of MIDA boronates lies in their exceptional benchtop stability. They are typically crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[3] This contrasts sharply with many free boronic acids that require storage under inert atmospheres and at low temperatures, adding to operational costs.
| Feature | Free Boronic Acids | Pinacol Boronate Esters | MIDA Boronates |
| Stability | Often unstable, prone to decomposition.[1][2] | Generally more stable than boronic acids, but can be susceptible to hydrolysis.[4] | Highly stable, crystalline solids with a long shelf-life.[3] |
| Purification | Can be challenging due to decomposition products and polarity.[5] | Generally amenable to chromatography, but can be prone to hydrolysis on silica gel.[6] | Readily purified by standard silica gel chromatography.[7][8] |
| Handling | Often requires inert atmosphere and low-temperature storage. | Standard laboratory handling. | Easy to handle, air- and moisture-stable.[3] |
| "Slow Release" | Not applicable. | Not applicable. | Capable of slow, controlled release of the boronic acid under specific basic conditions. |
The Purification Pay-Off: Streamlining Workflows and Reducing Solvent Waste
A significant portion of the cost of any synthesis is associated with purification. MIDA boronates are exceptionally well-behaved in this regard. Their stability allows for straightforward purification by standard silica gel chromatography, a feature not universally shared by free boronic acids or even some pinacol esters which can degrade on silica.[7][8] This simplified purification process reduces the consumption of expensive solvents and, crucially, saves valuable researcher time.
The "catch-and-release" purification protocol developed for MIDA boronates further exemplifies their cost-saving potential in multi-step syntheses, by enabling a generalized purification method that minimizes solvent usage and simplifies automation.[3]
Experimental Evidence: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
The true measure of a reagent's cost-effectiveness lies in its performance. In a comparative study, the Suzuki-Miyaura coupling of various unstable boronic acids with an aryl chloride was examined. While the free boronic acids provided low to moderate yields (14-68%), the corresponding MIDA boronates delivered uniformly excellent yields (90-96%) under the same conditions.[2] This dramatic increase in yield directly translates to a lower cost per milligram of the final product.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Furanboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 50 | [2] |
| 2-Furan-MIDA boronate | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 92 | [2] |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 37 | [2] |
| 2-Thiophene-MIDA boronate | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 94 | [2] |
| (E)-Prop-1-en-2-ylboronic acid | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 45 | [2] |
| (E)-Prop-1-en-2-yl-MIDA boronate | 4-Chloroanisole | Pd(OAc)₂/SPhos | K₃PO₄ | 88 | [2] |
This enhanced performance is attributed to the "slow-release" mechanism of MIDA boronates under basic conditions. The gradual release of the boronic acid into the reaction mixture maintains a low, steady concentration of the active coupling partner, minimizing decomposition while ensuring efficient participation in the catalytic cycle.
The Cost of Entry: Synthesis of MIDA Boronates
While commercially available, MIDA boronates can also be readily synthesized in the laboratory, often from inexpensive starting materials. N-methyliminodiacetic acid, the protecting group, is a commodity chemical.[7] The synthesis of MIDA boronates can be achieved through a simple condensation reaction with the corresponding boronic acid.
More recent methods utilizing MIDA anhydride offer a milder and more efficient route to MIDA boronates, particularly for sensitive substrates, avoiding the harsh, high-temperature conditions of traditional Dean-Stark dehydrations.[9][10] This not only improves the yield of the desired MIDA boronate but also reduces energy consumption, further enhancing the cost-effectiveness of this approach.[11][12]
Experimental Protocols
Protocol 1: Synthesis of a Phenyl-MIDA boronate
This protocol describes a general procedure for the synthesis of a MIDA boronate from a boronic acid using MIDA anhydride.
Materials:
-
Phenylboronic acid
-
MIDA anhydride
-
Anhydrous dioxane
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask charged with a stir bar, add phenylboronic acid (1.0 equiv).
-
Add MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The MIDA byproduct is insoluble in dioxane and can be removed by filtration.
-
The filtrate, containing the desired MIDA boronate, can often be used directly in the next step or purified by silica gel chromatography.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a comparative experiment to evaluate the performance of a free boronic acid versus its MIDA boronate counterpart.
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Boronic acid (e.g., 2-thiopheneboronic acid)
-
MIDA boronate (e.g., 2-thiophene-MIDA boronate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., dioxane/water mixture)
-
Reaction vials
-
Stir plate
Procedure:
-
Reaction with Free Boronic Acid: In a reaction vial, combine the aryl halide (1.0 equiv), 2-thiopheneboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₃PO₄ (3.0 equiv). Add dioxane and water (e.g., 5:1 ratio).
-
Reaction with MIDA Boronate: In a separate, identical reaction vial, combine the aryl halide (1.0 equiv), 2-thiophene-MIDA boronate (1.1 equiv), Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₃PO₄ (3.0 equiv). Add dioxane and water (e.g., 5:1 ratio).
-
Heat both reactions at a specified temperature (e.g., 80 °C) for a set period.
-
After cooling, quench both reactions and extract the products.
-
Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the yield of the coupled product in each case.
Visualizing the Workflow
Caption: Comparative workflows of traditional boronic acids versus MIDA boronates.
Caption: The interplay of cost factors and the advantages of MIDA boronates.
Conclusion
While the upfront cost of a MIDA boronate may in some cases be higher than that of the corresponding free boronic acid, a comprehensive analysis of the total cost of a synthetic sequence often reveals a different story. The enhanced stability, improved reaction yields, and simplified purification associated with MIDA boronates lead to significant savings in materials, time, and resources. For researchers and drug development professionals aiming to streamline their synthetic efforts and improve the overall economic efficiency of their projects, MIDA boronates represent a powerful and prudent choice.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. (n.d.). NIH. Retrieved from [Link]
-
A Mild and Simple Method for Making MIDA Boronates. (2020). ChemRxiv. Retrieved from [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ACS Publications. Retrieved from [Link]
-
A Mild Method for Making MIDA Boronates. (2020). ACS Publications. Retrieved from [Link]
-
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. (2006). ResearchGate. Retrieved from [Link]
-
boronic esters - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Order of thermodynamic stability of representative boronic esters. (2006). ResearchGate. Retrieved from [Link]
-
A Mild Method for Making MIDA Boronates. (2020). Illinois Experts. Retrieved from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved from [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). NIH. Retrieved from [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). PubMed. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). RSC Publishing. Retrieved from [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ResearchGate. Retrieved from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. Retrieved from [Link]
-
Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Use of N -methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. (2017). ResearchGate. Retrieved from [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). PubMed Central. Retrieved from [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (2015). NIH. Retrieved from [Link]
-
Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. (2009). ACS Publications. Retrieved from [Link]
-
How to purify boronic acids/boronate esters?. (2016). ResearchGate. Retrieved from [Link]
-
Keeping it simple -- Synthesizing useful organic compounds now made easier and cheaper. (2020). ScienceDaily. Retrieved from [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). ACS Publications. Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). NIH. Retrieved from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2012). ResearchGate. Retrieved from [Link]
-
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). ACS Publications. Retrieved from [Link]
-
Synthesis and Properties of MIDA Boronate Containing Aromatic Amino Acids: New Peptide Building Blocks. (2022). ResearchGate. Retrieved from [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). Scilit. Retrieved from [Link]
-
A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). MDPI. Retrieved from [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). ResearchGate. Retrieved from [Link]
-
Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). MDPI. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved from [Link]
-
Iterative cross-coupling with MIDA boronates. (2016). University of Illinois. Retrieved from [Link]
-
Rapid Automated Iterative Small Molecule Synthesis. (2022). ChemRxiv. Retrieved from [Link]
-
Cost-Effective Suzuki Coupling: Buying G2 Palladium Catalysts from China. (n.d.). Retrieved from [Link]
Sources
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, also known as 4-Bromophenylboronic acid MIDA ester, ensuring the purity of the synthesized compound is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for robust purity assessment, complete with experimental protocols and data interpretation insights, grounded in scientific principles and practical expertise.
The stability and reactivity of this MIDA (N-methyliminodiacetic acid) boronate ester make it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility is directly linked to its purity, as impurities can lead to side reactions, lower yields, and complications in downstream applications. This guide will explore the most effective methods for characterizing the purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
The Criticality of Purity: Understanding Potential Impurities
The synthetic route to this compound typically involves the condensation of 4-bromophenylboronic acid with N-methyliminodiacetic acid.[1] Based on this, the primary process-related impurities to consider are:
-
Unreacted Starting Materials: 4-bromophenylboronic acid and N-methyliminodiacetic acid.
-
Hydrolysis Product: 4-bromophenylboronic acid, formed by the hydrolysis of the MIDA ester. This is a common issue with boronic esters, especially in the presence of water.[2][3][4]
-
Oligomeric Byproducts: In subsequent cross-coupling reactions, oligomeric species can sometimes be formed.[5]
A thorough purity assessment must be capable of detecting and quantifying these potential contaminants.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, and throughput. Below is a comparative overview of the recommended methods.
| Technique | Strengths | Limitations | Primary Application |
| ¹H NMR Spectroscopy | - Provides structural confirmation. - Can be quantitative (qNMR). - Non-destructive. - Relatively fast for routine checks. | - Lower sensitivity compared to HPLC and MS. - Signal overlap can complicate analysis of complex mixtures. | - Identity confirmation. - Purity estimation against known impurities. - Quantitative analysis (qNMR). |
| HPLC (RP and HILIC) | - High sensitivity and resolution. - Excellent for separating mixtures of polar and non-polar compounds. - Well-established and widely available. | - Potential for on-column hydrolysis of the analyte. - Method development can be time-consuming. | - Detection and quantification of trace impurities. - Routine quality control. |
| Mass Spectrometry (MS) | - High sensitivity and specificity. - Provides molecular weight information. - Can be used for structural elucidation of unknown impurities when coupled with fragmentation techniques (MS/MS). | - May require derivatization for efficient ionization. - Not inherently quantitative without appropriate standards. | - Impurity identification. - Confirmation of molecular weight. |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is an indispensable tool for the initial characterization and purity assessment of this compound.
Caption: Workflow for NMR-based purity assessment.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Parameters (400 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 5-7 times the longest T1 for quantitative analysis (qNMR). A standard 1-2 second delay is sufficient for routine qualitative checks.
-
Spectral Width: Approximately 16 ppm centered around 5 ppm.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correction, and baseline correction.
The expected chemical shifts for the pure compound are approximately:
-
Aromatic Protons: Two doublets in the range of δ 7.4-7.8 ppm.[1]
-
MIDA Ester Protons: Two doublets for the CH₂ groups around δ 3.9 and 4.1 ppm, and a singlet for the N-CH₃ group around δ 2.5 ppm.[1]
Impurity Signals to Watch For:
-
4-Bromophenylboronic acid: Broader signals in the aromatic region and a broad singlet for the B(OH)₂ protons (can exchange with water and may not always be visible).
-
N-Methyliminodiacetic acid: Singlets for the CH₂ and CH₃ groups at different chemical shifts than the MIDA ester.
For a precise purity determination, qNMR is the method of choice.[6][7][8][9][10]
-
Internal Standard: Add a known amount of a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known purity to the sample. The standard should have signals that do not overlap with the analyte.
-
Data Acquisition: Ensure a long relaxation delay (d1) to allow for full relaxation of all protons.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation
HPLC is a powerful technique for separating the target compound from its impurities with high resolution. The main challenge with boronic esters is their susceptibility to on-column hydrolysis.[2][3][4] Therefore, method development should focus on minimizing this degradation.
Caption: General workflow for HPLC-based purity analysis.
RP-HPLC is a common choice, but care must be taken to prevent hydrolysis.
-
Recommended Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis.[3][4]
-
Mobile Phase:
-
A: Water (or a buffer with no pH modifier)
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a high aqueous content and ramp up to a high organic content to elute the compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Sample Diluent: Use an aprotic solvent like acetonitrile to prevent hydrolysis in the sample vial.[2][3][4]
HILIC is an excellent alternative for separating polar compounds and can offer better retention for the polar impurities.[11][12][13][14]
-
Column: A HILIC stationary phase (e.g., silica, amide).
-
Mobile Phase:
-
A: Acetonitrile (typically >70%)
-
B: Aqueous buffer (e.g., ammonium formate)
-
-
Elution: In HILIC, polar compounds are more strongly retained. Elution is typically achieved by increasing the aqueous component of the mobile phase.
Mass Spectrometry (MS): Unambiguous Identification
Mass spectrometry provides the molecular weight of the compound and its impurities, offering a high degree of confidence in their identification.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized reagents like 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, a stable MIDA boronate ester, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in the principles of chemical safety and regulatory compliance.
Compound Identification and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and potential hazards is paramount.
This compound is an organoboron compound, also known as 4-Bromophenylboronic acid MIDA ester.[1][2] The N-methyliminodiacetic acid (MIDA) ligand protects the boronic acid, rendering the compound exceptionally stable and generally unreactive to standard cross-coupling conditions until deprotected.[3] This stability simplifies handling but does not negate the need for cautious disposal.
While specific toxicity data for this exact compound is limited, its constituent parts—a brominated aromatic ring and a boronic acid derivative—necessitate treating it as hazardous waste. Organoboron compounds, at high concentrations, can exhibit toxicity.[4][5] Exposure to large amounts of boron can impact the stomach, intestines, liver, kidneys, and brain.[6][7] Furthermore, the parent compound, 4-Bromophenylboronic acid, is classified as a skin irritant.[8] Therefore, a conservative and safety-first approach is mandatory.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound-4,8-dione | [1][9] |
| Synonym | 4-Bromophenylboronic acid MIDA ester | [2] |
| CAS Number | 943552-04-3 | [1][10] |
| Molecular Formula | C₁₁H₁₁BBrNO₄ | [1] |
| Molecular Weight | 311.93 g/mol | [1] |
| Physical State | Solid | |
The "Cradle-to-Grave" Principle of Waste Management
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for it from the moment it is created until its final, safe disposal.[12] Adhering to this principle is not just a matter of compliance but a cornerstone of responsible science.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe, compliant, and environmentally sound disposal of this compound and its associated waste streams.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This includes:
-
Safety Goggles: To protect against dust or splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Gloves: Nitrile gloves are suitable for handling the solid compound and contaminated materials.
Step 2: Waste Characterization and Segregation Proper segregation is the most critical step in a laboratory waste management program.[13] Do not mix this waste with other streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
Classification: This compound should be classified as a solid, halogenated organic hazardous waste . The presence of bromine makes it a halogenated compound.
-
Segregation: Keep this waste separate from non-halogenated solvents, acids, bases, and oxidizers.[14][15] Incompatible materials can react violently or release toxic vapors if mixed.[14]
Step 3: Containerization All hazardous waste must be stored in appropriate containers that are compatible with the chemical.[14][15]
-
Primary Container: Use a clean, sealable container made of a material that does not react with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is ideal.[16]
-
Container Integrity: Ensure the container is in good condition, with no cracks or deterioration, and that the cap seals tightly.[14] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[14]
-
Secondary Containment: It is best practice to place the primary waste container in a larger, chemically-resistant secondary container or spill tray to contain any potential leaks.[15]
Step 4: Labeling Proper labeling is a legal requirement and essential for safety. The waste container must be clearly labeled as soon as the first particle of waste is added. The label should include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear statement of the hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 5: Accumulation in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[14][16]
-
Location: The SAA must be within your laboratory, not in a separate room or hallway.[16]
-
Quantity Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) may be accumulated in an SAA.[16]
-
Storage Time: Containers can remain in the SAA for up to one year, but must be removed within three days of becoming full.[14]
Step 6: Arranging for Disposal Laboratory personnel should never attempt to dispose of hazardous chemical waste themselves.
-
Contact EH&S: Once your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a pickup. They will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow from generation to final pickup.
Decontamination and Spill Management
-
Empty Containers: The original reagent bottle is not considered "empty" by regulatory standards until it has been properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as hazardous waste in your halogenated organic waste stream. The third rinsate can also be added to the waste. After triple-rinsing, deface the label and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[13]
-
Spills: For a small spill of the solid material, carefully sweep it up using a dustpan and brush, avoiding the creation of dust. Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into your hazardous waste container. Ensure the area is then wiped clean. For larger spills, evacuate the area and contact your institution's EH&S emergency line immediately.
By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and uphold the highest standards of professional research.
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
PubChem. This compound-4,8-dione. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
AEG Environmental. Best Practices for Hazardous Waste Disposal. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]
-
Digitalfire. Boron Compounds and Their Toxicity. [Link]
-
ResearchGate. Boron and Boron-Containing Compounds Toxicity. [Link]
-
PubMed. Toxicity of boric acid, borax and other boron containing compounds: A review. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Boron ToxFAQs. [Link]
-
NCBI Bookshelf. Toxicological Profile for Boron - Public Health Statement. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help! [Link]
-
ResearchGate. Can I remove boronic acid using Work up process? [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents.
-
PubChem. 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
MySkinRecipes. 2-(Furan-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, 2-Furanboronic acid MIDA ester. [Link]
Sources
- 1. This compound-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-4,8-dione CAS#: 943552-04-3 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. PUBLIC HEALTH STATEMENT - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. This compound-4,8-dione | 943552-04-3 [chemicalbook.com]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. acewaste.com.au [acewaste.com.au]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane, a compound commonly known as 4-Bromophenylboronic acid MIDA ester. Our objective is to move beyond a simple checklist and instill a safety-first mindset, explaining the causality behind each procedural step to ensure your work is both innovative and safe.
Understanding the Compound: Stability and Latent Reactivity
This compound is an N-methyliminodiacetic acid (MIDA) protected boronate ester. This is not merely a nomenclature detail; it is the key to its handling properties. Unlike many boronic acids which can be unstable and prone to decomposition, MIDA boronates are exceptionally stable.[1] They are typically free-flowing, crystalline solids that are stable in air and compatible with standard purification techniques like silica gel chromatography.[2]
The core principle of MIDA protection is the rehybridization of the boron center from a reactive sp² state to a stable, tetrahedral sp³ state.[1] This structural change effectively "turns off" the transmetalation reactivity required for processes like the Suzuki-Miyaura cross-coupling reaction.[1] However, this stability is reversible. The MIDA group can be cleaved under mild aqueous basic conditions (e.g., NaHCO₃ or NaOH) to release the parent 4-bromophenylboronic acid in situ.[1]
This dual nature—benchtop stability and controlled reactivity—is what makes MIDA boronates powerful tools. It also dictates our safety protocol: we must handle the stable solid with appropriate care, but always be prepared for the potential hazards of the parent boronic acid, especially during reaction work-up and waste disposal.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of any laboratory procedure. For this MIDA boronate, we must consider the hazards of the intact compound as well as its potential hydrolysis products: 4-bromophenylboronic acid and N-methyliminodiacetic acid (MIDA).
| Hazard Classification | Associated Compound/Component | Rationale and Source |
| Causes Skin Irritation (Category 2) | 4-Bromophenylboronic acid, MIDA | Safety data for the parent boronic acid and the MIDA protecting group classify them as skin irritants.[3][4][5] Direct contact with the powder can cause irritation. |
| Causes Serious Eye Irritation (Category 2) | 4-Bromophenylboronic acid, MIDA | The fine, crystalline nature of the solid poses a significant risk to the eyes. Both parent components are classified as serious eye irritants.[3][4][5] |
| May Cause Respiratory Irritation | MIDA | Inhalation of the fine dust can irritate the respiratory tract.[4][5] |
| Harmful if Swallowed (Acute Toxicity - Oral, Cat. 4) | 2-Bromophenylboronic acid MIDA ester | An SDS for a structurally analogous compound (the ortho-bromo isomer) indicates oral toxicity.[6] This is a prudent classification to adopt. |
This assessment dictates that our primary goals are to prevent skin contact, eye contact, and inhalation of dust.
Personal Protective Equipment (PPE): A Multi-Tiered Approach
The selection of PPE is not a one-size-fits-all decision. It must be scaled to the specific task and the quantities being handled. The following table outlines the recommended PPE for different operational scales.
| Operational Scale | Minimum Required PPE | Rationale |
| Tier 1: Routine Weighing & Handling (<1 g) | • Standard Lab Coat• Nitrile Gloves• ANSI Z87.1-rated Safety Glasses with Side Shields | This is the minimum PPE for any lab work.[7] Nitrile gloves provide sufficient protection against incidental contact with the solid.[7] Safety glasses protect against minor splashes or projectile risks.[8] |
| Tier 2: Large-Scale Operations (>1 g) or Potential for Dusting | • Standard Lab Coat• Nitrile Gloves (consider double-gloving)• Chemical Splash Goggles | When handling larger quantities, the risk of dust generation and accidental splashes increases. Chemical splash goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.[3] |
| Tier 3: Spill Response or Uncontrolled Release | • Chemical-Resistant Apron or Coverall• Heavy-Duty Nitrile or Neoprene Gloves• Chemical Splash Goggles• N95 Respirator (for significant powder spills) | In the event of a spill, full body and respiratory protection is paramount. An N95 mask will protect against inhaling the fine powder, while heavier gloves and an apron prevent widespread skin contact during cleanup.[9][10] |
dot
Caption: PPE selection workflow based on operational risk.
Operational Plan: From Bottle to Reaction
Adherence to a strict, step-by-step protocol minimizes exposure and ensures operational integrity.
Step 1: Preparation
Before handling the compound, ensure your workspace is prepared. This includes:
-
Confirming the location of the nearest safety shower and eyewash station.[3]
-
Designating a specific area within a certified chemical fume hood for all manipulations.
-
Assembling all necessary equipment (spatulas, weigh paper, glassware) and the appropriate waste containers.
Step 2: Weighing and Transfer
This is a critical control point for preventing dust inhalation.
-
Don the appropriate PPE as determined by your risk assessment (Tier 1 or 2).
-
Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure.
-
Use a micro-spatula to carefully transfer the solid from the reagent bottle to a tared weigh paper or vessel. Avoid tapping or dropping the material, which can generate dust.
-
Once the desired amount is weighed, carefully add it to the reaction vessel. If adding directly to a solvent, do so slowly to avoid splashing.
-
Promptly and securely close the main reagent bottle.
Step 3: During the Reaction
-
Keep the reaction vessel closed and within the fume hood.
-
Handle in accordance with good industrial hygiene and safety practices.[3]
dot
Caption: Standard operational workflow for handling the MIDA boronate.
Disposal Plan: Managing Latent Hazards
Proper waste disposal is crucial, particularly given the compound's ability to hydrolyze back to a boronic acid.
-
Solid Waste: Dispose of contaminated consumables (weigh paper, gloves, etc.) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste (Organic): Unused solutions in organic solvents should be collected in a designated, non-halogenated or halogenated (as appropriate) organic waste container.
-
Liquid Waste (Aqueous): This is a key consideration. Do not neutralize basic aqueous waste streams containing the MIDA boronate without a proper risk assessment. The hydrolysis will generate 4-bromophenylboronic acid. Collect aqueous waste in a designated container and clearly label it with all chemical constituents.
-
Decontamination: Wipe down all surfaces, glassware, and spatulas used with an appropriate solvent (e.g., acetone or ethanol) and dispose of the wipes as solid chemical waste.
dot
Caption: Decision tree for proper waste segregation.
By understanding the unique chemical nature of this compound and implementing these rigorous, well-reasoned handling protocols, you can leverage its synthetic advantages while upholding the highest standards of laboratory safety.
References
-
PubChem. (n.d.). This compound-4,8-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Dey, S. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Polytechnic Institute and State University. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (General reference for boronic acid properties).
-
Dennis G. Hall (Editor). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd Edition. Wiley-VCH. Retrieved from [Link]
-
Auburn University Risk Management & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Zhang, Q., He, L., & Ye, Z. (2021). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 54(11), 2613–2625. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
